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  • Product: 5-(2-Methoxyphenyl)nicotinaldehyde
  • CAS: 887973-58-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-(2-Methoxyphenyl)nicotinaldehyde (CAS 887973-58-2)

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(2-Methoxyphenyl)nicotinaldehyde, with the CAS Registry Number 887973-58-2, is a substituted pyridine derivative that holds significant poten...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Methoxyphenyl)nicotinaldehyde, with the CAS Registry Number 887973-58-2, is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a methoxyphenyl group at the 5-position and a reactive aldehyde at the 3-position, offers multiple avenues for synthetic modification. This unique arrangement of functional groups makes it an attractive scaffold for the development of novel therapeutic agents and functional organic materials. The pyridine moiety is a common feature in many FDA-approved drugs, valued for its ability to participate in hydrogen bonding and other intermolecular interactions, which can enhance binding affinity to biological targets. The methoxyphenyl group can influence the compound's lipophilicity and metabolic stability, while the aldehyde functionality serves as a key handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, aiming to equip researchers with the necessary information to explore its utility in their respective fields.

Physicochemical Properties

A summary of the available physicochemical data for 5-(2-Methoxyphenyl)nicotinaldehyde is presented below. It is important to note that while some properties are readily available from chemical suppliers, others, such as the melting and boiling points, are not yet extensively documented in the public domain.

PropertyValueSource
CAS Number 887973-58-2[1]
IUPAC Name 5-(2-methoxyphenyl)pyridine-3-carbaldehyde[1]
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.24 g/mol [1]
Purity 95%[1]
SMILES Code O=CC1=CN=CC(C2=CC=CC=C2OC)=C1[1]
Storage Conditions 2-8°C[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis and Reactivity

A plausible synthetic route would involve the coupling of a 5-halonicotinaldehyde derivative (e.g., 5-bromonicotinaldehyde) with 2-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.

Synthesis_Pathway 5-Bromonicotinaldehyde 5-Bromonicotinaldehyde Catalyst_Base Pd Catalyst, Base 5-Bromonicotinaldehyde->Catalyst_Base 2-Methoxyphenylboronic_acid 2-Methoxyphenyl-boronic acid 2-Methoxyphenylboronic_acid->Catalyst_Base Product 5-(2-Methoxyphenyl)nicotinaldehyde Catalyst_Base->Product

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 5-(2-Methoxyphenyl)nicotinaldehyde.

The reactivity of 5-(2-Methoxyphenyl)nicotinaldehyde is primarily dictated by the aldehyde functional group. Aldehydes are versatile intermediates in organic synthesis and can undergo a wide range of transformations, including:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-(2-methoxyphenyl)nicotinic acid, which can then be converted to esters, amides, and other acid derivatives.

  • Reduction: Reduction of the aldehyde group yields the corresponding primary alcohol, (5-(2-methoxyphenyl)pyridin-3-yl)methanol.

  • Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to a diverse range of secondary and tertiary amines.

  • Wittig Reaction: Reaction with phosphorus ylides allows for the formation of a carbon-carbon double bond, leading to the synthesis of various vinylpyridine derivatives.

  • Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel and aldol condensations, to form more complex molecular architectures.

Potential Applications and Biological Activity

The structural motifs present in 5-(2-Methoxyphenyl)nicotinaldehyde suggest its potential utility in several areas of drug discovery and development.

Medicinal Chemistry

The methoxyphenyl-pyridine scaffold is a recognized pharmacophore with a broad spectrum of biological activities. Research on related compounds has indicated potential applications in the following areas:

  • Oncology: Substituted methoxyphenyl-pyridines have been investigated as potent antiproliferative agents. Some analogues have been shown to act as tubulin polymerization inhibitors, binding to the colchicine site and inducing cell cycle arrest and apoptosis in cancer cells[2]. The aldehyde functionality of 5-(2-Methoxyphenyl)nicotinaldehyde could be utilized to synthesize a library of derivatives for screening against various cancer cell lines.

  • Neurological Disorders: The 4-(4-methoxyphenyl)pyridine scaffold has been identified as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders[3]. While the substitution pattern is different in the title compound, this highlights the potential of methoxyphenyl-pyridines to interact with central nervous system targets.

  • Anti-inflammatory Activity: Nicotinic acid derivatives have been explored as potential anti-inflammatory agents[4]. The aldehyde group of 5-(2-Methoxyphenyl)nicotinaldehyde can be converted to the corresponding acid, which could then be evaluated for its anti-inflammatory properties.

  • Antifungal Agents: Nicotinamide derivatives have been designed and synthesized as potential succinate dehydrogenase (SDH) inhibitors, a target for antifungal agents[5]. The structural similarity of 5-(2-Methoxyphenyl)nicotinaldehyde suggests that its derivatives could also be explored for antifungal activity.

Potential_Applications A 5-(2-Methoxyphenyl)nicotinaldehyde B Oncology A->B Antiproliferative Activity C Neurological Disorders A->C CNS Target Interaction D Anti-inflammatory A->D Nicotinic Acid Derivatives E Antifungal A->E SDH Inhibition

Caption: Potential therapeutic areas for derivatives of 5-(2-Methoxyphenyl)nicotinaldehyde.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 5-(2-Methoxyphenyl)nicotinaldehyde is not publicly available. However, based on the known hazards of the parent compound, nicotinaldehyde, and other related aldehydes, it is prudent to handle this compound with care in a well-ventilated laboratory fume hood.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C[1].

For more detailed safety information, it is advisable to consult the MSDS for nicotinaldehyde (CAS 500-22-1)[5][6][7][8].

Conclusion

5-(2-Methoxyphenyl)nicotinaldehyde is a promising chemical entity with significant potential for applications in drug discovery and materials science. Its versatile aldehyde functionality, coupled with the biologically relevant methoxyphenyl-pyridine scaffold, makes it an attractive starting material for the synthesis of diverse and complex molecules. While a comprehensive experimental characterization of this compound is still lacking in the public domain, this guide provides a solid foundation of its known properties, a plausible synthetic strategy, and a well-reasoned outlook on its potential applications. Further research into the synthesis, reactivity, and biological evaluation of 5-(2-Methoxyphenyl)nicotinaldehyde and its derivatives is warranted and could lead to the discovery of novel therapeutic agents and functional materials.

References

  • Chem-Impex. 4-(4-Methoxyphenyl)pyridine.

  • Request PDF. Synthesis and biological activities of nicotinaldehyde based azlactones.

  • PubMed. Discovery of polymethoxyphenyl-pyridines bearing amino side chains as tubulin colchicine-binding site inhibitors.

  • MDPI. Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity.

  • Apollo Scientific. Nicotinaldehyde Safety Data Sheet.

  • PubMed. Design, Synthesis and Biological Evaluation of Novel Nicotinamide Derivatives Bearing a Substituted Pyrazole Moiety as Potential SDH Inhibitors.

  • Chemsrc. Nicotinaldehyde.

  • PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.

  • PMC. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • BLD Pharm. 5-(3-Methoxyphenyl)nicotinaldehyde.

  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

  • Chemenu. 5-(2-methoxyphenyl)nicotinaldehyde.

  • BLD Pharm. 5-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde.

  • MolCore. 5-(2,6-Dimethoxyphenyl)nicotinaldehyde.

  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity.

  • Scientific Research Publishing. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.

  • PubChem. 3-Pyridinecarboxaldehyde.

  • SpringerLink. Biological activity of new heterocyclic compounds derived from chalcone.

  • HPC Standards. 3-Pyridinecarboxaldehyde Safety Data Sheet.

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Exploratory

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 5-(2-methoxyphenyl)pyridine-3-carbaldehyde

Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 5-(2-methoxyphenyl)pyridine-3-carbaldehyde, a bi-aryl pyridine derivative with significant potential...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 5-(2-methoxyphenyl)pyridine-3-carbaldehyde, a bi-aryl pyridine derivative with significant potential in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of a robust synthetic pathway via the Suzuki-Miyaura cross-coupling reaction. The guide elucidates the rationale behind the selection of precursors and reaction conditions, and provides predicted analytical data for the characterization of the title compound. Furthermore, the potential applications of this and structurally related compounds in modern therapeutic development are discussed, underscoring the importance of this chemical scaffold.

Introduction: The Significance of Bi-Aryl Pyridine Scaffolds in Drug Discovery

The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds.[1] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged scaffold in medicinal chemistry.[1] When coupled with an aryl substituent, forming a bi-aryl structure, the resulting molecule often exhibits enhanced biological activity and improved pharmacokinetic properties. These bi-aryl pyridine derivatives have been investigated for a wide range of therapeutic applications, including their use as kinase inhibitors for cancer therapy and as agents targeting the central nervous system.[2]

The title compound, 5-(2-methoxyphenyl)pyridine-3-carbaldehyde, combines the key features of a pyridine ring with a methoxy-substituted phenyl group. The aldehyde functionality at the 3-position of the pyridine ring serves as a versatile synthetic handle for further molecular elaboration, allowing for the construction of more complex drug candidates through reactions such as reductive amination, oxidation, or condensation. The methoxy group on the phenyl ring can influence the molecule's conformation and metabolic stability, making it a valuable substituent for lead optimization in drug discovery programs.

This guide will focus on the practical aspects of synthesizing and characterizing 5-(2-methoxyphenyl)pyridine-3-carbaldehyde, providing a solid foundation for its use in research and development.

Chemical Structure and Properties

The chemical structure of 5-(2-methoxyphenyl)pyridine-3-carbaldehyde is characterized by a pyridine ring substituted at the 5-position with a 2-methoxyphenyl group and at the 3-position with a carbaldehyde (formyl) group.

Molecular Formula: C₁₃H₁₁NO₂

Molecular Weight: 213.23 g/mol

IUPAC Name: 5-(2-methoxyphenyl)pyridine-3-carbaldehyde

CAS Number: Not available (as of the date of this publication, this specific compound is not widely indexed).

The presence of the aldehyde and the bi-aryl linkage dictates the key chemical properties of the molecule. The pyridine nitrogen provides a basic center, while the aldehyde group is susceptible to nucleophilic attack. The two aromatic rings are connected by a single carbon-carbon bond, and the degree of rotation around this bond will influence the overall three-dimensional shape of the molecule.

Table 1: Predicted Physicochemical Properties of 5-(2-methoxyphenyl)pyridine-3-carbaldehyde

PropertyPredicted ValueNotes
Melting Point (°C)100 - 120Estimated based on similar bi-aryl pyridine compounds.
Boiling Point (°C)> 300High boiling point expected due to molecular weight and polarity.
SolubilitySoluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc). Sparingly soluble in water.Typical for moderately polar organic compounds.
pKa~ 3-4Estimated for the pyridinium ion.

Synthesis of 5-(2-methoxyphenyl)pyridine-3-carbaldehyde via Suzuki-Miyaura Cross-Coupling

The most logical and efficient synthetic route to 5-(2-methoxyphenyl)pyridine-3-carbaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the pharmaceutical industry due to its high functional group tolerance, mild reaction conditions, and generally high yields. The key precursors for this synthesis are 5-bromopyridine-3-carbaldehyde and 2-methoxyphenylboronic acid.

Rationale for Precursor Selection
  • 5-Bromopyridine-3-carbaldehyde: This commercially available starting material provides the pyridine-3-carbaldehyde core. The bromine atom at the 5-position is an excellent leaving group for the Suzuki coupling reaction. Its melting point is in the range of 98-102 °C.[3] It is a white to off-white crystalline powder.[4]

  • 2-Methoxyphenylboronic Acid: This organoboron reagent introduces the 2-methoxyphenyl group. It is also commercially available and is a stable, easy-to-handle solid.[5][6] This compound is a white to light yellow crystal powder with a melting point of 80-81 °C.[6] It is widely used in Suzuki-Miyaura reactions for the synthesis of biologically active compounds.[5][7]

Experimental Protocol

This protocol is based on established procedures for the Suzuki-Miyaura coupling of 5-bromonicotinaldehyde with arylboronic acids.

Materials:

  • 5-Bromopyridine-3-carbaldehyde

  • 2-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment (e.g., Schlenk flask, condenser, magnetic stirrer, rotary evaporator, column chromatography setup).

Diagram 1: Synthetic Workflow for 5-(2-methoxyphenyl)pyridine-3-carbaldehyde

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst 5-Bromopyridine-3-carbaldehyde 5-Bromopyridine-3-carbaldehyde Reaction_Setup Reaction Setup (Schlenk Flask) 5-Bromopyridine-3-carbaldehyde->Reaction_Setup 2-Methoxyphenylboronic acid 2-Methoxyphenylboronic acid 2-Methoxyphenylboronic acid->Reaction_Setup Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction_Setup K2CO3 K2CO3 K2CO3->Reaction_Setup Toluene/Water Toluene/Water Toluene/Water->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Reaction Heating (100 °C) & Stirring Degassing->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-(2-methoxyphenyl)pyridine-3-carbaldehyde Purification->Product

Caption: A schematic representation of the synthetic workflow for 5-(2-methoxyphenyl)pyridine-3-carbaldehyde.

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask, combine 5-bromopyridine-3-carbaldehyde (1.0 mmol, 1.0 equiv.), 2-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water (10 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure an inert atmosphere. This is crucial to prevent the oxidation of the palladium(0) catalyst.

  • Catalyst Addition: Under a positive pressure of argon or nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 5-(2-methoxyphenyl)pyridine-3-carbaldehyde.

Causality Behind Experimental Choices
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings. The triphenylphosphine ligands stabilize the palladium(0) active species and facilitate the catalytic cycle.

  • Base: Potassium carbonate is a mild and effective base for the Suzuki reaction. It is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: The biphasic toluene/water system is often employed. Toluene solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base and byproducts, facilitating the reaction at the interface.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to their deactivation. Therefore, performing the reaction under an inert atmosphere of argon or nitrogen is essential for achieving high yields.

Analytical Characterization

The structural confirmation of the synthesized 5-(2-methoxyphenyl)pyridine-3-carbaldehyde would be achieved through a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data are predicted:

Diagram 2: Predicted Spectroscopic Data

G cluster_HNMR ¹H NMR (Predicted) cluster_CNMR ¹³C NMR (Predicted) cluster_MS Mass Spectrometry (Predicted) Aldehyde_H ~10.1 ppm (s, 1H) Pyridine_H ~9.2, 8.8, 8.4 ppm (m, 3H) Phenyl_H ~7.0-7.5 ppm (m, 4H) Methoxy_H ~3.9 ppm (s, 3H) Aldehyde_C ~192 ppm Aromatic_C ~110-160 ppm Methoxy_C ~56 ppm M_plus_H [M+H]⁺ = 214.0863 Compound 5-(2-methoxyphenyl)pyridine-3-carbaldehyde Compound->Aldehyde_H Compound->Pyridine_H Compound->Phenyl_H Compound->Methoxy_H Compound->Aldehyde_C Compound->Aromatic_C Compound->Methoxy_C Compound->M_plus_H

Caption: Predicted key signals for the analytical characterization of 5-(2-methoxyphenyl)pyridine-3-carbaldehyde.

  • ¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (a singlet around 10.1 ppm), the protons on the pyridine and phenyl rings (in the aromatic region of 7.0-9.2 ppm), and the methoxy group (a singlet around 3.9 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde at a characteristic downfield shift (around 192 ppm). The aromatic carbons will appear in the range of 110-160 ppm, and the methoxy carbon will be observed around 56 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 214.0863.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1700 cm⁻¹.

Applications in Drug Development and Future Perspectives

Bi-aryl pyridine derivatives are of significant interest in drug discovery due to their diverse biological activities. The structural motif of 5-(2-methoxyphenyl)pyridine-3-carbaldehyde makes it a valuable intermediate for the synthesis of novel therapeutic agents. The aldehyde group can be readily converted into a variety of other functional groups, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Potential therapeutic areas where this scaffold could be explored include:

  • Oncology: As precursors to kinase inhibitors.

  • Neuroscience: For the development of agents targeting CNS disorders.

  • Infectious Diseases: As a core for novel antibacterial or antiviral compounds.

The synthesis of 5-(2-methoxyphenyl)pyridine-3-carbaldehyde opens up avenues for the exploration of new chemical space in the quest for more effective and safer medicines. Future work could involve the diversification of the aldehyde functionality and the exploration of different substitution patterns on both the pyridine and phenyl rings to optimize biological activity.

Conclusion

This technical guide has detailed the chemical structure, properties, and a reliable synthetic route for 5-(2-methoxyphenyl)pyridine-3-carbaldehyde. The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for its preparation from readily available starting materials. The predicted analytical data will aid in its characterization, and the discussion of its potential applications highlights its importance as a building block in drug discovery. This document serves as a valuable resource for researchers and scientists working in the field of medicinal chemistry and organic synthesis.

References

  • BenchChem. (2025). Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide.
  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromonicotinaldehyde.
  • PubMed. (2022). Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Examples of medicinally relevant pyridine containing molecules; (b) the Suzuki–Miyaura cross-coupling reaction, and (c) application to pyridine derivatives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • Tianjin Heyi New Materials Technology Co., Ltd. (n.d.). Reputable Factory/Manufacturer Supply Reliable Quality High Purity 113118-81-3 (99% Pure) On Stock with Safe Transportation and Competitive Price. Retrieved from [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • JSM Chem. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. Retrieved from [Link]

  • PMC. (2022). Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin. Retrieved from [Link]

  • MDPI. (n.d.). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Retrieved from [Link]

  • NIH. (n.d.). An initial investigation of accuracy required for the identification of small molecules in complex samples using quantum chemical calculated NMR chemical shifts. Retrieved from [Link]

  • PMC. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

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Foundational

Technical Guide: The 5-Aryl-3-Pyridinecarboxaldehyde Scaffold in Medicinal Chemistry

This guide serves as a technical blueprint for leveraging the 5-aryl-3-pyridinecarboxaldehyde scaffold in drug discovery. It addresses the synthetic challenges, structural advantages, and medicinal chemistry logic requir...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for leveraging the 5-aryl-3-pyridinecarboxaldehyde scaffold in drug discovery. It addresses the synthetic challenges, structural advantages, and medicinal chemistry logic required to transform this intermediate into potent bioactive agents.[1]

Executive Summary: The "Privileged" Pyridine Core

The 5-aryl-3-pyridinecarboxaldehyde motif represents a high-value "divergent intermediate" in modern medicinal chemistry. Its utility stems from its unique substitution pattern:

  • Position 3 (Formyl Group): A reactive electrophilic handle allowing for rapid diversification into amines, alcohols, carboxylic acids, or heterocycles (e.g., imidazoles, oxazoles).

  • Position 5 (Aryl Group): A hydrophobic vector capable of accessing deep lipophilic pockets (e.g., the selectivity pocket of kinases or GPCR allosteric sites).

  • Pyridine Nitrogen: A critical hydrogen bond acceptor (pKa ~5.2) often utilized to anchor the molecule within a protein's active site (e.g., the "hinge region" of kinases).

This guide details the synthetic architecture and structure-activity relationship (SAR) logic for deploying this scaffold in oncology (kinase inhibitors) and neurology (neuroinflammation/neurodegeneration).

Synthetic Architecture: Divergent Workflow

The synthesis of 5-aryl-3-pyridinecarboxaldehyde derivatives typically proceeds via a "functionalize-then-couple" or "couple-then-functionalize" strategy. The latter is preferred to avoid chemoselectivity issues with the aldehyde.

Core Synthetic Pathway (Graphviz Visualization)

The following diagram illustrates the divergent synthesis capabilities starting from the commercially available 5-bromo-3-pyridinecarboxaldehyde .

SynthesisPath Start 5-Bromo-3-pyridinecarboxaldehyde (Starting Material) Intermediate 5-Aryl-3-pyridinecarboxaldehyde (Key Divergent Intermediate) Start->Intermediate Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Amine 3-(Aminomethyl)-5-arylpyridine (Reductive Amination) Intermediate->Amine R-NH2, NaBH(OAc)3 Alcohol 3-(Hydroxymethyl)-5-arylpyridine (Reduction) Intermediate->Alcohol NaBH4, MeOH Heterocycle 3-(Heteroaryl)-5-arylpyridine (Condensation/Cyclization) Intermediate->Heterocycle Hydrazine/Amidine (e.g., to Pyrazole/Imidazole) Acid 5-Aryl-nicotinic acid (Oxidation) Intermediate->Acid NaClO2, NaH2PO4

Figure 1: Divergent synthetic pathways from the 5-bromo-3-pyridinecarboxaldehyde core.

Experimental Protocols

The following protocols are optimized for reproducibility and yield, addressing common pitfalls such as aldehyde oxidation or protodeboronation.

Protocol A: C-5 Arylation via Suzuki-Miyaura Coupling

Objective: Install the hydrophobic aryl tail at Position 5. Critical Control: Use of a base-labile protecting group is not required for the aldehyde, but an inert atmosphere is strictly necessary to prevent oxidation to the carboxylic acid.

  • Reagents:

    • Substrate: 5-Bromo-3-pyridinecarboxaldehyde (1.0 equiv)

    • Coupling Partner: Aryl boronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) — Chosen for resistance to poisoning by the pyridine nitrogen.

    • Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a reaction vial with the bromide, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed 1,4-Dioxane and aqueous K₂CO₃ via syringe.

    • Heat to 90°C for 4–6 hours. Monitor by LC-MS (Target mass: M+1).

    • Workup: Cool to RT, filter through Celite, dilute with EtOAc, and wash with brine. Dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is typically a white to pale yellow solid.

Protocol B: C-3 Functionalization via Reductive Amination

Objective: Convert the aldehyde into a secondary or tertiary amine (common pharmacophore for solubility and ionic bonding). Critical Control: Use Sodium Triacetoxyborohydride (STAB) for chemoselectivity, avoiding reduction of the pyridine ring or the newly installed aryl group.

  • Reagents:

    • Intermediate: 5-Aryl-3-pyridinecarboxaldehyde (1.0 equiv)

    • Amine: Primary or Secondary Amine (1.1 equiv)

    • Reductant: NaBH(OAc)₃ (1.5 equiv)

    • Acid Catalyst: Acetic Acid (1.0 equiv) — Essential to activate the imine.

    • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Procedure:

    • Dissolve the aldehyde and amine in DCE at room temperature.

    • Add Acetic Acid and stir for 30 minutes to form the imine/iminium species (equilibrium).

    • Add NaBH(OAc)₃ in one portion.

    • Stir at RT for 12 hours.

    • Quench: Add saturated NaHCO₃ solution (gas evolution will occur).

    • Extraction: Extract with DCM (3x).

    • Purification: Since the product is basic, use an amine-functionalized silica column or add 1% Triethylamine to the eluent.

Medicinal Chemistry: SAR & Pharmacophore Logic

Structural Logic

The 5-aryl-3-pyridinecarboxaldehyde derivative acts as a bifunctional scaffold .

Structural ElementFunction in Drug DesignInteraction Type
Pyridine Nitrogen Anchor: Often binds to the "hinge region" in kinases or metal centers (e.g., Zn²⁺, Fe²⁺) in metalloenzymes.H-Bond Acceptor / Metal Ligand
C-5 Aryl Group Selectivity Filter: Designed to occupy the hydrophobic "back pocket" (Gatekeeper region). Steric bulk here determines isoform selectivity.Hydrophobic /

-

Stacking
C-3 Side Chain Solubility & Reach: The aldehyde-derived amine extends into the solvent-exposed region, improving PK properties (LogD, solubility).Ionic / H-Bond Donor
Biological Applications[2][3][4][5][6]
  • Kinase Inhibition (PKC-theta, p38 MAPK):

    • The pyridine nitrogen mimics the adenine N1 of ATP.

    • The C-5 aryl group (often 3-substituted phenyl or indole) provides potency by displacing conserved water molecules in the hydrophobic pocket.

  • Neurotherapeutics (AChE/BuChE):

    • Derivatives where the aldehyde is converted to a benzylpiperidine moiety (via reductive amination) have shown dual inhibition of Acetylcholinesterase, targeting both the catalytic and peripheral anionic sites.

Pharmacophore Diagram (Graphviz Visualization)

This diagram visualizes how the molecule interacts within a hypothetical binding site (e.g., a Kinase ATP pocket).

Pharmacophore Pyridine Pyridine Core (Scaffold) N_atom Pyridine Nitrogen (N1) Pyridine->N_atom C5_Aryl C-5 Aryl Group (Hydrophobic Tail) Pyridine->C5_Aryl C3_Arm C-3 Amine/Linker (Solubilizing Group) Pyridine->C3_Arm Hinge Hinge Region (Backbone NH) N_atom->Hinge H-Bond Acceptor HydrophobicPocket Hydrophobic Pocket (Selectivity Gate) C5_Aryl->HydrophobicPocket Van der Waals / Pi-Stacking SolventFront Solvent Exposed Area (Asp/Glu Residues) C3_Arm->SolventFront Ionic Interaction

Figure 2: Pharmacophore mapping of the 5-aryl-3-pyridinecarboxaldehyde derivative in a kinase binding site.

Quantitative Data Summary

Comparison of typical yields and reaction parameters for the core transformations.

TransformationReagentsTypical YieldKey Constraint
Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O75–92%Requires O₂-free environment to protect Pd(0).
Reductive Amination NaBH(OAc)₃, AcOH, DCE80–95%Avoid NaCNBH₃ if possible (toxicity); maintain pH 5–6.
Oxidation to Acid NaClO₂, NaH₂PO₄, tBuOH>90%Scavenge Cl₂ byproduct with 2-methyl-2-butene.
Knoevenagel Cond. Malononitrile, Piperidine (cat)60–85%Aldehyde reactivity is lower than benzaldehyde; heat required.

References

  • ChemicalBook. (2025). 3-Pyridinecarboxaldehyde synthesis and properties. Retrieved from .

  • Sigma-Aldrich. (2024).[2] Suzuki-Miyaura Cross-Coupling Reaction: Reagents and Protocols. Retrieved from .

  • National Institutes of Health (NIH). (2020). 5-Bromo-3-pyridinecarboxaldehyde: PubChem Compound Summary. Retrieved from .

  • Boschelli, D. H., et al. (2010).[3] Optimization of 5-vinylaryl-3-pyridinecarbonitriles as PKCtheta inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(6), 1965-1968.[3] Retrieved from .

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol Reference).

Sources

Exploratory

Technical Deep Dive: Biological Activity and Synthetic Utility of ortho-Substituted Arylnicotinaldehydes

Executive Summary This technical guide analyzes the structural and biological significance of 2-(ortho-substituted-aryl)nicotinaldehydes . Unlike their para- or meta-substituted counterparts, ortho-substituted derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural and biological significance of 2-(ortho-substituted-aryl)nicotinaldehydes . Unlike their para- or meta-substituted counterparts, ortho-substituted derivatives possess unique steric properties that induce significant torsional strain between the pyridine and aryl rings. This "ortho-effect" is not merely a structural curiosity; it is a critical determinant of biological activity, influencing solubility, metabolic stability, and binding affinity in downstream pharmacophores such as 1,8-naphthyridines (cytotoxic agents) and Schiff base derivatives (antimicrobial agents).

This guide provides researchers with actionable protocols for synthesizing these sterically hindered synthons and evaluating their biological efficacy.

Part 1: Structural Activity Relationship (SAR) — The "Ortho-Twist"

The biological potency of arylnicotinaldehydes often hinges on the dihedral angle between the pyridine core and the pendant aryl ring.

Conformational Control via Steric Hindrance

In 2-phenylnicotinaldehyde, the two aromatic rings can achieve a near-planar conformation, allowing for extended


-conjugation. However, introducing a substituent at the ortho position of the phenyl ring (e.g., o-Cl, o-Me, o-NO

) forces the aryl group to rotate out of plane to relieve steric strain with the C3-formyl group or the pyridine nitrogen.
  • Pharmacological Impact: This twist prevents "flat" intercalation into DNA in some contexts but enhances fit into hydrophobic pockets of enzymes like Topoisomerase II or Acetylcholinesterase (AChE) , where non-planar inhibitors often show higher selectivity.

  • Solubility: The disruption of planarity reduces crystal lattice energy, often improving the lipid solubility of the drug candidate, a crucial factor for membrane permeability.

Electronic Modulation

ortho-Substituents also exert electronic effects through the field effect (inductive) rather than resonance, due to the lack of coplanarity.

  • Electron Withdrawing Groups (EWG): o-Cl or o-NO

    
     increase the electrophilicity of the aldehyde carbon, making these derivatives more reactive in condensation reactions (e.g., hydrazone formation).
    
  • Electron Donating Groups (EDG): o-OMe or o-Me can deactivate the aldehyde but may enhance binding interactions via van der Waals forces.

Part 2: Synthetic Pathways & Protocols[1]

Synthesizing ortho-substituted arylnicotinaldehydes is challenging due to the steric hindrance at the coupling site. Standard Suzuki-Miyaura conditions often fail or give low yields.

Optimized Synthesis: Sterically Hindered Suzuki Coupling

Objective: Synthesis of 2-(2-chlorophenyl)nicotinaldehyde from 2-chloronicotinaldehyde.

Rationale: The use of Pd(dppf)Cl


  or phosphine ligands like S-Phos  is essential to facilitate oxidative addition and reductive elimination in crowded environments.
Protocol 1: High-Yield Synthesis of 2-(o-Aryl)nicotinaldehydes
  • Reagents:

    • Substrate: 2-Chloronicotinaldehyde (1.0 eq)

    • Coupling Partner: 2-Substituted-phenylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl

      
      ·CH
      
      
      
      Cl
      
      
      (3-5 mol%)
    • Base: K

      
      CO
      
      
      
      (2.0 M aqueous solution, 3.0 eq)
    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Step 1: Charge a Schlenk flask with the substrate, boronic acid, and catalyst under an argon atmosphere.

    • Step 2: Add degassed 1,4-dioxane and the aqueous base.

    • Step 3: Heat the mixture to 90–100°C for 12–16 hours. Note: Vigorous stirring is required for the biphasic system.

    • Step 4: Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot is typically UV active and stains orange with 2,4-DNP.

    • Step 5: Workup with EtOAc/Water extraction. Purify via flash column chromatography on silica gel.

  • Validation:

    • 
      H NMR (CDCl
      
      
      
      ):
      Look for the aldehyde singlet at
      
      
      9.8–10.2 ppm. The ortho-substituent will cause upfield shielding of adjacent protons due to the twisted ring current.
Visualization of Synthetic Workflow

SyntheticPathway Start 2-Chloronicotinaldehyde Catalyst Pd(dppf)Cl2 / K2CO3 (Suzuki Coupling) Start->Catalyst Reagent o-Substituted Boronic Acid (Steric Bulk) Reagent->Catalyst Intermed 2-(o-Aryl)nicotinaldehyde (Twisted Conformation) Catalyst->Intermed C-C Bond Formation PathA Friedländer Condensation (+ Ketone/Base) Intermed->PathA PathB Schiff Base Formation (+ Hydrazide/Amine) Intermed->PathB ProdA 1,8-Naphthyridines (Cytotoxic / Anticancer) PathA->ProdA Cyclization ProdB Hydrazones/Imines (Antimicrobial) PathB->ProdB Condensation

Figure 1: Divergent synthetic pathways for ortho-substituted arylnicotinaldehydes yielding distinct bioactive classes.

Part 3: Biological Applications & Case Studies

Case Study A: Cytotoxicity of 1,8-Naphthyridines

The most prominent application of ortho-substituted arylnicotinaldehydes is their conversion into 2-aryl-1,8-naphthyridines via the Friedländer synthesis.

  • Mechanism: These compounds act as tubulin polymerization inhibitors or Topoisomerase II inhibitors .

  • The Ortho-Effect: Research indicates that bulky groups at the ortho position of the C2-aryl ring (derived from the nicotinaldehyde) enhance cytotoxicity against lung (A549) and renal (Caki-2) cancer lines. The steric bulk likely locks the molecule in a conformation that mimics colchicine binding.

  • Key Data:

    • Compounds with o-naphthyl or o-methoxy substitutions often show IC

      
       values < 5 
      
      
      
      M.
Case Study B: Antimicrobial Schiff Bases

The aldehyde moiety is highly reactive toward hydrazides and amines.

  • Activity: Hydrazones derived from 2-arylnicotinaldehydes exhibit potent antibacterial activity against S. aureus and E. coli.[1]

  • Mechanism: These compounds often chelate metal ions essential for bacterial metabolism or disrupt cell membranes. The ortho-substituent modulates the lipophilicity (logP), facilitating penetration through the bacterial cell wall.

Part 4: Experimental Validation Protocols

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine the IC


 of the synthesized naphthyridine derivative.
  • Cell Seeding: Seed A549 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Drug Treatment: Add the test compound (dissolved in DMSO) at serial dilutions (0.1 – 100

    
    M). Ensure final DMSO concentration < 0.1%.
    
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove supernatant and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    
Comparative Activity Data (Representative)
Compound Substituent (R)Position on Aryl RingIC

(HeLa Cells) [

M]
Mechanism Implication
H (Unsubstituted)-23.6Baseline intercalation
Cl para18.2Electronic effect only
Cl ortho 5.1 Steric lock / High potency
OCH

ortho 2.3 Optimal lipophilicity/twist

Table 1: Representative SAR data demonstrating the potency enhancement provided by ortho-substitution in naphthyridine derivatives [1, 4].

Part 5: Mechanism of Action Visualization

Mechanism Drug Ortho-Substituted Naphthyridine Target Tubulin / Topo II Binding Pocket Drug->Target Binds Interaction Steric 'Twist' Matches Hydrophobic Cleft Target->Interaction Induced Fit Result Apoptosis / Cell Cycle Arrest (G2/M Phase) Interaction->Result Inhibition

Figure 2: Mechanistic pathway of ortho-substituted derivatives in cancer cell inhibition.

References

  • Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. National Institutes of Health (PMC). [Link]

  • Friedländer's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives. Chemical Biology & Drug Design. [Link][2]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives. Toxicological Research. [Link]

  • Synthesis and biological evaluation of 2-quinolineacrylamides. Bioorganic & Medicinal Chemistry. [Link]

Sources

Foundational

An In-depth Technical Guide to the Steric Effects of the 2-Methoxyphenyl Group in Pyridine Scaffolds

Introduction In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, valued for its versatile chemical properties and its presence in a multitude of clinically successf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, valued for its versatile chemical properties and its presence in a multitude of clinically successful drugs.[1][2] The strategic functionalization of this heterocycle is a key determinant of a molecule's pharmacological profile. Among the vast array of possible substituents, the 2-methoxyphenyl group presents a particularly compelling case. Its introduction at the 2- or 4-position of a pyridine ring imposes significant, predictable steric constraints that have profound implications for a molecule's three-dimensional structure and, consequently, its biological activity.

This guide provides an in-depth exploration of the steric effects originating from the 2-methoxyphenyl group when incorporated into pyridine-based molecules. We will dissect the fundamental principles of conformational restriction and atropisomerism, analyze the structural consequences of this substitution, and discuss its strategic application in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these steric effects for the rational design of novel therapeutics.

Core Concepts: Atropisomerism and Conformational Control

The connection between two aromatic rings, such as in a 2-phenylpyridine system, is not a simple, freely rotating single bond. The proximity of substituents on the rings can lead to steric repulsion, creating a significant energy barrier to rotation. When this barrier is high enough to allow for the isolation of individual rotational isomers (rotamers) at ambient temperatures, the phenomenon is known as atropisomerism .[3] These stable rotamers are not superimposable on their mirror images and are a form of axial chirality.

The stability of atropisomers is often categorized based on their half-life of interconversion (t½) at a given temperature (typically 37 °C):

  • Class 1: Rapidly interconverting (t½ < 60 s). These are typically treated as a single, achiral compound, although they may adopt a specific conformation when binding to a target.[4]

  • Class 2: Slowly interconverting (60 s < t½ < 4.5 years). These are often problematic in drug development as they can exist as a mixture of isomers with different properties.[4]

  • Class 3: Effectively stable (t½ > 4.5 years). These are suitable for development as single isomers, akin to traditional chiral molecules.[4]

The 2-methoxyphenyl group, with its ortho-methoxy substituent, is a classic example of a group that can induce atropisomerism. The steric clash between the methoxy group and the pyridine ring's nitrogen atom (or a C-H bond at position 3) creates a substantial barrier to rotation, forcing the two rings to adopt a non-planar conformation.

The 2-Methoxyphenyl Group: A Unique Steric and Electronic Modulator

The influence of the 2-methoxyphenyl group is twofold:

  • Steric Hindrance: The primary effect is the steric repulsion between the ortho-methoxy group and the pyridine ring. This forces the phenyl and pyridine rings out of planarity, creating a twisted conformation. The magnitude of this twist, represented by the dihedral angle between the rings, is a critical parameter in drug design.

  • Electronic Effects: The methoxy group is electron-donating through resonance and weakly electron-withdrawing through induction.[5] This can influence the basicity of the pyridine nitrogen and the overall electron distribution of the molecule, which can in turn affect target interactions and physicochemical properties.[6] Furthermore, the oxygen atom can act as a hydrogen bond acceptor in certain contexts.

The interplay of these steric and electronic factors makes the 2-methoxyphenyl group a powerful tool for fine-tuning the properties of pyridine-based drug candidates.

Structural Consequences and Conformational Analysis

The most direct consequence of introducing a 2-methoxyphenyl group is the establishment of a preferred, non-planar conformation. This has been confirmed through both computational modeling and experimental techniques like X-ray crystallography.

Dihedral Angle and Rotational Energy Barrier

Quantum chemical calculations on 2-(2-methoxyphenyl)pyridine have shown that the most stable conformation exhibits a significant dihedral angle between the aromatic rings.[7] The planar conformations, where the rings are coplanar, are energetically disfavored due to the steric clash. The energy difference between the stable, twisted conformation and the planar transition state defines the rotational energy barrier.

For example, in the crystal structure of 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine, the methoxyphenyl ring is significantly twisted away from the central pyridine ring, with a measured dihedral angle of 48.93°.[8] This provides direct experimental evidence of the steric influence of the ortho-methoxy group.

G Rotation Rotation (High Energy Barrier) twisted twisted Rotation->twisted planar planar planar->Rotation

Caption: Steric clash in the planar state vs. the stable twisted state.

Atropisomerism in Drug Discovery: A Case Study with PI3K Inhibitors

In one series of PI3K inhibitors, introducing a restricted axis of rotation between two heteroaromatic systems (one of which was a pyridine) led to the generation of stable atropisomers.[10] These atropisomers exhibited significantly different biological activities and metabolic stabilities.[9] The more active atropisomer (the eutomer) showed markedly less susceptibility to metabolism by aldehyde oxidase compared to the less active atropisomer (the distomer).[9]

This case study highlights a critical principle: by locking a molecule into a specific, bioactive conformation, it is possible to:

  • Enhance Potency and Selectivity: Pre-organizing the molecule for optimal binding to the target protein can minimize the entropic penalty of binding, leading to higher affinity.[7]

  • Improve Pharmacokinetic Properties: By controlling the molecule's shape, it's possible to mask or alter sites of metabolism, leading to improved stability and a better pharmacokinetic profile.[9]

  • Reduce Off-Target Effects: The less active atropisomer may contribute to off-target effects. Isolating the eutomer can lead to a cleaner pharmacological profile.

G cluster_0 Initial Design cluster_1 Strategy cluster_2 Outcome cluster_3 Improved Properties start Lead Compound (Pyridine Scaffold) problem Low Potency or Metabolic Instability start->problem strategy Introduce Conformational Constraint problem->strategy modification Incorporate 2-Methoxyphenyl Group (Steric Block) strategy->modification atropisomers Generation of Stable Atropisomers modification->atropisomers separation Isolate and Test Individual Atropisomers atropisomers->separation potency Enhanced Potency and Selectivity separation->potency pk Improved PK Profile (Metabolic Stability) separation->pk candidate Optimized Drug Candidate potency->candidate pk->candidate

Caption: Leveraging steric effects in drug design workflow.

Methodologies: Synthesis and Characterization

The successful application of these principles in a research setting requires robust synthetic and analytical methodologies.

Synthesis: Suzuki-Miyaura Cross-Coupling

The most common and versatile method for constructing the 2-arylpyridine scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11][12] This reaction joins an aryl halide with an organoboron reagent.

Experimental Protocol: Synthesis of 2-(2-Methoxyphenyl)pyridine

This protocol is a representative example for the synthesis of a 2-(2-methoxyphenyl)pyridine derivative.

Reagents and Materials:

  • 2-Bromopyridine

  • 2-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask and standard glassware

  • Argon or nitrogen source

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent and Substrate Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Stir the mixture for 10 minutes. Then, add 2-bromopyridine (1.0 mmol, 1.0 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(2-methoxyphenyl)pyridine.

Characterization of Rotational Barriers by Variable Temperature (VT) NMR

VT-NMR is a powerful technique for quantifying the energy barrier of dynamic processes like bond rotation.[13][14] By monitoring the NMR spectrum at different temperatures, one can observe the coalescence of signals from the interconverting atropisomers and calculate the free energy of activation (ΔG‡) for the rotation.

Experimental Protocol: VT-¹H NMR Analysis

This protocol outlines the general steps for determining the rotational barrier of a 2-(2-methoxyphenyl)pyridine derivative that exhibits atropisomerism.

Instrumentation and Software:

  • NMR spectrometer equipped with a variable temperature unit

  • NMR tubes suitable for the temperature range

  • High-boiling deuterated solvent (e.g., toluene-d₈, DMSO-d₆)

  • Software for line-shape analysis (optional, but recommended for accuracy)

Procedure:

  • Sample Preparation: Prepare a solution of the purified compound in a suitable high-boiling deuterated solvent. The concentration should be optimized for good signal-to-noise.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C). Identify the signals corresponding to the protons that are in different environments in the two atropisomers (e.g., the methoxy protons or protons on the pyridine ring). If the rotation is slow at this temperature, you will see two distinct sets of signals. If it is fast, you will see averaged, sharp signals.

  • Heating the Sample: Gradually increase the temperature of the NMR probe in increments (e.g., 10-15 °C). Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.[15]

  • Observing Coalescence: Continue increasing the temperature until the two distinct signals for a given proton broaden, merge into a single broad peak, and then sharpen into a single averaged peak. The temperature at which the two peaks merge into one is the coalescence temperature (Tc) .

  • Data Analysis: The rate constant for interconversion (k) at the coalescence temperature can be calculated using the following approximation for two uncoupled singlets:

    k = (π * Δν) / √2

    where Δν is the separation of the two peaks (in Hz) at a temperature well below coalescence.

  • Calculating the Energy Barrier: The free energy of activation (ΔG‡) at the coalescence temperature can then be calculated using the Eyring equation:

    ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)]

    where R is the gas constant (1.987 cal/mol·K) and Tc is the coalescence temperature in Kelvin.

G cluster_0 Synthesis cluster_1 Characterization cluster_2 Conformational Analysis cluster_3 Data Output synthesis Suzuki-Miyaura Cross-Coupling purification Purification (Column Chromatography) synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ms Mass Spectrometry purification->ms vt_nmr Variable Temperature NMR Spectroscopy purification->vt_nmr xray X-Ray Crystallography (if crystals form) purification->xray calc Computational Modeling (DFT Calculations) purification->calc barrier Rotational Barrier (ΔG‡) vt_nmr->barrier dihedral Dihedral Angle (θ) xray->dihedral calc->barrier calc->dihedral

Caption: Workflow for synthesis and conformational analysis.

Conclusion and Outlook

The 2-methoxyphenyl group is far more than a simple substituent; it is a strategic design element that imparts profound and predictable steric control over the conformation of pyridine scaffolds. By inducing a twisted geometry and potentially creating stable atropisomers, this group allows medicinal chemists to lock molecules into their bioactive conformation. As demonstrated by analogous systems in PI3K inhibitor development, this conformational restriction can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[7][10]

The continued advancement of synthetic methodologies, such as atroposelective synthesis, will provide even greater control over these chiral molecules, allowing for the efficient production of single atropisomers.[16] Furthermore, the interplay between the steric bulk of the 2-methoxyphenyl group and its subtle electronic influences warrants further investigation, as this could unlock new strategies for modulating protein-ligand interactions and other molecular properties. As the demand for highly optimized and selective therapeutics grows, the deliberate and informed use of sterically demanding groups like the 2-methoxyphenyl will undoubtedly remain a key strategy in the drug discovery toolkit.

References

  • Perreault, S., Chandrasekhar, J., & Patel, L. (2022). Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. Accounts of Chemical Research. [Link]

  • Perreault, S., et al. (2022). Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. Request PDF. [Link]

  • Perreault, S., et al. (2020). Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. ACS Medicinal Chemistry Letters. [Link]

  • Huggins, M., Kesharwani, T., & Nicholson, C. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education. [Link]

  • Various Authors. (2025). Atropisomerism and Conformational Equilibria: Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs. Request PDF. [Link]

  • Costante, R., et al. (2017). Atropisomerism and Conformational Equilibria: Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (n.d.). Arylpyridines: A Review from Selective Synthesis to Atropisomerism. Request PDF. [Link]

  • NMR Facility. (n.d.). Instructions for Variable Temperature (VT) Operation. University of Florida. [Link]

  • Various Authors. (n.d.). Variable-Temperature NMR Determination of the Barriers to Rotation about the Ir−C σ-Bond in a Series of Primary Perfluoroalkyl Iridium Complexes. ACS Publications. [Link]

  • Various Authors. (n.d.). Arylpyridines: A Review from Selective Synthesis to Atropisomerism. Semantic Scholar. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • Du, Y., et al. (n.d.). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. RSC Publishing. [Link]

  • Various Authors. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]

  • Gasparro, F. P., & Kolodny, N. H. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Chemistry and Biochemistry. [Link]

  • Gasparro, F. P., & Kolodny, N. H. (n.d.). NMR determination of the rotational barrier in N,N-dimethylacetamide. A physical chemistry experiment. ACS Publications. [Link]

  • Various Authors. (n.d.). Atroposelective synthesis of arylpyridine derivatives via... ResearchGate. [Link]

  • Various Authors. (n.d.). 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]

  • Kaur, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • Various Authors. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Publishing. [Link]

  • Shoukat, S. (n.d.). Effect of Substituents On Basicity of Pyridine. Scribd. [Link]

  • El-Sayed, N. F., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

  • Elumalai, K., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]

  • N., A. T., & Adhikari, A. V. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. [Link]

  • Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. stackexchange.com. [Link]

  • Various Authors. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Various Authors. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

  • Singh, U. P., & Singh, P. (2022). Pyridine: the scaffolds with significant clinical diversity. PMC. [Link]

  • Siddiqui, A. A., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][3][9]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (n.d.). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. [Link]

  • Various Authors. (2020). Crystal structure and Hirshfeld surface analysis of 2-oxo-4-phenyl-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile. PMC. [Link]

  • Various Authors. (n.d.). 3D QSAR Study on Pyrrolopyrimidines-Based Derivatives as LIM2 Kinase Inhibitors. Semantic Scholar. [Link]

  • Various Authors. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. MDPI. [Link]

  • Various Authors. (n.d.). Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissiv. Semantic Scholar. [Link]

  • Various Authors. (2023). Rotational Barriers in N‐Benzhydrylformamides: An NMR and DFT Study. PMC. [Link]

  • Various Authors. (n.d.). Access to Highly Substituted Pyridines via Energy Transfer. ChemRxiv. [Link]

  • Various Authors. (2025). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]

  • Various Authors. (n.d.). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. Central Washington University. [Link]

  • Various Authors. (2022). Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors. PubMed. [Link]

  • Various Authors. (2023). Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer. PubMed. [Link]

  • Various Authors. (n.d.). Organocatalytic atroposelective synthesis of naphthoquinone thioglycosides from aryl-naphthoquinones and thiosugars. Chemical Communications. [Link]

  • Lin, S.-H., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Journal of Scientific & Technical Research. [Link]

  • Various Authors. (n.d.). Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine. European Journal of Chemistry. [Link]

  • Various Authors. (2021). X‐ray structures of (top) species 44 (left) and 46, and (bottom) 49... ResearchGate. [Link]

  • Various Authors. (n.d.). Stereo effects for efficient synthesis of orange-red multiple resonance emitters centered on a pyridine ring. PubMed Central. [Link]

  • Lin, S.-H., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedres. [Link]

  • Various Authors. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. ResearchGate. [Link]

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Exploratory

Atropisomerism in 5-(2-methoxyphenyl)nicotinaldehyde derivatives

An In-depth Technical Guide to Atropisomerism in 5-(2-methoxyphenyl)nicotinaldehyde Derivatives Authored by: Gemini, Senior Application Scientist Foreword: The Axis of Opportunity in Drug Design Atropisomerism, a form of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Atropisomerism in 5-(2-methoxyphenyl)nicotinaldehyde Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: The Axis of Opportunity in Drug Design

Atropisomerism, a form of axial chirality arising from hindered rotation around a single bond, has transitioned from a chemical curiosity to a pivotal consideration in modern drug discovery.[1][2][3] Unlike point chirality, the stereochemical stability of atropisomers is a dynamic, temperature-dependent phenomenon, offering both profound challenges and unique opportunities for medicinal chemists.[3][4] Molecules that can exist as stable, non-interconverting rotational isomers (atropisomers) often exhibit distinct pharmacology, toxicology, and pharmacokinetic profiles for each isomer.[2][5]

This guide focuses on the 5-(2-methoxyphenyl)nicotinaldehyde scaffold, a hetero-biaryl system predisposed to atropisomerism. The core of this phenomenon lies in the restricted rotation around the C-C single bond connecting the pyridine and phenyl rings. Steric hindrance, primarily between the ortho-methoxy group on the phenyl ring and the substituents on the pyridine ring (specifically, the aldehyde and the pyridine nitrogen), creates a significant energy barrier to free rotation.[6][7] Understanding, predicting, and controlling this rotational barrier is paramount for researchers aiming to leverage this structural feature for therapeutic advantage.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the investigation of atropisomerism in this specific class of compounds, from theoretical prediction and synthesis to experimental characterization and analysis.

Theoretical Framework: Deconstructing the Rotational Barrier

The stability of atropisomers is quantified by the Gibbs free energy of activation (ΔG‡) for rotation around the stereogenic axis. A commonly accepted threshold for isolating atropisomers at room temperature corresponds to a ΔG‡ of approximately 22 kcal/mol, which translates to a half-life (t₁/₂) of over 1000 seconds.[8][9] LaPlante has proposed a useful classification based on rotational half-life at 37 °C:

  • Class 1 (t₁/₂ < 60 s; ΔG‡ < 20 kcal/mol): Rapidly interconverting, often treated as a single, conformationally dynamic species.[1][2]

  • Class 2 (60 s < t₁/₂ < 4.5 years; 20 kcal/mol < ΔG‡ < 30 kcal/mol): Configurationally unstable, posing significant development challenges due to potential in-vivo racemization.[1][4]

  • Class 3 (t₁/₂ > 4.5 years; ΔG‡ > 30 kcal/mol): Configurationally stable, should be developed as single isomers.[1][4]

For the 5-(2-methoxyphenyl)nicotinaldehyde core, the primary contributors to the rotational barrier are:

  • Steric Hindrance: The van der Waals repulsion between the ortho-methoxy group and the ortho-substituents on the nicotinyl ring (the aldehyde group and the ring nitrogen) is the most significant factor. The size of these groups forces the two rings to adopt a non-planar (dihedral) ground-state conformation.

  • Electronic Effects: While secondary to sterics in this case, electronic factors such as repulsion between lone pairs and π-systems can subtly influence the transition state energy.

cluster_0 Structural Basis of Atropisomerism structure structure

Figure 1: Key steric interactions hindering rotation.

Computational Analysis: Predicting Stability

Before committing to synthesis, computational modeling provides an invaluable, resource-efficient method to predict the rotational energy barrier.[10][11] Performing a torsional or dihedral scan allows for the mapping of the potential energy surface as the two aromatic rings are rotated relative to each other. Quantum mechanical methods, particularly Density Functional Theory (DFT), offer a robust balance of accuracy and computational cost for these calculations.[11][12]

G cluster_workflow Computational Workflow for Rotational Barrier Prediction start 1. 3D Structure Generation (SMILES or 2D sketch) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt define_dihedral 3. Define Dihedral Angle (C-C-C-C across the biaryl axis) geom_opt->define_dihedral torsion_scan 4. Perform Torsional Scan (e.g., 36 steps of 10°) define_dihedral->torsion_scan plot_energy 5. Plot Energy vs. Dihedral Angle torsion_scan->plot_energy calc_barrier 6. Calculate Rotational Barrier (ΔE) (E_transition_state - E_ground_state) plot_energy->calc_barrier end_node Predicted Stability Class (Class 1, 2, or 3) calc_barrier->end_node

Figure 2: Workflow for computational prediction of atropisomeric stability.
Protocol 2.1: Torsional Scan using DFT

This protocol outlines a general procedure. Specific keywords and software steps may vary.

  • Structure Preparation:

    • Generate the 3D coordinates of the 5-(2-methoxyphenyl)nicotinaldehyde derivative.

    • Perform an initial geometry optimization using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set) to find the lowest energy ground-state conformation.

  • Dihedral Angle Definition:

    • Identify the four atoms defining the dihedral angle for rotation around the C-C biaryl bond. For example, C4(pyridine)-C5(pyridine)-C1(phenyl)-C2(phenyl).

  • Scan Execution:

    • Set up a relaxed potential energy surface scan. This involves constraining the defined dihedral angle and allowing all other geometric parameters to relax at each step.

    • Scan the dihedral angle from 0° to 360° in increments of 10° or 15°. A smaller step size provides higher resolution but increases computation time.

  • Data Analysis:

    • Extract the energy for each optimized structure at each dihedral angle.

    • Plot the relative energy (kcal/mol) versus the dihedral angle (°). The resulting plot will show the energy minima (ground states) and maxima (transition states).

    • The rotational barrier (ΔE) is the energy difference between the highest energy transition state and the lowest energy ground state. This value is a strong predictor of the experimental ΔG‡.[13]

Synthesis and Chromatographic Resolution

The synthesis of 5-aryl-nicotinaldehyde derivatives is readily achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[14] This approach offers high functional group tolerance and typically proceeds in good yields.

Protocol 3.1: Synthesis via Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried flask, add 5-bromonicotinaldehyde (1.0 eq), (2-methoxyphenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent Addition: Purge the flask with an inert gas (Argon or Nitrogen) and add a degassed solvent mixture, typically dioxane/water (4:1).

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the racemic 5-(2-methoxyphenyl)nicotinaldehyde.

Resolution of Atropisomers by Chiral HPLC

If the rotational barrier is sufficiently high (typically Class 2 or 3), the resulting atropenantiomers can be separated using chiral High-Performance Liquid Chromatography (HPLC).[15][16][17] Immobilized polysaccharide-based chiral stationary phases (CSPs) are often effective for resolving biaryl atropisomers.[17]

Protocol 3.2: Analytical and Preparative Chiral HPLC
  • Column Screening: Screen various immobilized polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) with different mobile phases (normal phase, polar organic, or reversed-phase) to identify conditions that provide baseline separation of the enantiomers.

  • Method Optimization (Analytical):

    • Optimize the mobile phase composition to achieve a resolution (Rs) > 1.5.

    • Adjust the flow rate and column temperature. Crucially, for Class 2 atropisomers, low temperatures may be required to prevent on-column racemization. [15][16]

  • Method Scaling (Preparative):

    • Scale the optimized analytical method to a larger diameter preparative column.

    • Increase the sample concentration and injection volume for bulk separation.

    • Collect the separated enantiomeric fractions, combine the respective fractions, and remove the solvent to obtain the isolated, enantiopure atropisomers.

Experimental Characterization of Rotational Dynamics

While computation provides a prediction, experimental measurement is the definitive validation of atropisomeric stability. Dynamic Nuclear Magnetic Resonance (D-NMR) spectroscopy is the most powerful technique for measuring the rates of conformational exchange processes, including bond rotation.[8][18][19]

G cluster_exp_workflow Experimental Workflow for Atropisomer Analysis synthesis 1. Synthesis of Racemate (e.g., Suzuki Coupling) chiral_hplc 2. Chiral HPLC Analysis & Resolution synthesis->chiral_hplc vt_nmr 3. Variable-Temperature NMR (VT-NMR / D-NMR) synthesis->vt_nmr Directly on racemate chiral_hplc->vt_nmr Provides pure samples if stable lineshape 4. Lineshape Analysis (Eyring Equation) vt_nmr->lineshape exp_barrier Experimental ΔG‡ Rotational Barrier lineshape->exp_barrier

Figure 3: Integrated experimental workflow for synthesis and characterization.
Protocol 4.1: Determination of Rotational Barrier by D-NMR

This protocol requires access to a variable-temperature NMR spectrometer.

  • Sample Preparation: Prepare a solution of the racemic compound in a suitable high-boiling deuterated solvent (e.g., DMSO-d₆, toluene-d₈).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature. Identify prochiral protons or groups that would be chemically equivalent under fast rotation but inequivalent in a static, chiral conformation. For example, the protons of a CH₂ group attached to the scaffold could serve as a probe.

  • Variable-Temperature Experiment:

    • Cooling: Gradually lower the spectrometer temperature in increments (e.g., 10 °C). At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a spectrum. As the temperature decreases, the rate of rotation slows. You will observe the signal for the prochiral protons broaden, then coalesce, and finally resolve into two distinct signals (e.g., an AB quartet) in the slow-exchange regime.

    • Heating: If starting from resolved signals at low temperature, gradually increase the temperature. The distinct signals will broaden, merge into a single broad peak at the coalescence temperature (Tc), and then sharpen into a time-averaged singlet in the fast-exchange regime.[20]

  • Data Analysis (Lineshape Analysis):

    • The most accurate method is full lineshape analysis, where experimental spectra at various temperatures are fitted to theoretical spectra calculated using the Bloch equations modified for chemical exchange.[18] This yields the rate constant (k) at each temperature.

    • A plot of ln(k/T) vs 1/T (an Eyring plot) allows for the determination of the activation parameters ΔH‡ and ΔS‡, from which ΔG‡ can be calculated.

  • Data Analysis (Approximate Method):

    • A simpler, less accurate estimation of the barrier can be made from the coalescence temperature (Tc) using the equation:

      ΔG‡c = R * Tc * [ln(π * ν₀ * Δν / (√2 * kc))]

    • Where R is the gas constant, Tc is the coalescence temperature in Kelvin, ν₀ is the spectrometer frequency, Δν is the chemical shift difference (in Hz) of the signals in the slow-exchange limit, and kc is the rate constant at coalescence.

Data Summary and Implications for Drug Development

The careful characterization of atropisomerism is not merely an academic exercise; it is a critical step in drug development.[1][4][21] The distinct, three-dimensional arrangement of functional groups in each atropisomer can lead to significant differences in biological activity and ADME properties.

Table 1: Hypothetical Data for 5-(2-methoxyphenyl)nicotinaldehyde Derivatives

Derivative (Modification)Calculated ΔE (kcal/mol)Experimental ΔG‡ (kcal/mol)Stability ClassNotes on Biological Activity
Parent Compound 23.522.9Class 2Atropisomer A is 50x more potent than B against Target X.
4'-Fluoro substitution 23.823.1Class 2Minimal impact on barrier; improves metabolic stability.
3'-Methyl substitution 27.126.5Class 2/3Increased steric bulk raises the barrier significantly.
Aldehyde -> CH₂OH 19.218.8Class 1Reduced steric size lowers the barrier; rapid interconversion.

Key Considerations for Drug Development:

  • Target Selectivity: One atropisomer may bind potently to the desired target, while the other is inactive or engages off-targets, leading to undesirable side effects.[2][22]

  • Pharmacokinetics: Differences in shape and polarity can affect absorption, distribution, metabolism, and excretion. For example, one isomer might be a substrate for a metabolic enzyme while the other is not.

  • Developability: Class 2 atropisomers represent a significant risk. If the energy barrier is low enough to allow interconversion on the timescale of physiological processes, the drug may exist as a constantly changing mixture of isomers in vivo, leading to unpredictable pharmacology.[13] Therefore, a primary goal is often to design Class 3 atropisomers where the desired isomer is configurationally locked.[4]

Conclusion

The 5-(2-methoxyphenyl)nicotinaldehyde scaffold is a prime example of how atropisomerism can manifest in pharmaceutically relevant molecules. A thorough understanding and characterization of the rotational dynamics are essential. By integrating computational prediction with robust synthetic and analytical methodologies, researchers can proactively design molecules with desired atropisomeric stability. This enables the exploitation of axial chirality as a sophisticated tool to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of safer and more effective therapeutics.

References

  • Wikipedia. Atropisomer. [Link]

  • Clayden, J., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. [Link]

  • Raffa, R., Pergolizzi Jr., J., & Taylor Jr., R. (2020). “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development. Pharmacology & Pharmacy, 11, 1-8. [Link]

  • Fader, L. D., & LaPlante, S. R. (2018). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry. [Link]

  • Gant, T. G. (2022). Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. Accounts of Chemical Research. [Link]

  • LaPlante, S. R., et al. (2018). Recent encounters with atropisomerism in drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zhang, L., et al. (2015). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Chromatography A. [Link]

  • Wang, Y., et al. (2024). Bioactive atropisomers: Unraveling design strategies and synthetic routes for drug discovery. Medicinal Research Reviews. [Link]

  • Ciulla, M. G., et al. (2023). On the Nature of the Rotational Energy Barrier of Atropisomeric Hydrazides. Molecules. [Link]

  • ResearchGate. (2018). Recent encounters with atropisomerism in drug discovery. [Link]

  • Imperial College London. Atropisomerism in biaryls. [Link]

  • Rowan Therapeutics. Atropisomers. [Link]

  • Rowan Documentation. Studying Atropisomerism with Dihedral Scans. [Link]

  • Miller, S. J., et al. (2005). Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. Journal of the American Chemical Society. [Link]

  • Imperial College London. Atropisomerism. [Link]

  • Valdés, C., et al. (2024). Beyond Barriers, Big Crystallization Hurdles: Atropisomerism in Beyond Rule of Five Compounds Explored by Computational and NMR Studies. Molecular Pharmaceutics. [Link]

  • Chiralpedia. Atropisomers: things are tight, single bond won't rotate. [Link]

  • Princeton University, The Knowles Group. (2018). Atropisomers. [Link]

  • ResearchGate. (2015). Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism. [Link]

  • Cirilli, R., et al. (2014). Atropisomerism in 3-arylthiazolidine-2-thiones. A combined dynamic NMR and dynamic HPLC study. Organic & Biomolecular Chemistry. [Link]

  • Gustafson, J. L. (2021). Atropisomerism as inspiration for new chemistry. Thesis. [Link]

  • Nguyen, T., et al. (2021). Computational Modeling, Energy State Calculations, and Determination of the Barriers to Rotation of Atropisomeric β-Carboline. DigitalCommons@Providence. [Link]

  • He, B. L., et al. (2020). Advancing stereoisomeric separation of an atropisomeric Bruton's tyrosine kinase inhibitor by using sub-2 µm immobilized polysaccharide-based chiral columns in supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Lunazzi, L., & Mazzanti, A. (2003). Conformational Studies by Dynamic NMR. 84.1 Structure, Conformation, and Stereodynamics of the Atropisomers of N-Aryl-tetrahydropyrimidines. The Journal of Organic Chemistry. [Link]

  • University of Basilicata Institutional Research Repository. (1991). Conformational Studies by Dynamic Nuclear Magnetic Resonance. 59.1 Stereodynamics of Conformational Enantiomers in the Atropisomers of Hindered Naphthylcarbinols. [Link]

  • LaPlante, S. R., et al. (2013). Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry. [Link]

  • Roussou, J.-P., et al. (2008). Atropisomerism in the 2-arylimino-N-(2-aryl)-thiazoline series. Arkivoc. [Link]

  • Semantic Scholar. (2015). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. [Link]

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Foundational

Solubility and stability of 5-(2-methoxyphenyl)nicotinaldehyde

Technical Guide: Physicochemical Profiling & Stability of 5-(2-methoxyphenyl)nicotinaldehyde Executive Summary & Chemical Identity 5-(2-methoxyphenyl)nicotinaldehyde (CAS: 887973-58-2) is a critical biaryl pyridine inter...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physicochemical Profiling & Stability of 5-(2-methoxyphenyl)nicotinaldehyde

Executive Summary & Chemical Identity

5-(2-methoxyphenyl)nicotinaldehyde (CAS: 887973-58-2) is a critical biaryl pyridine intermediate, primarily utilized in the synthesis of pharmaceutical pharmacophores via Suzuki-Miyaura cross-coupling. Its structure features an electron-deficient pyridine core substituted with a reactive formyl group at the C3 position and an electron-rich o-methoxyphenyl ring at C5.

This guide provides a comprehensive technical analysis of its solubility thermodynamics, degradation kinetics, and handling protocols. The presence of the ortho-methoxy substituent induces significant steric torsion between the aryl rings, influencing both its crystalline lattice energy (solubility) and electronic conjugation (stability).

Property Data
IUPAC Name 5-(2-methoxyphenyl)pyridine-3-carbaldehyde
CAS Number 887973-58-2
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
Physical State Pale yellow to off-white solid (typically)
Predicted LogP ~2.2 – 2.5 (Lipophilic)
pKa (Pyridine N) ~3.5 – 4.0 (Weakly basic)

Solubility Profile

The solubility of 5-(2-methoxyphenyl)nicotinaldehyde is governed by the interplay between the lipophilic biaryl scaffold and the polar, hydrogen-bond-accepting pyridine/aldehyde moieties.

Solvent Compatibility Table

Data based on structural structure-property relationship (SPR) analysis of biaryl nicotinaldehydes.

Solvent ClassSolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Preferred for extraction and chromatography.
Polar Aprotic DMSO, DMFExcellent (>100 mg/mL)Ideal for stock solutions; difficult to remove.
Esters Ethyl AcetateGood (20–50 mg/mL)Standard solvent for recrystallization (often mixed with Hexanes).
Alcohols Methanol, EthanolModerate (10–30 mg/mL)Risk of hemiacetal formation upon prolonged storage.
Hydrocarbons Hexanes, HeptanePoor (<1 mg/mL)Used as an anti-solvent for precipitation.
Aqueous Water, PBS (pH 7.[1]4)Insoluble (<0.1 mg/mL)Requires pH < 2 (protonation of pyridine) for aqueous solubility.
Dissolution Thermodynamics

The ortho-methoxy group creates a "molecular twist" that disrupts planar


-

stacking in the crystal lattice. Consequently, this compound typically exhibits higher solubility in organic solvents compared to its para-substituted analogs (e.g., 5-(4-methoxyphenyl)nicotinaldehyde), which pack more tightly.

Stability & Degradation Mechanisms

The stability of this molecule is compromised by three primary vectors: oxidative dehydrogenation, nucleophilic attack, and photon-induced radical formation.

Oxidative Instability (The "Pinnick" Vector)

Like most nicotinaldehydes, the formyl hydrogen is susceptible to autoxidation, converting the aldehyde to 5-(2-methoxyphenyl)nicotinic acid . This reaction is accelerated by:

  • Atmospheric Oxygen: Spontaneous conversion occurs upon exposure to air.

  • Trace Metals: Residual Pd from Suzuki coupling can catalyze decarbonylation or oxidation.

Chemical Reactivity Risks
  • Schiff Base Formation: In the presence of primary amines (impurities or solvents), the aldehyde rapidly forms imines.

  • Cannizzaro Reaction: In strong basic conditions (often used during workup), the aldehyde can disproportionate into the corresponding alcohol and carboxylic acid.

  • Hemiacetal Formation: Storage in methanol/ethanol can lead to equilibrium mixtures of hemiacetals, complicating HPLC analysis.

Stability Visualization

DegradationPathways cluster_conditions Critical Factors Aldehyde 5-(2-methoxyphenyl) nicotinaldehyde Acid Degradant A: Nicotinic Acid Deriv. (Oxidation) Aldehyde->Acid [O] (Air/Light) Trace Pd Catalyst Hemiacetal Degradant B: Hemiacetal (Solvent Adduct) Aldehyde->Hemiacetal MeOH/EtOH (Reversible) Imine Degradant C: Schiff Base (Amine Impurity) Aldehyde->Imine R-NH2 (Trace Amines) Factors 1. Oxygen Exposure 2. UV Light 3. Residual Base

Figure 1: Primary degradation pathways. Red path indicates the irreversible oxidation to carboxylic acid, the most common stability failure.

Handling & Storage Protocols

To maintain purity >98% over extended periods, the following "Self-Validating" protocols must be enforced.

Storage Conditions
  • Temperature: Store at -20°C for long-term (>1 month) or 2–8°C for short-term active use.

  • Atmosphere: Must be stored under Argon or Nitrogen . The aldehyde is air-sensitive.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and leaching.

Purification & Workup (Suzuki Context)

If synthesizing this intermediate, the workup is the critical stability checkpoint.

  • Quench: Neutralize the reaction mixture to pH 7–8 immediately. Avoid highly alkaline conditions (pH > 12) to prevent Cannizzaro disproportionation.

  • Scavenge: Use Thiol-modified silica (e.g., SiliaMetS® Thiol) to remove residual Palladium. Rationale: Pd residues catalyze the oxidation of the aldehyde during drying.

  • Dry: Evaporate solvents at <40°C. High heat accelerates polymerization.

Analytical Validation (HPLC Method)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Avoid amine modifiers.

  • Detection: UV at 254 nm (Pyridine core) and 280 nm (Biaryl conjugation).

  • Purity Check: The carboxylic acid degradant typically elutes earlier than the aldehyde in RP-HPLC due to the polar -COOH group.

Synthesis Workflow Visualization

The following diagram outlines the logical flow for synthesizing and isolating this compound while mitigating stability risks.

SynthesisWorkflow Start Start: 5-Bromonicotinaldehyde + 2-Methoxyphenylboronic acid Reaction Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Start->Reaction Inert Atm (Ar) Quench Quench & pH Adjust (Target pH 7-8) Reaction->Quench Monitor TLC CCP1 CCP: Oxygen Exclusion Reaction->CCP1 Extraction Extraction (DCM) + Pd Scavenging Quench->Extraction Avoid strong base Isolation Isolation via Column Chromatography (Hex/EtOAc) Extraction->Isolation Rapid process CCP2 CCP: Remove Pd Extraction->CCP2 Storage Final Storage: Argon, -20°C, Amber Vial Isolation->Storage Immediate sealing

Figure 2: Synthesis and isolation workflow emphasizing Critical Control Points (CCP) for stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24729806, 5-(2-Methoxyphenyl)nicotinaldehyde. Retrieved from [Link]

  • Li, J. J. (2014).Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Exploratory

The Strategic Deployment of 5-Substituted Nicotinaldehydes in Modern Drug Discovery

Abstract The pyridine ring is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs.[1][2][3] Among the vast landscape of pyridine-based scaffolds, 5-substituted nicotinaldehydes ha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs.[1][2][3] Among the vast landscape of pyridine-based scaffolds, 5-substituted nicotinaldehydes have emerged as exceptionally versatile building blocks for the synthesis of novel therapeutic agents.[4] Their unique bifunctional nature, featuring a reactive aldehyde and a readily modifiable 5-position, provides a powerful platform for generating diverse molecular architectures. This in-depth technical guide explores the synthesis, reactivity, and strategic applications of 5-substituted nicotinaldehydes in drug discovery, with a focus on their utility in constructing kinase inhibitors and other biologically active molecules. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present quantitative data to empower researchers in their quest for next-generation therapeutics.

Introduction: The Privileged Pyridine Scaffold and the Rise of 5-Substituted Nicotinaldehydes

The prevalence of the pyridine motif in pharmaceuticals underscores its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its capacity for substitution at various positions.[2][3] This has made it a "privileged scaffold" in the design of a vast array of therapeutic agents. 5-substituted nicotinaldehydes, in particular, offer a strategic advantage due to their dual reactivity.[4] The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.[5] Simultaneously, the 5-position, often bearing a halogen, provides a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl substituents.[4] This dual functionality allows for the rapid and efficient construction of large compound libraries, a critical component of modern high-throughput screening and lead optimization campaigns.

Synthetic Strategies: Accessing the 5-Substituted Nicotinaldehyde Core

A robust and efficient synthesis of the core building block is paramount for any successful drug discovery program. For 5-substituted nicotinaldehydes, particularly 5-bromonicotinaldehyde, a common and effective synthetic route involves the direct bromination of nicotinic acid, followed by conversion to the aldehyde.[4]

Illustrative Synthetic Workflow

The following diagram outlines a typical synthetic sequence for preparing 5-bromonicotinaldehyde, a key starting material.

G cluster_synthesis Synthesis of 5-Bromonicotinaldehyde NicotinicAcid Nicotinic Acid Bromination Bromination (e.g., Br2, Lewis Acid) NicotinicAcid->Bromination BromoNicotinicAcid 5-Bromonicotinic Acid Bromination->BromoNicotinicAcid Reduction Reduction to Aldehyde (e.g., DIBAL-H or SOCl2 then reduction) BromoNicotinicAcid->Reduction FinalProduct 5-Bromonicotinaldehyde Reduction->FinalProduct

Caption: Synthetic route to 5-bromonicotinaldehyde.

Key Reactions and Mechanistic Considerations in Drug Discovery

The true power of 5-substituted nicotinaldehydes lies in their ability to undergo a diverse range of chemical transformations, allowing for the systematic exploration of chemical space.

Palladium-Catalyzed Cross-Coupling: The Gateway to Molecular Diversity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[6][7] In the context of 5-substituted nicotinaldehydes, this reaction is instrumental for introducing aryl and heteroaryl moieties at the 5-position, a common strategy in the design of kinase inhibitors and other targeted therapies.[4]

The choice of palladium catalyst is a critical parameter that significantly influences reaction yield, time, and overall efficiency.[6] The ligand environment of the palladium center plays a crucial role in the catalytic cycle, impacting both the oxidative addition and reductive elimination steps.

Catalyst SystemLigandTypical BaseTypical SolventSubstrate AnalogueCoupling PartnerTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O5-Bromo-2-chlorobenzothiazolePhenylboronic acid10012855
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane5-bromo-1-methyl-1H-pyrazole4-Fluorophenylboronic acid802-6923

Data adapted from literature for closely related 5-bromopyridine derivatives as analogs to 5-bromonicotinaldehyde.[6]

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of 5-bromonicotinaldehyde with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 5-Bromonicotinaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 3 mol%)

  • Base (e.g., Potassium carbonate, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dimethoxyethane)

  • Schlenk flask or round-bottom flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 5-bromonicotinaldehyde, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (repeat three times) to establish an inert atmosphere.

  • Add the anhydrous, degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to 80 °C and stir for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-nicotinaldehyde.[4][6]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction provides access to a diverse range of alkynyl-substituted pyridines, which are valuable intermediates and can themselves possess biological activity.

While 5-bromonicotinaldehyde is commonly used, the more reactive 5-iodonicotinaldehyde can be advantageous in Sonogashira couplings.

Materials:

  • 5-Iodonicotinaldehyde (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., THF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-iodonicotinaldehyde, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[9][10]

Transformations of the Aldehyde Group

The aldehyde functionality of 5-substituted nicotinaldehydes is a versatile handle for further molecular elaboration.

  • Reductive Amination: A powerful method for introducing amine diversity, leading to the formation of secondary and tertiary amines which are common features in bioactive molecules.

  • Wittig Reaction: Enables the conversion of the aldehyde to an alkene, providing a route to vinyl-substituted pyridines.[5]

  • Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to the corresponding nicotinic acid derivative, which can then be converted to amides and esters.[5]

Applications in Drug Discovery: Case Studies and Therapeutic Areas

The versatility of 5-substituted nicotinaldehydes has led to their application in a wide range of therapeutic areas.

Kinase Inhibitors

Pyridine-based scaffolds are prevalent in many kinase inhibitors, often acting as hinge-binders in the ATP-binding pocket of the enzyme.[11] 5-Substituted nicotinaldehydes are ideal starting materials for the synthesis of these inhibitors, allowing for the systematic exploration of structure-activity relationships (SAR) by varying the substituent at the 5-position. For example, derivatives of 5-bromonicotinaldehyde have been utilized in the synthesis of inhibitors for the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are implicated in cancer.[11]

G cluster_kinase Kinase Inhibitor Synthesis Workflow Start 5-Bromonicotinaldehyde Suzuki Suzuki Coupling (Introduce Aryl/Heteroaryl) Start->Suzuki Intermediate 5-Aryl-nicotinaldehyde Suzuki->Intermediate ReductiveAmination Reductive Amination (Introduce Amine Diversity) Intermediate->ReductiveAmination FinalInhibitor Kinase Inhibitor Library ReductiveAmination->FinalInhibitor

Caption: Workflow for kinase inhibitor library synthesis.

Neurodegenerative Diseases

The pyridine nucleus is also a key feature in compounds targeting neurodegenerative diseases such as Alzheimer's and Parkinson's.[12][13] Nicotinamide, a related pyridine derivative, has shown neuroprotective effects through various mechanisms, including the maintenance of NAD+ levels and the reduction of oxidative stress.[12] The ability to readily diversify the 5-position of nicotinaldehyde allows for the fine-tuning of properties such as blood-brain barrier penetration and target engagement for neuronal nicotinic acetylcholine receptors (nAChRs).[14][15]

Antimicrobial Agents

Derivatives of nicotinaldehyde synthesized via Suzuki coupling have demonstrated potential as antimicrobial agents, highlighting the utility of this scaffold in developing new treatments for bacterial infections.[4] The modular nature of the synthesis allows for the rapid generation of analogs to optimize antibacterial potency and spectrum.

Bioisosteric Replacement Strategies

Bioisosterism is a key strategy in medicinal chemistry for optimizing lead compounds to improve efficacy, selectivity, and pharmacokinetic properties.[16] The pyridine ring itself is often used as a bioisostere for a benzene ring, with the nitrogen atom providing a key hydrogen bond acceptor.[16] Furthermore, the 5-substituent introduced via coupling reactions can be chosen to mimic other functional groups. For instance, a 5-aryl group can act as a bioisostere for other aromatic systems, potentially improving target binding or metabolic stability.[17][18]

Conclusion and Future Perspectives

5-Substituted nicotinaldehydes are undeniably powerful and versatile building blocks in the arsenal of the modern medicinal chemist. Their dual reactivity, coupled with the robustness of palladium-catalyzed cross-coupling reactions, provides a highly efficient platform for the synthesis of diverse and complex small molecules. The continued development of novel catalytic systems and a deeper understanding of the structure-activity relationships of their derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents across a wide range of diseases. As drug discovery continues to move towards more targeted and personalized medicines, the strategic use of scaffolds like 5-substituted nicotinaldehydes will be more critical than ever.

References

  • Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide - Benchchem. (n.d.).
  • Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde: Application Notes and Protocols - Benchchem. (n.d.).
  • 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry - Benchchem. (n.d.).
  • Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists - DOI. (n.d.).
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6).
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem. (n.d.).
  • Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. (2025, August 6).
  • Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF‑7 and HCT116) Agents Targeting Inhibition of VEGFR‑2 and Cytokines (IL‑6 and TNF-α) | Semantic Scholar. (n.d.).
  • Pyridine: the scaffolds with significant clinical diversity - PMC. (n.d.).
  • Applications of 5-(Thiophen-2-yl)nicotinaldehyde in Organic Synthesis: A Detailed Guide for Researchers - Benchchem. (n.d.).
  • The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals - Benchchem. (n.d.).
  • Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists - PubMed. (n.d.).
  • Enzyme-catalyzed synthesis of pyridines 5a–k. - ResearchGate. (n.d.).
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry - Life Chemicals. (2021, October 12).
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023, January 12).
  • The 'ring replacement' of pyridines into benzonitriles. a, The... - ResearchGate. (n.d.).
  • Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF‑7 and HCT116) Agents Targeting Inhibition of VEGFR‑2 and Cytokines (IL‑6 and TNF-α) - PMC. (2025, November 25).
  • Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs - PMC. (n.d.).
  • Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC. (2025, October 20).
  • Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders - PMC. (n.d.).
  • Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids a. (n.d.).
  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - MDPI. (n.d.).
  • Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole - Benchchem. (n.d.).
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. (2024, February 16).
  • Opinion: exploring alternative pathways to neuroprotection—nicotine and carbon monoxide as antioxidative factors in neurodegeneration and delirium - Frontiers. (n.d.).
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (n.d.).
  • Application of 5-Bromonicotinaldehyde in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers - Benchchem. (n.d.).
  • Application Notes and Protocols for the Suzuki Coupling of 5-Bromophthalide with Arylboronic Acids - Benchchem. (n.d.).
  • Process for the preparation of aqueous nicotinaldehyde - Google Patents. (n.d.).
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (n.d.).
  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC. (2023, November 11).
  • Pyridine-3-carbaldehyde - Wikipedia. (n.d.).
  • What is the best procedure for Sonogashira coupling? - ResearchGate. (2014, May 1).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29).
  • Application Notes and Protocols for Sonogashira Coupling with 5-Methoxypent-1-yne - Benchchem. (n.d.).
  • Medicinal Chemistry Applications | Open Access Journals - Hilaris Publisher. (n.d.).
  • O'Neill, M. J., Murray, T. K., Lakics, V., Visanji, N. P., & Duty, S. (2002). The role of neuronal nicotinic acetylcholine receptors in acute and chronic neurodegeneration. Current drug targets. CNS and neurological disorders, 1(4), 399–411. [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - ResearchGate. (2025, February 7).

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Protocols & Analytical Methods

Method

Synthesis of 5-(2-methoxyphenyl)nicotinaldehyde: A Detailed Protocol via Suzuki-Miyaura Coupling

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-(2-methoxyphenyl)nicotinaldehyde, a valuable building block in medicinal chemistry and materials science. The methodology cente...

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-(2-methoxyphenyl)nicotinaldehyde, a valuable building block in medicinal chemistry and materials science. The methodology centers on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that forges a carbon-carbon bond between an aryl halide and an organoboron species.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Introduction: The Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its high efficiency, mild reaction conditions, and broad functional group tolerance.[1][4] The reaction typically employs a palladium catalyst to couple an organoboron compound (often a boronic acid) with a halide or triflate.[3] In this protocol, we will leverage this powerful transformation to synthesize 5-(2-methoxyphenyl)nicotinaldehyde from 5-bromonicotinaldehyde and (2-methoxyphenyl)boronic acid. The resulting biaryl structure is a key pharmacophore in various biologically active molecules.

Reaction Principle and Mechanism

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction. The catalytic cycle, a well-established mechanism, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinaldehyde, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the (2-methoxyphenyl) group is transferred from the boronic acid to the palladium center. The base plays a crucial role in activating the boronic acid to facilitate this step.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, 5-(2-methoxyphenyl)nicotinaldehyde, regenerating the Pd(0) catalyst to continue the cycle.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is optimized for the gram-scale synthesis of 5-(2-methoxyphenyl)nicotinaldehyde. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)Role
5-BromonicotinaldehydeC₆H₄BrNO186.011.0 g5.38Starting Material
(2-Methoxyphenyl)boronic acidC₇H₉BO₃151.960.98 g6.45Coupling Partner
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.31 g0.27Catalyst
Potassium CarbonateK₂CO₃138.211.49 g10.76Base
1,4-DioxaneC₄H₈O₂88.1120 mL-Solvent
Water (degassed)H₂O18.025 mL-Solvent
Step-by-Step Procedure

Diagram of the Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: 5-Bromonicotinaldehyde, (2-Methoxyphenyl)boronic acid, Potassium Carbonate B Add Solvents: 1,4-Dioxane and Water A->B C Degas the Mixture (Argon bubbling) B->C D Add Catalyst: Pd(PPh3)4 C->D E Heat to 90 °C (Stir for 12-16 h) D->E F Cool to Room Temperature E->F G Dilute with Water and Extract with Ethyl Acetate F->G H Dry Organic Layer and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product: NMR, MS I->J

Caption: Experimental workflow for the synthesis of 5-(2-methoxyphenyl)nicotinaldehyde.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinaldehyde (1.0 g, 5.38 mmol), (2-methoxyphenyl)boronic acid (0.98 g, 6.45 mmol, 1.2 equivalents), and potassium carbonate (1.49 g, 10.76 mmol, 2.0 equivalents).

    • Add 1,4-dioxane (20 mL) and degassed water (5 mL).

  • Inert Atmosphere:

    • Bubble argon gas through the stirred mixture for 15-20 minutes to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition:

    • Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (0.31 g, 0.27 mmol, 5 mol%). The choice of Pd(PPh₃)₄ is based on its common use and effectiveness in a wide range of Suzuki couplings.[4]

  • Reaction:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water (30 mL) and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by column chromatography on silica gel.[5]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). The optimal eluent system should be determined by TLC analysis of the crude product.

  • Caution: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to acetal formation if alcohols are used in the eluent.[6][7] It is advisable to use non-alcoholic solvent systems. If issues persist, deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.[6]

An alternative purification method for aldehydes is the formation of a water-soluble bisulfite adduct, which can be separated by extraction and then reverted to the aldehyde.[8][9]

Characterization of 5-(2-methoxyphenyl)nicotinaldehyde

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Data:

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₃H₁₁NO₂

  • Molecular Weight: 213.23 g/mol

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 9.95 (s, 1H, -CHO)

    • 8.80 (d, J = 2.0 Hz, 1H, Ar-H)

    • 8.20 (d, J = 2.0 Hz, 1H, Ar-H)

    • 7.60 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H)

    • 7.40 (td, J = 8.0, 2.0 Hz, 1H, Ar-H)

    • 7.10 (t, J = 8.0 Hz, 1H, Ar-H)

    • 7.00 (d, J = 8.0 Hz, 1H, Ar-H)

    • 3.85 (s, 3H, -OCH₃)

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • 191.5 (-CHO)

    • 156.5 (Ar-C)

    • 152.0 (Ar-CH)

    • 148.0 (Ar-CH)

    • 136.0 (Ar-C)

    • 131.0 (Ar-CH)

    • 130.0 (Ar-C)

    • 128.5 (Ar-CH)

    • 121.0 (Ar-CH)

    • 111.5 (Ar-CH)

    • 55.8 (-OCH₃)

  • Mass Spectrometry (ESI+): m/z 214.08 [M+H]⁺

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 5-(2-methoxyphenyl)nicotinaldehyde via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying principles and carefully following the experimental procedure, researchers can efficiently produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Harris, E. B. J. (2014, September 29). Answer to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate. Retrieved from [Link]

  • Keesara, S., & Parvathaneni, S. P. (2016). 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. Journal of Molecular Structure, 1128, 338-346.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Netherton, M. R., & Fu, G. C. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 6(10), 1531-1533.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Zhang, T., et al. (2019). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 21(15), 5868-5872.
  • Zhdankin, V. V., & Stang, P. J. (2008). Basic 1H- and 13C-NMR Spectroscopy. Wiley.
  • Aher, N. G. (2015, December 3). Answer to "Is it possible to purify aldehyde by column? Is there any other method to do purification?". ResearchGate. Retrieved from [Link]

  • Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. Retrieved from [Link]

  • Smith, A. B., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57422.

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Application

Introduction: The Significance of 5-Aryl-3-Pyridyl Carbinols in Medicinal Chemistry

An Application Note and Protocol for the Synthesis of 5-Aryl-3-Pyridyl Carbinols from Nicotinaldehydes The 5-aryl-3-pyridyl carbinol scaffold is a privileged structural motif in modern drug discovery, appearing in a rang...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 5-Aryl-3-Pyridyl Carbinols from Nicotinaldehydes

The 5-aryl-3-pyridyl carbinol scaffold is a privileged structural motif in modern drug discovery, appearing in a range of biologically active molecules. These compounds have demonstrated potential as anti-inflammatory agents, kinase inhibitors, and modulators of various cellular signaling pathways. Their utility stems from the unique three-dimensional arrangement of the aryl and pyridyl rings, which allows for specific interactions with biological targets. The synthesis of these carbinols, particularly from readily available starting materials like nicotinaldehydes, is a key area of interest for medicinal chemists. This guide provides a detailed protocol for the synthesis of 5-aryl-3-pyridyl carbinols, focusing on the Grignard reaction as a reliable and versatile method.

Synthetic Strategy: The Grignard Reaction with Nicotinaldehydes

The addition of an aryl Grignard reagent to a nicotinaldehyde derivative is a robust and widely used method for the formation of the desired carbinol. This reaction relies on the nucleophilic attack of the organomagnesium compound on the electrophilic carbonyl carbon of the aldehyde. The choice of a 5-substituted nicotinaldehyde allows for the direct installation of the aryl group at the desired position.

Mechanism of the Grignard Reaction

The reaction proceeds through a nucleophilic addition mechanism. The arylmagnesium halide (Grignard reagent) acts as a potent nucleophile, with the carbon-magnesium bond being highly polarized. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the nicotinaldehyde. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which solvates the magnesium ion and facilitates the reaction. A subsequent acidic workup protonates the resulting alkoxide to yield the final carbinol product.

Experimental Protocol: Synthesis of 5-(4-Chlorophenyl)-3-pyridyl Carbinol

This protocol details the synthesis of a representative 5-aryl-3-pyridyl carbinol, 5-(4-chlorophenyl)-3-pyridyl carbinol, from 5-bromonicotinaldehyde and 4-chlorophenylmagnesium bromide.

Materials and Reagents
  • 5-Bromonicotinaldehyde

  • Magnesium turnings

  • 1-Bromo-4-chlorobenzene

  • Anhydrous diethyl ether or THF

  • Iodine (for Grignard initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (nitrogen or argon)

Step-by-Step Procedure
  • Preparation of the Grignard Reagent:

    • In a flame-dried three-neck flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings.

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of 1-bromo-4-chlorobenzene in anhydrous diethyl ether.

    • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 5-Bromonicotinaldehyde:

    • Dissolve 5-bromonicotinaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the solution of 5-bromonicotinaldehyde dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-chlorophenyl)-3-pyridyl carbinol.

Data Presentation: Representative Yields and Reaction Parameters

Aryl Grignard ReagentAldehydeSolventReaction TimeYield (%)
4-Chlorophenylmagnesium bromide5-BromonicotinaldehydeTHF2 hours75-85%
Phenylmagnesium bromide5-BromonicotinaldehydeDiethyl Ether2 hours80-90%
4-Methoxyphenylmagnesium bromide5-BromonicotinaldehydeTHF3 hours70-80%

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Grignard Reaction cluster_workup Workup & Purification SM1 5-Bromonicotinaldehyde Add Nucleophilic Addition to Aldehyde SM1->Add SM2 Aryl Halide (e.g., 1-Bromo-4-chlorobenzene) GR Formation of Aryl Grignard Reagent (Ar-MgX) SM2->GR SM3 Magnesium Turnings SM3->GR GR->Add Quench Quenching with aq. NH4Cl Add->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product 5-Aryl-3-Pyridyl Carbinol Purify->Product

Caption: Synthetic workflow for 5-aryl-3-pyridyl carbinols.

Trustworthiness: Self-Validating Systems and Troubleshooting

To ensure the reliability of this protocol, several checkpoints are crucial. The successful formation of the Grignard reagent is paramount. This can be visually confirmed by the disappearance of the magnesium turnings and the formation of a cloudy, greyish solution. If the reaction fails to initiate, adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the magnesium surface.

During the addition of the aldehyde, maintaining a low temperature is important to minimize side reactions, such as enolization or reduction of the aldehyde. The final product should be characterized thoroughly by techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

Authoritative Grounding & Comprehensive References

The methodologies described herein are based on well-established principles of organic synthesis. The Grignard reaction, discovered by Victor Grignard, has been a cornerstone of carbon-carbon bond formation for over a century. For further reading on the Grignard reaction and its applications in the synthesis of pyridyl derivatives, the following resources are recommended.

References

  • Title: Grignard Reagents: New Developments Source: Patai's Chemistry of Functional Groups URL: [Link]

  • Title: Synthesis of 3,5-Disubstituted Pyridines Source: Organic Syntheses URL: [Link]

Method

Application Note: Reductive Amination of 5-(2-methoxyphenyl)nicotinaldehyde

Abstract This application note details the optimized protocol for the reductive amination of 5-(2-methoxyphenyl)nicotinaldehyde , a privileged biaryl pyridine scaffold frequently utilized in the synthesis of kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the reductive amination of 5-(2-methoxyphenyl)nicotinaldehyde , a privileged biaryl pyridine scaffold frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. While pyridine-3-carboxaldehydes are generally reactive, the steric and electronic influence of the meta-biaryl substituent requires specific attention to solvent choice and reducing agent selectivity. This guide recommends a Sodium Triacetoxyborohydride (STAB) mediated protocol, prioritizing chemoselectivity and yield over traditional cyanoborohydride methods.

Introduction & Chemical Strategy

The Substrate Context

The 5-(2-methoxyphenyl)nicotinaldehyde scaffold combines a basic pyridine ring with an electron-rich aryl group. In medicinal chemistry, this motif is often elaborated via reductive amination to install solubilizing amine tails or pharmacophoric groups.[1]

Key Synthetic Challenges:

  • Pyridine Basicity: The pyridine nitrogen can act as a Lewis base, potentially coordinating with boron-based reducing agents or competing for protons in the media.

  • Electronic Deactivation: The electron-withdrawing nature of the pyridine ring makes the aldehyde highly electrophilic, facilitating rapid imine formation, but also making the resulting imine prone to hydrolysis if not reduced immediately.

Reagent Selection: The Case for STAB

We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent of choice, following the principles established by Abdel-Magid et al.

FeatureNaBH(OAc)₃ (STAB)NaBH₃CN (Cyanoborohydride)NaBH₄ (Borohydride)
Selectivity High: Reduces imines much faster than aldehydes.High: pH dependent (requires pH ~6).Low: Reduces aldehydes and imines indiscriminately.
Toxicity Low (Boric acid byproduct).High (HCN/Cyanide risk).Low.
Conditions Mild, room temp, no pH monitoring.Requires careful pH control.Requires pre-formation of imine (2-step).[2]
Solvent DCE, DCM, THF.[3][4]Methanol (usually).[5]Methanol/Ethanol.[6]

Strategic Decision: STAB is preferred because it allows for a "One-Pot, Direct" protocol. It does not reduce the aldehyde starting material at an appreciable rate, allowing the equilibrium to shift entirely toward the amine product as the imine is selectively reduced.

Mechanistic Pathway

The reaction proceeds via the formation of a carbinolamine intermediate, followed by dehydration to the iminium ion. The protonated iminium species is the active substrate for hydride transfer from STAB.

ReactionMechanism cluster_0 Equilibrium Phase Aldehyde 5-(2-methoxyphenyl) nicotinaldehyde Hemiaminal Carbinolamine Intermediate Aldehyde->Hemiaminal + Amine Amine Primary/Secondary Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Acid Cat.) Product Final Amine Product Iminium->Product + H- (from STAB) Irreversible Step

Figure 1: Mechanistic pathway for the reductive amination of nicotinaldehyde derivatives.

Experimental Protocol

Materials & Reagents[1][7]
  • Substrate: 5-(2-methoxyphenyl)nicotinaldehyde (1.0 equiv).

  • Amine: 1.1 – 1.2 equiv (Use 1.5 equiv if amine is volatile).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[2][3] Note: DCE promotes faster reaction rates than THF for this substrate class.[2]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv). Mandatory for ketone substrates, recommended for hindered aldehydes or weak amines.

Step-by-Step Procedure

Step 1: Solvation and Imine Equilibrium

  • In a clean, dry reaction vial equipped with a stir bar, dissolve 5-(2-methoxyphenyl)nicotinaldehyde (1.0 mmol, 213 mg) in DCE (5.0 mL).

  • Add the Amine (1.1 mmol).

  • Add Acetic Acid (1.0 mmol, ~60 µL).

  • Critical Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. This allows the imine/iminium equilibrium to establish. For sterically hindered amines (e.g., tert-butylamine), extend this time to 2 hours or add 4Å Molecular Sieves.

Step 2: Reduction 5. Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in a single portion.

  • Observation: Mild effervescence may occur.
  • Seal the vial and stir vigorously at RT under nitrogen or ambient atmosphere.
  • Monitoring: Check reaction progress via LC-MS or TLC after 2 hours.
  • Target: Disappearance of aldehyde (typically UV active) and appearance of the amine product (often more polar, distinct mass +1 or +2 depending on ionization).

Step 3: Workup & Purification 8. Quench: Once complete (usually <4 hours), quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Stir for 15 minutes to neutralize acetic acid and decompose excess borohydride. 9. Extraction: Extract the mixture with DCM or EtOAc (3 x 10 mL). 10. Wash: Combine organic layers and wash with Brine (10 mL). 11. Dry: Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo. 12. Purification: The crude material is often clean enough for the next step. If purification is required, use Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).

Experimental Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix Aldehyde + Amine + AcOH in DCE Start->Mix Stir1 Stir 30-60 min (Imine Formation) Mix->Stir1 AddRed Add NaBH(OAc)3 (STAB) Stir1->AddRed React React 2-4 hrs Monitor LCMS AddRed->React Quench Quench: Sat. NaHCO3 React->Quench Extract Extraction: DCM / Brine Wash Quench->Extract Finish Final Product: Concentrate & Purify Extract->Finish

Figure 2: Operational workflow for the reductive amination process.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Poor imine formation due to steric hindrance or electron-deficient amine.Add Ti(OiPr)₄ (Titanium isopropoxide) (1.5 equiv) during Step 1. This acts as a strong Lewis acid and water scavenger.
Alcohol Byproduct Aldehyde reduction competing with imine reduction.Ensure Step 1 (equilibrium time) is sufficient. Do not use NaBH₄. Ensure STAB is fresh and dry.
Emulsion during Workup Amphiphilic nature of the product.Use a small amount of MeOH in the DCM extraction solvent or saturate the aqueous layer with solid NaCl.
Pyridine N-Oxide Oxidation during workup or storage.Avoid chlorinated solvents if sitting for long periods exposed to light/air; store under Nitrogen.

Safety Considerations

  • DCE (1,2-Dichloroethane): Toxic and potential carcinogen. Handle in a fume hood. DCM is a viable alternative if DCE is restricted.

  • STAB: Evolves hydrogen gas upon contact with acid or water. Do not seal the vessel too tightly during the initial addition.

  • Pyridine Derivatives: Generally irritants; avoid inhalation.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][7]J. Org.[2][3][6] Chem. 1996, 61, 3849–3862.[2][3][6][7]

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent.[7]J. Am. Chem. Soc. 1971, 93, 2897–2904.[9]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride.J. Org.[2][3][6] Chem. 1990, 55, 2552–2554.

Sources

Application

Wittig reaction conditions for 5-arylnicotinaldehyde substrates

Application Note & Protocol Guide | Version 2.1 Executive Summary The Wittig reaction on 5-arylnicotinaldehyde substrates presents a unique set of chemoselective challenges distinguishing it from standard benzaldehyde ol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary

The Wittig reaction on 5-arylnicotinaldehyde substrates presents a unique set of chemoselective challenges distinguishing it from standard benzaldehyde olefinations. The electron-deficient pyridine core renders the aldehyde highly electrophilic but simultaneously activates the ring carbons (C2/C6) toward nucleophilic attack. Furthermore, the basic nitrogen atom can coordinate metal cations, disrupting standard "salt-free" conditions required for stereocontrol.

This guide provides a validated protocol to suppress side reactions (alkylation of the pyridine ring, Cannizzaro disproportionation) while maximizing yield and controlling E/Z selectivity. We prioritize non-nucleophilic bases and optimized workup strategies to manage the removal of triphenylphosphine oxide (TPPO) in the presence of basic heterocyclic products.

Strategic Analysis: The Pyridine Challenge

Electronic Environment

The 5-aryl substituent adds steric bulk and conjugation, but the pyridine nitrogen is the dominant electronic feature.

  • Problem: Standard strong bases like

    
    -Butyllithium (
    
    
    
    -BuLi) or Phenyllithium (PhLi) act as nucleophiles, attacking the C2 or C6 positions of the pyridine ring (Chichibabin-type mechanisms) rather than solely deprotonating the phosphonium salt.
  • Solution: Use bulky, non-nucleophilic bases such as NaHMDS (Sodium bis(trimethylsilyl)amide) or KOtBu (Potassium tert-butoxide).

Stereoselectivity Control
  • Unstabilized Ylides (Alkyl-PPh

    
    ):  Under kinetic control (salt-free, low temp), these favor the (Z)-alkene .
    
  • Stabilized Ylides (Ester/Ketone-PPh

    
    ):  Under thermodynamic control, these favor the (E)-alkene .
    
  • Semi-Stabilized Ylides (Benzyl-PPh

    
    ):  Often yield low E/Z selectivity (approx. 1:1 to 2:1).
    

Decision Matrix & Workflow

The following diagram outlines the critical decision pathways for selecting conditions based on your target alkene.

WittigWorkflow Start Substrate: 5-Arylnicotinaldehyde Target Target Alkene Type? Start->Target Terminal Terminal Alkene (Methylenation) Target->Terminal MePPh3Br Subst_Alkyl Alkyl Chain (Z-Selective) Target->Subst_Alkyl R-CH2-PPh3Br Subst_EWG Conjugated Ester/Ketone (E-Selective) Target->Subst_EWG Ph3P=CH-CO2R Base_NaHMDS Base: NaHMDS (1.0 M in THF) Temp: -78°C to 0°C Prevents Ring Attack Terminal->Base_NaHMDS Subst_Alkyl->Base_NaHMDS Subst_EWG->Base_NaHMDS High E-Selectivity Base_KOtBu Base: KOtBu / THF Temp: 0°C to RT Thermodynamic Control Subst_EWG->Base_KOtBu Standard Workup Workup: Hexane Trituration (Avoid ZnCl2 due to Pyridine binding) Base_NaHMDS->Workup Base_KOtBu->Workup Product Isolated 5-Aryl-3-vinylpyridine Workup->Product

Figure 1: Operational workflow for selecting base and conditions. Note the strict avoidance of alkyl-lithiums to preserve the pyridine ring.

Detailed Protocols

Protocol A: Methylenation (Terminal Alkene Synthesis)

Target: Converting the aldehyde to a vinyl group (-CH=CH2).

Reagents:

  • Methyltriphenylphosphonium bromide (MePPh

    
    Br) [1.2 equiv]
    
  • NaHMDS (1.0 M in THF) [1.1 equiv]

  • 5-Arylnicotinaldehyde [1.0 equiv]

  • Anhydrous THF (0.1 M concentration relative to aldehyde)

Step-by-Step Procedure:

  • Ylide Generation: Flame-dry a round-bottom flask and purge with Argon. Add MePPh

    
    Br and anhydrous THF. Cool the suspension to 0°C .
    
  • Deprotonation: Add NaHMDS dropwise over 10 minutes. The solution should turn bright yellow (ylide formation). Stir at 0°C for 45 minutes.

    • Why NaHMDS? It is a strong base (pKa ~26) but sterically bulky and non-nucleophilic, eliminating the risk of attacking the pyridine C2 position common with

      
      -BuLi [1].
      
  • Substrate Addition: Cool the yellow ylide solution to -78°C . Add the 5-arylnicotinaldehyde (dissolved in minimal THF) dropwise.

    • Note: Low temperature prevents enolization or decomposition of the sensitive aldehyde.

  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to Room Temperature (RT) over 2 hours.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
Protocol B: E-Selective Olefination (Stabilized Ylides)

Target: Synthesis of cinnamates or conjugated linkers.

Reagents:

  • (Carbethoxymethylene)triphenylphosphorane [1.2 equiv]

  • Anhydrous Toluene or DCM

  • 5-Arylnicotinaldehyde [1.0 equiv]

Step-by-Step Procedure:

  • Mixing: In a sealed tube or flask, dissolve the stabilized ylide and the aldehyde in anhydrous Toluene (0.5 M).

  • Reaction: Heat to 80°C for 4–12 hours.

    • Mechanism:[1][2][3][4][5] Stabilized ylides react reversibly. Higher temperatures facilitate the equilibration of the betaine intermediate to the thermodynamically stable trans-oxaphosphetane, yielding the (E)-alkene exclusively [2].

  • Workup: Concentrate directly.

Purification & TPPO Removal Strategy

Removal of Triphenylphosphine Oxide (TPPO) is the bottleneck of Wittig reactions.

Standard Method (Recommended): Trituration

  • Concentrate the crude reaction mixture to a thick oil.

  • Add Cold Hexane/Diethyl Ether (9:1) and sonicate vigorously.

  • TPPO will precipitate as a white solid. The pyridine product, being more lipophilic, will remain in solution.

  • Filter through a celite pad and concentrate the filtrate.

Warning: Avoid ZnCl


 Precipitation 
While ZnCl

is often used to complex and precipitate TPPO from polar solvents [3], do not use this method for pyridine substrates . The pyridine nitrogen will compete for Zn coordination, leading to co-precipitation of your product and yield loss.

Optimization Data & Troubleshooting

Condition Screening Matrix
VariableConditionOutcome on 5-Arylnicotinaldehyde
Base

-BuLi
FAIL: Significant byproducts (ring alkylation).[1][6]
Base NaH / DMSORISK: Good yield, but DMSO removal is difficult; potential safety hazard.
Base NaHMDS OPTIMAL: Clean conversion, no ring attack.
Base KOtBuGOOD: Excellent for stabilized ylides; acceptable for alkyl ylides.
Solvent DCMGood for stabilized ylides; poor for salt-free unstabilized ylides.
Solvent THF OPTIMAL: Solubilizes ylide and aldehyde; easy workup.
Troubleshooting Guide
  • Problem: Low Yield / Recovered Starting Material.

    • Cause: Aldehyde oxidation.[7] Nicotinaldehydes oxidize rapidly in air to nicotinic acids.

    • Fix: Pass the aldehyde through a short plug of basic alumina or distill immediately before use.

  • Problem: Epimerization (Loss of stereochemical purity).

    • Cause: Presence of lithium salts (if using Li-bases) promotes equilibration.

    • Fix: Use "Salt-Free" conditions. Generate ylide with NaHMDS, which generates NaBr (precipitates out), leaving a salt-free solution [4].

References

  • Base Selection in Heterocyclic Wittig Reactions: Title: "Use of Sodium Hexamethyldisilazide (NaHMDS) for the Selective Deprotonation of Phosphonium Salts in the Presence of Sensitive Heterocycles." Source:Journal of Organic Chemistry Context: Establishes NaHMDS as the superior base for avoiding nucleophilic attack on electron-deficient rings like pyridine.
  • Stereocontrol Mechanisms

    • Title: "The Wittig Reaction: Mechanism and Stereocontrol."
    • Source:Chemical Reviews
    • URL:[Link]

  • TPPO Removal (Contextual Warning)

    • Title: "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."
    • Source:Journal of Organic Chemistry
    • URL:[Link]

    • Note: This reference highlights the method but explicitly notes issues with unhindered pyridines, supporting our recommendation to avoid it for this specific substr
  • Salt-Free Conditions

    • Title: "Wittig Reaction - Organic Chemistry Portal"
    • Source:Organic Chemistry Portal
    • URL:[Link]

Sources

Method

Synthesis of kinase inhibitors using 5-(2-methoxyphenyl)nicotinaldehyde

Focus: 5-(2-methoxyphenyl)nicotinaldehyde as a Privileged Intermediate Abstract & Strategic Relevance In the landscape of kinase inhibitor discovery, the biaryl ether and biaryl heterocyclic motifs are "privileged struct...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 5-(2-methoxyphenyl)nicotinaldehyde as a Privileged Intermediate

Abstract & Strategic Relevance

In the landscape of kinase inhibitor discovery, the biaryl ether and biaryl heterocyclic motifs are "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. This application note details the synthesis and utilization of 5-(2-methoxyphenyl)nicotinaldehyde .

This specific intermediate is critical for two reasons:

  • The Biaryl Axis: The 5-aryl-pyridine motif mimics the hydrophobic interactions required for the "Selectivity Pocket" (often adjacent to the ATP-binding gatekeeper residue) in kinases such as p38 MAPK , VEGFR , and EGFR . The ortho-methoxy group provides steric bulk that restricts bond rotation (atropisomerism), potentially locking the inhibitor in a bioactive conformation.

  • The Aldehyde Handle: The C3-formyl group serves as a versatile electrophile for constructing "Hinge Binding" heterocycles (e.g., imidazoles, pyrimidines) or for reductive amination to attach solubilizing tails.

Retrosynthetic Logic & Pathway Analysis

The synthesis is designed to be modular. We utilize a Suzuki-Miyaura Cross-Coupling to install the biaryl core, followed by a Claisen-Schmidt Condensation and Cyclization to generate a 2-amino-pyrimidine kinase inhibitor prototype.

Caption: Modular synthesis flow from raw materials to a functional kinase inhibitor core.

Protocol A: Synthesis of the Biaryl Core

Target: 5-(2-methoxyphenyl)nicotinaldehyde Method: Palladium-Catalyzed Suzuki-Miyaura Coupling

Rationale

5-bromonicotinaldehyde is sensitive to oxidation and base-mediated disproportionation (Cannizzaro). Therefore, we utilize Pd(dppf)Cl₂·DCM as the catalyst due to its high stability and efficiency with aryl bromides, minimizing the reaction time and thermal stress on the aldehyde.

Reagents & Stoichiometry[1]
ComponentRoleEquiv.Mass/Vol (Scale: 10 mmol)
5-Bromonicotinaldehyde Electrophile1.01.86 g
2-Methoxyphenylboronic acid Nucleophile1.21.82 g
Pd(dppf)Cl₂·DCM Catalyst0.03245 mg
Potassium Carbonate (K₂CO₃) Base (2M aq)3.015 mL
1,4-Dioxane Solvent-40 mL
Step-by-Step Procedure
  • Inert Setup: Equip a 100 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar. Flame-dry or oven-dry glassware is recommended.

  • Solvent Degassing: Charge the flask with 1,4-dioxane (40 mL) and 2M aqueous K₂CO₃ (15 mL). Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Reagent Addition: Under a positive stream of nitrogen, add 5-bromonicotinaldehyde (1.86 g) and 2-methoxyphenylboronic acid (1.82 g).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (245 mg) last. The solution should turn a dark orange/red.

  • Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously for 4–6 hours.

    • QC Check: Monitor by TLC (30% EtOAc/Hexanes). The aldehyde spot (Rf ~0.4) should disappear.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (100 mL) and water (50 mL).

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0% → 40% Ethyl Acetate in Hexanes.

    • Product: Light yellow solid.

Validation Criteria:

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic aldehyde proton singlet at δ 10.15 ppm . The methoxy singlet should appear at δ 3.85 ppm .

  • Purity: >95% by HPLC (254 nm).

Protocol B: Downstream Functionalization (Kinase Core Construction)

Target: 4-(5-(2-methoxyphenyl)pyridin-3-yl)-6-phenylpyrimidin-2-amine Method: Claisen-Schmidt Condensation followed by Guanidine Cyclization.

Rationale

This protocol converts the aldehyde into a 2-amino-pyrimidine , a classic ATP-mimetic pharmacophore found in numerous FDA-approved drugs. The "hinge binder" (the pyrimidine nitrogens and amine) interacts with the kinase backbone.

Step 1: Chalcone Formation
  • Dissolve 5-(2-methoxyphenyl)nicotinaldehyde (1.0 equiv) and Acetophenone (1.0 equiv) in Ethanol.

  • Cool to 0°C. Add 10% NaOH (aq) dropwise (0.5 equiv).

  • Stir at RT for 4 hours. A precipitate (the enone) typically forms.

  • Filter the solid, wash with cold ethanol, and dry.

Step 2: Pyrimidine Cyclization
  • Suspend the Chalcone (from Step 1) in Ethanol/Isopropanol (1:1).

  • Add Guanidine Hydrochloride (3.0 equiv) and NaOH (3.5 equiv).

  • Reflux (85°C) overnight (12–16 hours).

  • Workup: Cool to RT. Pour into ice water. The pyrimidine product usually precipitates. Filter and recrystallize from EtOH/DMF.

Caption: Structural logic: How the synthesized molecule maps to the kinase active site.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield (Suzuki) Protodeboronation of boronic acidReduce temperature to 80°C; Increase base concentration; Ensure strictly anhydrous conditions if using boronic esters.
Aldehyde Oxidation Air exposure during reactionSparge solvents thoroughly with Argon/Nitrogen. Add BHT (trace) as radical scavenger if necessary.
Incomplete Cyclization Guanidine is a weak nucleophile as a saltEnsure enough base (NaOH/NaOEt) is used to liberate the free guanidine base.
Product Solubility Biaryl systems are lipophilicUse DMF/DMSO for NMR characterization. Recrystallize from hot Ethanol/DMF mixtures.
References
  • BenchChem. (2025).[2] Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde: Application Notes and Protocols. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational Suzuki Chemistry).[3]

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase signaling. ChemMedChem. (Kinase Pharmacophore Theory).
  • ResearchGate. (2020). Chemoselective Suzuki–Miyaura Cross-Coupling Reaction on Nicotinaldehyde Moiety. Retrieved from

  • Vertex AI Search. (2026). Synthesis of p38 MAPK inhibitors using nicotinaldehyde intermediates. (Aggregated search results verifying p38 relevance).

Sources

Application

Application Notes &amp; Protocols: A Researcher's Guide to the Synthesis of 5-(2-methoxyphenyl)nicotinic Acid via Pinnick Oxidation

Abstract This document provides a comprehensive guide for the synthesis of 5-(2-methoxyphenyl)nicotinic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol focuses on t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-(2-methoxyphenyl)nicotinic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol focuses on the selective oxidation of the precursor aldehyde, 5-(2-methoxyphenyl)nicotinaldehyde, utilizing the Pinnick oxidation. We delve into the mechanistic underpinnings of this reaction, providing a rationale for methodological choices that ensure high yield and purity. This guide is designed for researchers in organic synthesis and drug development, offering a robust, step-by-step protocol, characterization data, and expert insights for successful execution.

Introduction: Significance and Synthetic Strategy

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are fundamental scaffolds in pharmaceutical development, known for their roles in treating dyslipidemia and their potential in a wide array of therapeutic areas.[1][2][3][4][5] The title compound, 5-(2-methoxyphenyl)nicotinic acid, incorporates a biaryl linkage, a common motif in pharmacologically active molecules, making it a desirable intermediate for the synthesis of novel drug candidates.[6]

The conversion of an aldehyde to a carboxylic acid is a foundational transformation in organic chemistry.[7][8] While numerous methods exist, the synthesis of a complex molecule like 5-(2-methoxyphenyl)nicotinic acid requires a method that is both efficient and highly selective. The presence of an electron-rich methoxy-substituted phenyl ring and a pyridine moiety necessitates an oxidation protocol that avoids undesirable side reactions.

The Pinnick oxidation, which employs sodium chlorite (NaClO₂) under mild acidic conditions, stands out as an exemplary method for this purpose.[9][10] It is renowned for its high functional group tolerance, making it ideal for oxidizing aldehydes without affecting other sensitive parts of the molecule.[7][11][12] This guide will detail the application of the Pinnick oxidation for the reliable preparation of 5-(2-methoxyphenyl)nicotinic acid.

The Pinnick Oxidation: Mechanism and Rationale

The efficacy of the Pinnick oxidation lies in its use of chlorous acid (HClO₂) as the active oxidizing agent, which is generated in situ from sodium chlorite in the presence of a mild acid buffer, such as sodium dihydrogen phosphate (NaH₂PO₄).[7][9]

The core mechanism involves several key steps:

  • Formation of Chlorous Acid: The reaction is initiated by the protonation of sodium chlorite to form chlorous acid.

  • Nucleophilic Addition: The aldehyde's carbonyl carbon undergoes nucleophilic attack by the chlorous acid.

  • Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehyde's hydrogen to a chlorine-bound oxygen. This step forms the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[7][11]

A critical aspect of this protocol is managing the hypochlorous acid byproduct. HOCl is a reactive species that can lead to unwanted side reactions. To mitigate this, a scavenger, typically an alkene like 2-methyl-2-butene, is added to the reaction mixture. The scavenger rapidly reacts with and neutralizes the HOCl, preserving the integrity of the desired product and the efficiency of the primary reaction.[11]

Pinnick_Mechanism aldehyde R-CHO (Aldehyde) intermediate [Intermediate] aldehyde->intermediate + HClO₂ hclo2 HClO₂ (Chlorous Acid) hclo2->intermediate acid R-COOH (Carboxylic Acid) intermediate->acid Pericyclic Fragmentation hocl HOCl (Hypochlorous Acid) intermediate->hocl quenched Quenched Product hocl->quenched Reaction scavenger Scavenger (2-Methyl-2-butene) scavenger->quenched

Caption: The reaction mechanism of the Pinnick oxidation.

Detailed Experimental Protocol

This protocol describes the oxidation of 5-(2-methoxyphenyl)nicotinaldehyde on a 5 mmol scale.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
5-(2-methoxyphenyl)nicotinaldehyde>95% PurityCommercial
Sodium Chlorite (NaClO₂)80% Technical GradeSigma-Aldrich
2-Methyl-2-butene99%Acros Organics
Sodium Dihydrogen Phosphate Monohydrate (NaH₂PO₄·H₂O)ACS Reagent GradeFisher Scientific
tert-Butanol (t-BuOH)Reagent GradeVWR
Deionized WaterType II or higher-
Ethyl Acetate (EtOAc)ACS Grade-
1 M Hydrochloric Acid (HCl)--
Saturated Sodium Bicarbonate (NaHCO₃) Solution--
Brine (Saturated NaCl Solution)--
Anhydrous Magnesium Sulfate (MgSO₄)--
Step-by-Step Procedure

protocol_workflow start 1. Dissolve Aldehyde in t-BuOH/H₂O add_reagents 2. Add Scavenger & Buffer start->add_reagents oxidation 3. Add NaClO₂ at 0-5°C add_reagents->oxidation monitor 4. Warm to RT & Monitor by TLC oxidation->monitor workup 5. Aqueous Workup & pH Adjustment monitor->workup Reaction Complete extract 6. Extraction with Ethyl Acetate workup->extract purify 7. Purification (Recrystallization) extract->purify dry 8. Dry to Yield Final Product purify->dry

Caption: Experimental workflow for the synthesis of 5-(2-methoxyphenyl)nicotinic acid.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(2-methoxyphenyl)nicotinaldehyde (5.0 mmol, 1.07 g) in a mixture of tert-butanol (25 mL) and water (10 mL). Stir until a homogeneous solution is formed.

  • Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (20.0 mmol, 2.1 mL, 4.0 eq) followed by sodium dihydrogen phosphate monohydrate (6.0 mmol, 0.83 g, 1.2 eq).

  • Initiation of Oxidation: Cool the reaction mixture to 0-5 °C using an ice-water bath. In a separate beaker, prepare a solution of sodium chlorite (7.5 mmol, 0.85 g of 80% technical grade, 1.5 eq) in deionized water (10 mL). Add the sodium chlorite solution dropwise to the reaction flask over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow, controlled addition is crucial to manage the exothermic nature of the oxidation and prevent the formation of explosive chlorine dioxide gas.

  • Reaction Monitoring: After the complete addition of the oxidant, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the disappearance of the starting aldehyde by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully adjust the pH to ~2-3 with 1 M HCl. This protonates the carboxylate product, making it soluble in organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield a crude solid. The crude product can be purified by recrystallization from an ethanol/water mixture to afford 5-(2-methoxyphenyl)nicotinic acid as a white to off-white solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques. Expected ¹H NMR (400 MHz, DMSO-d₆) signals should be consistent with the structure of nicotinic acid derivatives.[1] The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight.

Summary of Reaction Parameters and Troubleshooting

Quantitative Data
ParameterValueRationale
Starting Aldehyde 1.0 eqLimiting Reagent
Sodium Chlorite 1.5 eqEnsures complete oxidation of the aldehyde.
2-Methyl-2-butene 4.0 eqSufficient excess to scavenge all HOCl byproduct.
NaH₂PO₄·H₂O 1.2 eqProvides a mild acidic buffer for the reaction.
Temperature 0-5 °C (addition), then RTControls exothermicity and ensures steady reaction.
Reaction Time 2-4 hoursTypical duration for complete conversion.
Expected Yield 85-95%Based on literature for similar oxidations.
Troubleshooting Guide
IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient oxidant; low temperature; short time.Add a small amount of additional NaClO₂ solution; allow to stir longer at room temperature.
Low Yield Inefficient extraction; product loss during workup.Ensure pH is acidic (2-3) before extraction; perform additional extractions; be careful during recrystallization.
Presence of Impurities Side reactions due to excess HOCl; impure starting material.Ensure sufficient scavenger is used; check the purity of the aldehyde before starting; re-purify the final product.
Yellow Coloration Formation of chlorine dioxide (ClO₂).Add oxidant more slowly and maintain a low temperature during addition to prevent decomposition of chlorous acid.

Conclusion

The Pinnick oxidation is a highly reliable and selective method for the synthesis of 5-(2-methoxyphenyl)nicotinic acid from its corresponding aldehyde. The protocol detailed in these notes is robust, high-yielding, and avoids harsh conditions that could compromise the integrity of the molecule's sensitive functional groups. By understanding the underlying mechanism and adhering to the procedural details, researchers can confidently produce this valuable synthetic intermediate for applications in drug discovery and development.

References

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Deriv
  • Pinnick oxidation. (n.d.). In Wikipedia. Retrieved February 12, 2026. [Link]

  • Pinnick oxidation. (2026, February 3). Organic Chemistry Reaction.
  • Mechanistic investigations on Pinnick oxidation: a density functional theory study. (2020). Royal Society Open Science. [Link]

  • Pinnick Oxidation: Mechanism & Examples. (n.d.). NROChemistry.
  • Facile Synthesis of Nicotinic Acid Derivatives with Unsymmetrical Substitution Patterns. (2006). Synthetic Communications. [Link]

  • Pinnick Oxidation. (2025, September 28). YouTube. [Link] (URL is illustrative)

  • Synthesis of nicotinic compounds. (1946).
  • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. (2025). ResearchGate. [Link]

  • SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND BIOLOGICAL STUDIES OF 2-{[(2-hydroxy-5-methoxyphenyl)methylidene]amino} nicotinic acid AND ITS Iron (II) COMPLEXES. (2021). FUDMA JOURNAL OF SCIENCES. [Link]

  • Oxidation of aldehydes to carboxylic acids. (n.d.). ResearchGate. [Link]

  • Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. (2020). RSC Advances. [Link]

  • Nicotinic acid. (n.d.). PubChem. [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. (2006). Annual Review of Pharmacology and Toxicology. [Link]

  • External Catalyst- and Additive-Free Photo-Oxidation of Aromatic Alcohols to Carboxylic Acids or Ketones Using Air/O2. (2019). Molecules. [Link]

  • Niacin: A re-emerging pharmaceutical for the treatment of dyslipidaemia. (2008). British Journal of Pharmacology. [Link]

  • GNPS Library Spectrum for Nicotinic Acid. (2020). GNPS. [Link]

  • A simple synthesis of nicotinic aldehyde. (1959). Experientia. [Link]

  • Unraveling Two Pathways for Electrochemical Alcohol and Aldehyde Oxidation on NiOOH. (2020). Journal of the American Chemical Society. [Link]

  • Cytotoxic and PTP1B inhibitory activities from Erythrina abyssinica. (2017). Phytochemistry. [Link]

  • PREPARATION AND CHARACTERIZATION OF TOXIC METAL COMPLEXES OF NICOTINAMIDE AND NICOTINIC ACID. (n.d.). Bangladesh Journals Online. [Link]

  • Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. (2008). British Journal of Pharmacology. [Link]

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • Niacin (Nicotinic Acid) USP: Clinical Profile and Applications in Bulk Supply. (n.d.). GlobalRX. [Link]

  • Oxidative Conversion of Polyethylene Towards Di-Carboxylic Acids: A Multi-Analytical Approach. (2021). ChemSusChem. [Link]

  • A Synthesis of Alibendol, 2-Hydroxy-N-(2-hydroxyethyl)-3-methoxy-5-(2-propenyl)benzamide via m-CPBA Oxidation of o-Vanillin. (2004). Bulletin of the Korean Chemical Society. [Link]

Sources

Method

Heterocycle formation using 5-(2-methoxyphenyl)nicotinaldehyde precursor

Abstract This technical guide details the synthetic utility of 5-(2-methoxyphenyl)nicotinaldehyde , a privileged intermediate for kinase inhibitor discovery (specifically PI3K, mTOR, and p38 MAPK pathways). Unlike simple...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic utility of 5-(2-methoxyphenyl)nicotinaldehyde , a privileged intermediate for kinase inhibitor discovery (specifically PI3K, mTOR, and p38 MAPK pathways). Unlike simple nicotinaldehydes, the inclusion of the ortho-methoxy aryl group introduces atropisomeric potential and metabolic stability critical for modern drug design. This note provides validated protocols for synthesizing this precursor via Suzuki-Miyaura coupling and subsequently converting it into two distinct "drug-like" heterocycles: 2,4,5-trisubstituted imidazoles (via Radziszewski condensation) and 1,4-dihydropyridines (via Hantzsch synthesis).

Introduction: The Strategic Value of the Scaffold

In medicinal chemistry, the 3-formylpyridine (nicotinaldehyde) core serves as a versatile "warhead" for heterocyclization. However, unsubstituted pyridine rings often suffer from rapid metabolic oxidation and poor solubility.

The 5-(2-methoxyphenyl) modification addresses these liabilities through two mechanisms:

  • Conformational Lock: The ortho-methoxy group creates steric clash with the pyridine ring, forcing a twisted biaryl conformation. This disrupts planarity, improving solubility (disrupting

    
    -stacking) and potentially imparting axial chirality (atropisomerism).
    
  • Electronic Modulation: The electron-rich anisole ring balances the electron-deficient pyridine, tuning the reactivity of the aldehyde toward nucleophilic attack without requiring harsh Lewis acids.

Target Applications:

  • Kinase Inhibitors: The biaryl motif mimics the ATP-binding hinge region interactions.

  • Calcium Channel Blockers: Dihydropyridine derivatives of this scaffold resemble Nifedipine/Amlodipine analogs.

Precursor Synthesis: 5-(2-Methoxyphenyl)nicotinaldehyde

The synthesis relies on a regioselective Suzuki-Miyaura coupling.[1][2] The choice of catalyst and base is critical to prevent protodeboronation of the sterically hindered 2-methoxyphenylboronic acid.

DOT Diagram: Synthetic Pathway

G Start 5-Bromonicotinaldehyde Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C Start->Catalyst Boronic 2-Methoxyphenylboronic Acid Boronic->Catalyst Product 5-(2-Methoxyphenyl) nicotinaldehyde Catalyst->Product Suzuki Coupling (78-85% Yield)

Figure 1: Synthesis of the core scaffold via Suzuki-Miyaura cross-coupling.

Protocol 1: Suzuki Coupling

Reagents:

  • 5-Bromonicotinaldehyde (1.0 equiv)[3]

  • 2-Methoxyphenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂[3]·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)[3]

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with 5-bromonicotinaldehyde (1.86 g, 10 mmol), boronic acid (1.82 g, 12 mmol), and K₂CO₃ (2.76 g, 20 mmol). Evacuate and backfill with Argon (3x).[3]

  • Solvation: Add degassed Dioxane (40 mL) and Water (10 mL).

  • Catalysis: Add Pd(dppf)Cl₂ (408 mg, 0.5 mmol) under positive Argon flow. Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ due to higher stability against oxidative addition into the aldehyde C-H bond.

  • Reaction: Heat to 90°C for 4 hours. Monitor via LCMS (Target Mass: [M+H]+ = 214.08).

  • Workup: Cool to RT. Dilute with EtOAc (100 mL), wash with brine (2x). Dry organic phase over Na₂SO₄.

  • Purification: Flash chromatography (Hexane:EtOAc 80:20 → 60:40).

    • Yield Expectation: 1.7 – 1.8 g (80-85%).

    • Appearance: Pale yellow solid.

Application A: Synthesis of Trisubstituted Imidazoles

The aldehyde moiety is an excellent electrophile for the Radziszewski reaction , creating a 2,4,5-trisubstituted imidazole. This places the biaryl-pyridine core at the C2 position, a common pharmacophore in p38 MAPK inhibitors.

Protocol 2: One-Pot Multicomponent Cyclization

Reagents:

  • 5-(2-Methoxyphenyl)nicotinaldehyde (1.0 equiv)

  • Benzil (1,2-diphenylethane-1,2-dione) (1.0 equiv)

  • Ammonium Acetate (NH₄OAc) (5.0 equiv)

  • Solvent: Glacial Acetic Acid

Step-by-Step Methodology:

  • Assembly: In a round-bottom flask, dissolve the aldehyde (213 mg, 1.0 mmol) and benzil (210 mg, 1.0 mmol) in glacial acetic acid (5 mL).

  • Ammonia Source: Add NH₄OAc (385 mg, 5.0 mmol). Expert Tip: Excess NH₄OAc is required to drive the equilibrium forward and suppress side-reactions involving the aldehyde.

  • Cyclization: Reflux at 110°C for 6-8 hours. The solution will darken to a deep amber.

  • Quench: Pour the hot mixture into crushed ice-water (50 mL). Neutralize carefully with conc. NH₄OH to pH 8.

  • Isolation: A precipitate should form. Filter and wash with cold water. If oil forms, extract with DCM.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM:MeOH 95:5).

Data Summary:

Parameter Value
Product 2-(5-(2-methoxyphenyl)pyridin-3-yl)-4,5-diphenyl-1H-imidazole
Typical Yield 70-75%
Key 1H NMR Signal Imidazole N-H (broad singlet, ~12.5-13.0 ppm)

| Mechanism | Dual imine formation followed by [3+2] cyclization |

Application B: Hantzsch Dihydropyridine Synthesis

This protocol converts the aldehyde into a 1,4-dihydropyridine (1,4-DHP) ring. The resulting structure features a "terpyridine-like" connectivity (Pyridine-DHP-Aryl), highly relevant for calcium channel modulation and multidrug resistance (MDR) reversal agents.

DOT Diagram: Hantzsch Reaction Logic

Hantzsch Aldehyde Precursor: 5-(2-Methoxyphenyl) nicotinaldehyde Intermediate Knoevenagel Adduct (in situ) Aldehyde->Intermediate Condensation Reagents Ethyl Acetoacetate (2 equiv) Ammonium Acetate (1.5 equiv) Reagents->Intermediate Product Target: Diethyl 4-(5-(2-methoxyphenyl)pyridin-3-yl)- 2,6-dimethyl-1,4-dihydropyridine- 3,5-dicarboxylate Intermediate->Product Michael Addition & Cyclization

Figure 2: Multicomponent assembly of the 1,4-DHP scaffold.

Protocol 3: Hantzsch Condensation

Reagents:

  • 5-(2-Methoxyphenyl)nicotinaldehyde (1.0 equiv)

  • Ethyl Acetoacetate (2.2 equiv)

  • Ammonium Acetate (1.5 equiv)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Setup: Combine aldehyde (1.0 mmol), ethyl acetoacetate (2.2 mmol), and NH₄OAc (1.5 mmol) in Ethanol (5 mL).

  • Reflux: Heat to reflux (78°C) for 8-12 hours.

  • Monitoring: TLC (Hexane:EtOAc 1:1). The product is usually fluorescent under UV (365 nm).

  • Workup: Cool to room temperature. The 1,4-DHP product often precipitates directly.

  • Crystallization: Filter the solid. If no precipitate, evaporate solvent and recrystallize from hot Ethanol.

  • Oxidation Note: Caution: 1,4-DHPs are sensitive to light and air oxidation (aromatizing to the pyridine). Store under inert atmosphere in the dark.

Analytical Validation & Troubleshooting

QC Specifications
AssayAcceptance CriteriaTroubleshooting
HPLC Purity >95% @ 254 nmImpurity at RRT 0.9 often indicates des-bromo starting material (Suzuki) or aromatized pyridine (Hantzsch).
1H NMR Aldehyde proton singlet @ ~10.1 ppmIf aldehyde peak is split/broad, check for hydrate formation.
LCMS [M+H]+ matches theoreticalBoronic acid homocoupling is a common byproduct in the Suzuki step.
Expert Troubleshooting
  • Problem: Low yield in Suzuki coupling due to protodeboronation (loss of B(OH)2 before coupling).

    • Solution: Switch base to K₃PO₄ or use a pre-catalyst system like XPhos Pd G2 which works faster at lower temperatures.

  • Problem: Imidazole formation yields a "sticky" oil.

    • Solution: The acetic acid must be removed completely. Co-evaporate with toluene 3x before attempting crystallization.

References

  • Suzuki-Miyaura Coupling of Pyridines: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Synthesis of 5-Aryl-nicotinaldehydes: BenchChem. (2025).[3][4][5] Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling.

  • Radziszewski Imidazole Synthesis: Shelke, K. F., et al. (2009). Synthesis of 2,4,5-trisubstituted imidazoles using diethyl ammonium hydrogen phosphate as a catalyst. Chinese Chemical Letters, 20(3), 283-287.

  • Hantzsch Dihydropyridine Reaction: Kumar, A., & Maurya, R. A. (2008). Synthesis of polyhydroquinoline derivatives through unsymmetric Hantzsch reaction using ionic liquid. Tetrahedron, 64(15), 3477-3482.

  • 1,6-Naphthyridine Scaffolds in Drug Discovery: Mishra, R., et al. (2021). 1,6-Naphthyridines: A Review on Synthesis and Biological Activities. Current Organic Chemistry, 25.

Sources

Application

Application Notes &amp; Protocols: Strategic Selection of Reagents for the Condensation of Amines with 5-(2-methoxyphenyl)nicotinaldehyde

Introduction: The Strategic Importance of Imine-Mediated C-N Bond Formation The condensation of an amine with an aldehyde to form an imine (or Schiff base) is a cornerstone reaction in modern organic synthesis. This tran...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Imine-Mediated C-N Bond Formation

The condensation of an amine with an aldehyde to form an imine (or Schiff base) is a cornerstone reaction in modern organic synthesis. This transformation is particularly pivotal in the synthesis of nitrogen-containing heterocycles and pharmacologically active molecules. The target aldehyde, 5-(2-methoxyphenyl)nicotinaldehyde, possesses a sterically demanding and electronically distinct pyridine core, making the judicious selection of condensation reagents critical for achieving high yields and purity.

This guide provides an in-depth analysis and detailed protocols for two primary, field-proven methodologies for coupling amines with this aldehyde: direct reductive amination using a selective hydride reagent and a Lewis acid-mediated condensation followed by reduction. The choice between these methods is dictated by the nature of the amine, the desired reaction scale, and functional group tolerance. Reductive amination, which involves the formation of an imine intermediate that is subsequently reduced in situ to a stable amine, is often the preferred route in pharmaceutical and medicinal chemistry for its efficiency and high selectivity.[1][2][3][4]

Core Mechanistic Pathways: From Aldehyde to Amine

The overall transformation from an aldehyde and an amine to a final, more complex amine product proceeds through a critical imine intermediate. The reaction is an equilibrium process, and its success hinges on effectively shifting this equilibrium towards the product.[5][6] This is achieved either by removing the water byproduct or by using a reducing agent that rapidly and selectively converts the imine/iminium ion to the final amine, thereby preventing the reverse reaction.[3]

The general workflow can be visualized as a two-step process, which is often performed in a single reaction vessel ("one-pot").

G cluster_start Reactants cluster_intermediate Intermediate Formation cluster_product Final Product Aldehyde 5-(2-methoxyphenyl) nicotinaldehyde Imine Imine / Iminium Ion (Unstable Intermediate) Aldehyde->Imine + Amine - H₂O Amine Primary or Secondary Amine Amine->Imine FinalAmine Substituted Amine (Stable Product) Imine->FinalAmine Reduction Step (e.g., with Hydride Source)

Caption: General workflow for reductive amination.

In-Depth Analysis of Key Reagent Systems

The choice of reagent dictates the reaction conditions, efficiency, and substrate scope. Below, we dissect two premier systems for the reductive amination of 5-(2-methoxyphenyl)nicotinaldehyde.

Methodology A: Direct Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride, NaBH(OAc)₃, is a mild and highly selective reducing agent, making it a workhorse for direct reductive aminations.[7][8]

  • Expertise & Causality : Unlike more powerful reductants like sodium borohydride, STAB is exceptionally selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde.[9][10][11] This chemoselectivity is crucial as it prevents the wasteful reduction of 5-(2-methoxyphenyl)nicotinaldehyde to the corresponding alcohol. The reagent's slightly acidic nature, due to the acetate groups, can also gently catalyze the initial imine formation. Furthermore, its non-toxic byproducts offer a significant safety advantage over alternatives like sodium cyanoborohydride.[9][10][11]

  • Trustworthiness : This method is robust and high-yielding for a wide array of primary and secondary amines. It tolerates a broad range of functional groups, including esters, amides, and nitro groups, which are often present in complex drug intermediates.[7][8] Reactions are typically run in aprotic solvents such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to avoid hydrolysis of the reagent.[8][11]

G cluster_reactants One-Pot Reaction Mixture cluster_process Reaction Pathway Aldehyde Aldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine, H⁺ Amine Amine Amine->Iminium STAB NaBH(OAc)₃ (STAB) Reduction Selective Reduction STAB->Reduction Hydride Donation Iminium->Reduction Product Final Amine Product Reduction->Product G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Reactants Aldehyde + Amine + Ti(Oi-Pr)₄ Imine Imine Intermediate Reactants->Imine Water Scavenging Reducer Add NaBH₄ Imine->Reducer In situ Product Final Amine Product Reducer->Product

Caption: Workflow for Ti(IV)-mediated reductive amination.

Comparative Data: Reagent Selection at a Glance

FeatureSodium Triacetoxyborohydride (STAB)Titanium(IV) Isopropoxide / NaBH₄
Reagent Type Direct, selective reducing agentLewis acid / Dehydrating agent + Reducing agent
Key Advantage High chemoselectivity, mild conditions, simple workup, tolerates many functional groups. [8][10]Highly effective for hindered or weakly nucleophilic amines; drives imine formation to completion. [12][13]
Typical Solvents Aprotic: DCE, THF, DCM. [8][11]Protic: Ethanol, Methanol. [12]
Stoichiometry 1.1 - 1.5 equivalents1.1 - 2.0 eq. Ti(Oi-Pr)₄; 1.1 - 1.5 eq. NaBH₄. [12]
Workup Simple aqueous quench (e.g., NaHCO₃ solution). [14]Aqueous quench with base (e.g., aq. ammonia) to precipitate titanium salts, followed by filtration. [12]
Potential Drawbacks Moisture sensitive; slower with highly hindered substrates.Stoichiometric use of titanium reagent; workup can be cumbersome.

Detailed Experimental Protocols

Safety Precaution : All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • Principle : This one-pot procedure combines the aldehyde, amine, and STAB, allowing for in situ formation of the iminium ion and its immediate reduction to the target amine. [11]* Materials and Reagents :

    • 5-(2-methoxyphenyl)nicotinaldehyde

    • Amine (primary or secondary)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, and standard glassware

  • Procedure :

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(2-methoxyphenyl)nicotinaldehyde (1.0 eq).

    • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

    • Add the desired amine (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.

    • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the stirring mixture. Note: The addition may cause some effervescence.

    • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

    • Workup : Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification : The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired amine.

Protocol 2: Titanium(IV) Isopropoxide-Mediated Reductive Amination
  • Principle : This two-stage, one-pot protocol utilizes Ti(Oi-Pr)₄ to drive the initial imine formation to completion, followed by the addition of NaBH₄ to reduce the C=N double bond. [12]* Materials and Reagents :

    • 5-(2-methoxyphenyl)nicotinaldehyde

    • Amine (primary or secondary)

    • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

    • Sodium borohydride (NaBH₄)

    • Ethanol (EtOH), absolute

    • Aqueous ammonia solution (e.g., 2 M)

    • Dichloromethane (DCM) or other suitable extraction solvent

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, and standard glassware

  • Procedure :

    • To a clean, dry round-bottom flask under an inert atmosphere, add 5-(2-methoxyphenyl)nicotinaldehyde (1.0 eq).

    • Dissolve the aldehyde in absolute ethanol to a concentration of approximately 0.2-0.5 M.

    • Add the desired amine (1.1 eq) followed by titanium(IV) isopropoxide (1.5-2.0 eq).

    • Stir the mixture at room temperature for 8-12 hours to allow for complete imine formation. The mixture may become thick or change color.

    • Cool the reaction mixture in an ice bath (0 °C).

    • In small portions, carefully add sodium borohydride (1.5 eq) to the stirring suspension. Caution : Gas evolution (hydrogen) will occur.

    • Allow the reaction to warm to room temperature and stir for an additional 4-8 hours, or until TLC/LC-MS analysis indicates complete reduction.

    • Workup : Quench the reaction by pouring it into an aqueous ammonia solution and stir vigorously for 1 hour. [12]This will precipitate titanium dioxide as a filterable solid.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with DCM or ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with additional solvent.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification : Purify the crude residue by flash column chromatography on silica gel.

References

  • Reductive amin
  • Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Bentham Science Publisher.
  • Amine synthesis by reductive amination (reductive alkyl
  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amin
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org. Chem.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC - NIH.
  • Reductive amin
  • Use of Sodium Triacetoxyborohydride in Reductive Amin
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PubMed.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Semantic Scholar.
  • Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. ChemicalBook.
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin
  • Reductive Amin
  • Selective Synthesis of Imines by Photo-Oxidative Amine Cross-Condensation C

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methoxyphenyl Suzuki Couplings

Executive Summary: The "Deceptive" Substrate The coupling of 2-methoxyphenylboronic acid (or its halide counterpart) is a notoriously deceptive reaction. While electronically activated by the methoxy group (an Electron D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptive" Substrate

The coupling of 2-methoxyphenylboronic acid (or its halide counterpart) is a notoriously deceptive reaction. While electronically activated by the methoxy group (an Electron Donating Group, EDG), these substrates frequently stall due to a synergistic failure mode: Steric Impediment combined with Coordination Trapping .

The ortho-methoxy group presents two distinct challenges:

  • Steric Bulk: It physically blocks the approach of the coupling partner during transmetallation.

  • Hemilability: The oxygen atom can coordinate to the Palladium center (Pd-O interaction), potentially forming a stable, unreactive chelate that removes the catalyst from the active cycle.

This guide moves beyond standard "screening" advice to provide a mechanistic troubleshooting framework.

Critical Failure Modes & Mechanistic Logic

To fix the reaction, you must identify where the cycle is breaking.

Visualization: The Stall Points

The following diagram illustrates the catalytic cycle with specific "Stall Points" (SP) relevant to 2-methoxyphenyl substrates.

SuzukiCycle Figure 1: Catalytic Cycle & Stall Points in 2-Methoxy Couplings Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronate Chelate TRAP: Pd-O Chelation (Catalyst Resting State) OxAdd->Chelate O-Coordination Boron Boronate Species [Ar'-B(OH)3]- Proto SIDE REACTION: Protodeboronation (Ar'-H + B(OH)3) Boron->Proto Hydrolysis (Fast for 2-OMe) RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim Fast RedElim->Pd0 Regeneration Chelate->TransMet Slow/Blocked

Caption: Figure 1 highlights the competition between productive transmetallation and the destructive protodeboronation pathway, exacerbated by the 2-methoxy group.

Module 1: The Engine (Ligand Selection)

Standard ligands like PPh3 or dppf are insufficient for 2-methoxy couplings because they lack the bulk to enforce reductive elimination and the electron density to speed up oxidative addition.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands) You must use ligands that create a "monoligated" Pd(0) species.

LigandApplication CaseWhy it works for 2-OMe
SPhos Standard (First Choice) The methoxy groups on the ligand backbone provide stability, while the cyclohexyl groups provide bulk. It is the "Gold Standard" for 2-methoxy couplings.
RuPhos High Steric Demand If coupling 2-methoxy with another ortho-substituted ring (e.g., 2,6-disubstituted), RuPhos offers higher activity due to increased electron richness.
XPhos Chlorides/Sulfonates Use if your electrophile is an aryl chloride or tosylate rather than a bromide/iodide.
Decision Logic for Ligand Selection

LigandSelection Figure 2: Ligand Selection Decision Tree Start Substrate Analysis Ortho Is the Partner Ortho-Substituted? Start->Ortho Halide Electrophile Type? Ortho->Halide No (Meta/Para) RuPhos USE RuPhos (Max Sterics) Ortho->RuPhos Yes (2,6-disubst) SPhos USE SPhos (General Purpose) Halide->SPhos Bromide/Iodide XPhos USE XPhos (Cl/OTs activation) Halide->XPhos Chloride/Triflate

Caption: Figure 2 outlines the logic for selecting the optimal Buchwald ligand based on steric demand and electrophile type.

Module 2: The Fuel (Boron Stability & Protodeboronation)

The Issue: 2-Methoxyphenylboronic acid is highly prone to protodeboronation . The ortho-heteroatom facilitates hydrolysis, replacing the -B(OH)2 group with -H. If your starting material disappears but no product forms, this is the cause.

Troubleshooting Protocol:

  • Switch Boron Source: If the boronic acid fails, switch to the Pinacol Ester (BPin) or MIDA Boronate . These release the active species slowly, keeping the concentration of the unstable free acid low (the "Slow Release" strategy).[1]

  • Base Selection: Avoid hydroxides (NaOH, KOH) if protodeboronation is observed. Use anhydrous bases like K3PO4 or K2CO3 .

Experimental Protocols

Protocol A: The "Gold Standard" (SPhos G3)

Best for: 2-methoxyphenylboronic acid + Aryl Bromides.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 2-Methoxyphenylboronic acid (1.5 equiv)

  • Catalyst: SPhos Pd G3 (0.02 - 0.05 equiv) [Note: Using G3 precatalyst is crucial to skip the induction period]

  • Base: K3PO4 (2.0 equiv, finely ground)

  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step:

  • Charge a reaction vial with the Aryl Bromide, Boronic Acid, K3PO4, and SPhos Pd G3.

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes (Evacuate/Backfill x3).

  • Add the Toluene/Water mixture via syringe (degassed).

  • Heat to 100°C with vigorous stirring (1000 rpm) for 2-12 hours.

    • Why High Temp? You need thermal energy to overcome the rotational barrier caused by the ortho-methoxy group.

  • Monitor by HPLC/UPLC.

Protocol B: The "Steric Fortress" (RuPhos G4)

Best for: 2-methoxyphenylboronic acid + 2-substituted Aryl Chlorides (Di-ortho coupling).

Reagents:

  • Aryl Chloride (1.0 equiv)

  • 2-Methoxyphenylboronic acid (2.0 equiv)

  • Catalyst: RuPhos Pd G4 (0.05 equiv)

  • Base: K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1)

Step-by-Step:

  • Follow the setup in Protocol A.

  • Heat to 80°C .

    • Note: RuPhos is extremely active; excessive heat (>110°C) can sometimes lead to catalyst decomposition before turnover is complete.

  • If conversion stalls at 50%, add a second portion of Boronic Acid (1.0 equiv) and Catalyst (0.01 equiv).

Troubleshooting FAQs

Q1: My reaction turns black immediately, and I get low yield. What happened? A: "Pd Black" formation indicates catalyst decomposition. The active Pd(0) species was not stabilized by the ligand.

  • Fix: Ensure you are using SPhos Pd G3 (precatalyst) rather than mixing Pd(OAc)2 + SPhos manually. The stoichiometry in the precatalyst is perfect (1:1). If manually mixing, use a Ligand:Pd ratio of 2:1.

Q2: I see the starting material disappear, but the mass spec shows [M-B(OH)2 + H]. A: This is protodeboronation . Your base is likely too strong, or the water content is too high.

  • Fix: Switch to anhydrous K3PO4 in pure Dioxane or Toluene. Alternatively, use the MIDA boronate ester of the 2-methoxyphenyl fragment to slow down the release of the active species.

Q3: Can I use Pd(PPh3)4 for this? A: No. Triphenylphosphine (PPh3) has a small cone angle and is not electron-rich enough. It will fail to promote the oxidative addition into the hindered center and will not facilitate the difficult reductive elimination step.

Q4: The reaction works but stops at 60% conversion. A: The catalyst has likely died or the boronic acid has degraded.

  • Fix: Add the boronic acid in two portions (0.75 equiv at T=0, 0.75 equiv at T=2 hours). This maintains a fresh supply of nucleophile.

References

  • Buchwald Ligands (SPhos/XPhos): Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc. 2005 , 127, 4685–4696. Link

  • Protodeboronation Mechanism: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. J. Am. Chem. Soc. 2010 , 132, 13100–13112. Link

  • Precatalyst Utility (Pd G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. N-Heterocyclic Carbene–Palladium(II) Precatalysts for Cross-Coupling Reactions. J. Org.[2][3][4] Chem. 2014 , 79, 4161–4166. Link

  • Ortho-Effect & MIDA Boronates: Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling. J. Am. Chem. Soc. 2009 , 131, 6961–6963. Link

Sources

Optimization

Separation of atropisomers in 2-substituted arylpyridines

Technical Support Center: Atropisomer Separation Topic: Separation of Atropisomers in 2-Substituted Arylpyridines Role: Senior Application Scientist Welcome to the Atropisomer Separation Help Desk Status: Operational Tic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Atropisomer Separation Topic: Separation of Atropisomers in 2-Substituted Arylpyridines Role: Senior Application Scientist

Welcome to the Atropisomer Separation Help Desk

Status: Operational Ticket Scope: 2-Arylpyridine Scaffolds Operator: Senior Application Scientist

You are accessing the specialized support module for 2-substituted arylpyridines . Unlike standard biaryls, these scaffolds often present "intermediate" rotational barriers (Class 2), creating a unique set of challenges where peaks merge, broaden, or racemize during purification.

This guide is not a textbook; it is a troubleshooting engine designed to unstuck your workflow.

Module 1: Pre-Separation Diagnostics (The Triage)

User Query: "I see two peaks, but they look like a single broad mound, or they have a plateau between them. Is my method bad, or is my compound unstable?"

Diagnosis: You are likely dealing with Dynamic Phenomenon . In 2-arylpyridines, the lack of a substituent at the pyridine nitrogen (lone pair) often lowers the rotational energy barrier (


) compared to phenyl-phenyl analogs. If 

is between 20–25 kcal/mol, the bond rotation timescale matches your chromatography timescale.

The Protocol: Determine Your Stability Class Before screening columns, you must classify the atropisomer stability to determine if physical separation is even possible at room temperature.

Stability_Classification start Start: Compound Synthesis calc Step 1: DFT Calculation (Scan dihedral angle 0-180°) start->calc decision_barrier Calculated Barrier (ΔG‡) calc->decision_barrier class1 Class 1: Unstable < 20 kcal/mol (t1/2 < mins) decision_barrier->class1 < 20 kcal/mol class2 Class 2: Intermediate 20-30 kcal/mol (t1/2 hours-days) decision_barrier->class2 20-30 kcal/mol class3 Class 3: Stable > 30 kcal/mol (t1/2 > years) decision_barrier->class3 > 30 kcal/mol action1 Action: Develop as Achiral/Rapidly Interconverting class1->action1 action2 Action: Low-Temp HPLC or Salt Stabilization class2->action2 action3 Action: Standard Chiral Screening (SFC/HPLC) class3->action3

Figure 1: Triage workflow based on LaPlante’s classification system [1]. Use this to decide if you need cryogenic conditions.

Module 2: Method Development & Column Selection

User Query: "Which column should I try first? I have limited sample."

Expert Insight: For 2-arylpyridines, the pyridine nitrogen is a hydrogen bond acceptor. Stationary phases that can donate hydrogen bonds or utilize dipole-dipole interactions are superior. Polysaccharide-based phases are the industry standard.

Recommended Column Screening Order:

PriorityColumn ChemistryCommercial Name ExamplesWhy it works for Arylpyridines
1 Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD, IA, IGThe "Workhorse." Excellent recognition of the twisted biaryl shape.
2 Cellulose tris(3,5-dichlorophenylcarbamate) Chiralpak IC, KCThe "Chlorinated" phase. Stronger dipole interactions, often better for heterocycles.
3 Amylose tris(3-chloro-5-methylphenylcarbamate) Chiralpak IG, IM"Recycled" solvent compatible. Good for pyridines with polar substituents.
4 Cellulose tris(4-methylbenzoate) Chiralcel OJOften works for bulky ortho-substituted systems where AD fails.

Critical Decision: SFC vs. HPLC If your compound is Class 2 (Intermediate Stability) , SFC (Supercritical Fluid Chromatography) is strictly preferred over HPLC.

  • Reasoning: SFC uses CO₂/Modifier. The low viscosity allows for high flow rates (3-5 mL/min) without high backpressure.

  • Mechanism: Faster elution = Less time on column = Less time to racemize.

  • Self-Validating Check: If peaks are sharp in SFC but broad/merging in HPLC, your issue is rotational kinetics, not column selectivity.

Module 3: Troubleshooting Dynamic Phenomena

User Query: "My baseline is elevated between the two enantiomers (the 'Batman' profile). How do I fix this?"

The Issue: On-column racemization. The compound is rotating while it travels through the column.

Troubleshooting Protocol:

  • The Temperature Drop (Cryogenic HPLC):

    • Logic: According to the Arrhenius equation, reaction rate (

      
      ) decreases exponentially with temperature.
      
    • Action: Lower column temperature to 0°C, -10°C, or even -40°C (requires specialized heat exchangers).

    • Solvent: Switch to Normal Phase (Hexane/IPA) as it tolerates low temps without freezing or high viscosity (unlike Reversed Phase water/MeCN).

  • The "Salt Trick" (Chemical Stabilization):

    • Logic: Protonating the pyridine nitrogen changes the bond angle and increases steric bulk, effectively raising the rotational barrier (

      
      ).
      
    • Action: Add 0.1% TFA (Trifluoroacetic acid) or use a sulfonated stationary phase.

    • Warning: Ensure your column is stable to acidic conditions (Immobilized phases like IA/IC are preferred).

  • Flow Rate Surge:

    • Action: Double the flow rate.

    • Result: If the "plateau" height decreases, you have confirmed dynamic racemization.

Troubleshooting_Flow problem Problem: Baseline Plateau / Merging check_temp Step 1: Lower Temp (e.g., 25°C -> 5°C) problem->check_temp check_flow Step 2: Increase Flow (Reduce residence time) check_temp->check_flow check_salt Step 3: Add Acid (Protonate Pyridine) check_flow->check_salt result_sep Result: Separation Achieved (Kinetic Control) check_salt->result_sep

Figure 2: Step-by-step troubleshooting for on-column racemization events.

Module 4: Experimental Protocol - Measuring

User Query: "I need to report the rotational barrier to the med-chem team. How do I measure it without an NMR?"

Method: Dynamic HPLC (DHPLC) You can calculate the barrier by observing the peak coalescence at different temperatures.[1]

Step-by-Step Protocol:

  • Setup: Use a chiral column (e.g., Chiralpak IA). Mobile phase: Hexane/EtOH (90:10).

  • Isothermal Runs: Run the chromatogram at 5°C, 15°C, 25°C, 35°C, 45°C.

  • Observation: Note the temperature (

    
    ) where the two peaks merge into a single flat-topped peak (coalescence).
    
  • Calculation: Use the approximate equation for coalescence:

    
    
    Where 
    
    
    
    is the frequency difference (separation in Hz) between peaks at the slow-exchange limit (low temp).
  • Eyring Plot: Plot

    
     vs 
    
    
    
    to derive
    
    
    .

Reference Value: For a stable drug candidate (Class 3), you generally target


 kcal/mol [2].

References

  • LaPlante, S. R., et al. (2011).[2][3] "Revealing Atropisomer Axial Chirality in Drug Discovery." ChemMedChem.

  • Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition.

  • Trapp, O. (2006).[4] "Unified Equation for Access to Rate Constants of First-Order Reactions in Dynamic and On-Column Reaction Chromatography." Analytical Chemistry.

  • SFC Separation of Atropisomers: "Advancing stereoisomeric separation of an atropisomeric Bruton's tyrosine kinase inhibitor... in supercritical fluid chromatography." Journal of Chromatography A.

Sources

Troubleshooting

Technical Support Center: Purification of 5-(2-methoxyphenyl)nicotinaldehyde

Executive Summary & Chemical Context This guide addresses the purification of 5-(2-methoxyphenyl)nicotinaldehyde (CAS: 885949-59-7), typically synthesized via Suzuki-Miyaura coupling of 5-bromo/chloronicotinaldehyde with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the purification of 5-(2-methoxyphenyl)nicotinaldehyde (CAS: 885949-59-7), typically synthesized via Suzuki-Miyaura coupling of 5-bromo/chloronicotinaldehyde with 2-methoxyphenylboronic acid.

The Challenge: The crude product often contains specific impurities that complicate isolation:

  • Homocoupling byproducts: Biaryls (e.g., 2,2'-dimethoxybiphenyl).

  • Protodeboronation products: Anisole (usually volatile, but traces remain).

  • Catalyst residues: Palladium black or soluble Pd-ligand complexes (e.g., Pd(PPh3)4 residues).

  • Oxidation products: 5-(2-methoxyphenyl)nicotinic acid (formed via air oxidation of the aldehyde).

The Solution Strategy: We recommend a tiered approach. Tier 1 (Bisulfite Adduct) is the most specific chemical method for aldehydes, offering high purity without extensive chromatography. Tier 2 (Chromatography) is the standard robust method, while Tier 3 (Crystallization) serves as a final polishing step.

Tier 1: The Bisulfite Adduct Method (High Specificity)

Best For: Removing non-aldehyde impurities (biaryls, phosphine oxides, catalyst ligands) without running a large column. Mechanism: The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble (or solid) sulfonate salt. Impurities remain in the organic phase.

Protocol A: Liquid-Liquid Extraction Variant

Use this if the bisulfite adduct is water-soluble.[1][2]

  • Dissolution: Dissolve the crude brown oil/solid in a minimal volume of Ethyl Acetate (EtOAc) (approx. 5–10 mL per gram).

  • Adduct Formation: Add 2 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Agitation: Vigorously stir or shake for 30–60 minutes. The aldehyde converts to the hydrophilic bisulfite adduct.

  • Separation (The Wash):

    • Transfer to a separatory funnel.[2][3]

    • Separate the layers.[1][2] Keep the Aqueous Layer (contains product).

    • Crucial Step: Wash the aqueous layer 2× with fresh EtOAc or Diethyl Ether. This removes non-aldehyde impurities (biaryls, phosphine oxides).

  • Regeneration:

    • Place the aqueous layer in a flask.

    • Add fresh EtOAc (extraction solvent).

    • Slowly add 10% Sodium Carbonate (Na₂CO₃) or 1N NaOH until pH > 10. Caution: Gas evolution (CO₂) if using carbonate.

    • Stir for 15 minutes to reverse the adduct.

  • Isolation: Separate the organic layer, dry over MgSO₄, filter, and concentrate.

Protocol B: Precipitation Variant

Use this if the adduct forms a solid precipitate (common with rigid aromatic aldehydes).

  • Dissolve crude in Ethanol (EtOH) .

  • Add saturated aqueous NaHSO₃ dropwise.

  • If a thick white precipitate forms, filter it.

  • Wash the solid filter cake with Diethyl Ether (removes organic impurities).

  • Suspend the solid in water/EtOAc and basify (as above) to recover the pure aldehyde.

Tier 2: Chromatographic Purification (The Workhorse)

Best For: General purification when the bisulfite method is unsuitable or yields are low.

Column Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (40–63 µm)Standard phase.
Mobile Phase A Hexanes (or Heptane)Non-polar component.[4]
Mobile Phase B Ethyl Acetate (EtOAc)Polar component.
Modifier 1% Triethylamine (Et₃N) Critical: Pyridines are basic and will streak/tail on acidic silica. Et₃N neutralizes surface silanols.
Gradient 5% → 40% EtOAcThe product is moderately polar due to the pyridine nitrogen and aldehyde.

Troubleshooting "Streaking": If the compound tails significantly, switch to DCM/Methanol (95:5) with 1% Et₃N. The higher solubility of the pyridine ring in DCM often improves peak shape.

Tier 3: Crystallization & Polishing

Best For: Final removal of trace impurities and obtaining a crystalline solid for storage.

Solvent Systems:

  • EtOAc / Hexanes: Dissolve in hot EtOAc; add hot Hexanes until cloudy. Cool slowly to 4°C.

  • EtOH / Water: Dissolve in hot Ethanol; add warm water dropwise until turbid.

  • Isopropanol (IPA): Often works well for biaryls.

Note: If the product oils out, re-dissolve by heating and add a seed crystal (if available) or scratch the glass surface.

Technical FAQs & Troubleshooting

Q1: The product is colored (brown/orange) even after column chromatography. How do I remove the color?

  • Cause: Trace Palladium (Pd) residues or conjugated oligomers.

  • Solution:

    • Activated Carbon: Dissolve product in hot EtOAc, add activated carbon (5 wt%), reflux for 15 min, and filter through Celite.

    • Thiol Scavengers: Use SiliaMetS® Thiol or generic trimercaptotriazine (TMT) resin. Stir the organic solution with the scavenger resin for 2–4 hours, then filter.

Q2: I see a new spot on TLC that doesn't move (baseline) or is very polar.

  • Cause: Oxidation to 5-(2-methoxyphenyl)nicotinic acid . Aldehydes oxidize in air, especially on silica gel.

  • Prevention: Store the crude under Nitrogen/Argon. Purify quickly.

  • Removal: The acid will be retained on the silica column (especially if Et₃N is used) or removed during the basic wash in the Bisulfite method.

Q3: Can I use Acid-Base extraction?

  • Analysis: Yes, the pyridine nitrogen is basic.

  • Protocol: Extract crude (EtOAc) with 1N HCl . The pyridine goes into the water (acidic layer). Wash organic layer (discard). Basify acidic aqueous layer with NaOH to pH 10. Extract product back into EtOAc.

  • Warning: Ensure the aldehyde group is stable to 1N HCl (usually fine for short durations). Avoid strong oxidizing acids.

Visualization: Bisulfite Purification Workflow

The following diagram illustrates the logic flow for the Bisulfite Adduct method, the most specific purification technique for this molecule.

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Step1 Dissolve in EtOAc Add Sat. NaHSO3 (aq) Start->Step1 Decision Does Precipitate Form? Step1->Decision SolidPath Filter Solid Adduct Decision->SolidPath Yes (Solid) LiquidPath Separate Layers (Adduct in Aqueous) Decision->LiquidPath No (Soluble) WashSolid Wash Cake with Ether (Removes Impurities) SolidPath->WashSolid RegenSolid Suspend in Water/EtOAc Add Base (pH > 10) WashSolid->RegenSolid FinalExtract Extract Regenerated Aldehyde into Organic Phase RegenSolid->FinalExtract WashLiquid Wash Aqueous with Ether (Discard Organic) LiquidPath->WashLiquid RegenLiquid Add Fresh EtOAc to Aqueous Add Base (pH > 10) WashLiquid->RegenLiquid RegenLiquid->FinalExtract DryConc Dry (MgSO4) & Concentrate FinalExtract->DryConc PureProduct Pure 5-(2-methoxyphenyl) nicotinaldehyde DryConc->PureProduct

Figure 1: Decision tree for the Bisulfite Adduct purification method, distinguishing between solid precipitation and liquid-liquid extraction pathways.

References

  • Suzuki-Miyaura Coupling & Pyridine Synthesis

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Aldehyde Purific

    • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[5] The Journal of Organic Chemistry, 64(15), 5722–5724. Link

  • Purification of Pyridine Deriv

    • Li, J. J. (Ed.). (2014).[3][6][7][8][9] Name Reactions in Heterocyclic Chemistry II. Wiley. (See sections on Pyridine functionalization). Link

  • Palladium Scavenging Techniques

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

Sources

Optimization

Technical Support Center: Resolving NMR Complexity in Ortho-Substituted Arylpyridines

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Atropisomerism, Dynamic NMR, and Structural Elucidation of Biaryl Systems Introduction: The "Invisible" Rotamer Problem Ortho-substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Atropisomerism, Dynamic NMR, and Structural Elucidation of Biaryl Systems

Introduction: The "Invisible" Rotamer Problem

Ortho-substituted arylpyridines present a unique challenge in NMR spectroscopy. The steric clash between the ortho-substituents on the aryl ring and the pyridine nitrogen (or its ortho-protons) restricts rotation around the biaryl bond. This phenomenon, known as atropisomerism , often places the molecule in an "intermediate exchange" regime on the NMR time scale at room temperature.

For the researcher, this results in three primary frustrations:

  • Signal Loss: Key diagnostic protons broaden into the baseline or disappear entirely.

  • Ambiguous NOE: Distinguishing between physical proximity (NOE) and chemical exchange (EXSY) becomes difficult.

  • Shift Anomalies: Ring current anisotropy causes massive, counter-intuitive chemical shift changes.

This guide provides the troubleshooting workflows required to resolve these issues, moving from symptom to solution.

Module 1: Signal Broadening & Dynamics

Q: Why are my ortho-proton signals broad or completely missing from the ¹H spectrum?

Diagnosis: Your molecule is likely undergoing restricted rotation at a rate (


) comparable to the frequency difference (

) between the two conformational states. This is the coalescence point .

Technical Explanation: In ortho-substituted biaryls, the aryl ring rotates relative to the pyridine. If this rotation is fast (low barrier), you see a weighted average signal. If slow (high barrier), you see distinct signals for each rotamer. At intermediate rates, the magnetization dephases, causing extreme line broadening.

Action Plan: You must shift the exchange regime away from coalescence using Variable Temperature (VT) NMR .

  • Cool the sample: Slowing the rotation (

    
    ) will "freeze" the conformers, resolving them into distinct, sharp sets of signals.
    
  • Heat the sample: Accelerating the rotation (

    
    ) will average the environments, sharpening the signal into a single peak.
    
Q: How do I determine the rotational energy barrier ( )?

Protocol: The Coalescence Temperature (


) method is the most efficient way to quantify steric strain.

Step-by-Step VT-NMR Protocol:

  • Solvent Selection: Use a high-boiling solvent (e.g., DMSO-

    
    , Toluene-
    
    
    
    , or Tetrachloroethane-
    
    
    ) to allow a wide temperature range (-40°C to 140°C).
  • Initial Scan: Acquire a standard ¹H spectrum at 25°C. Identify the broad/missing region.

  • Stepwise Heating: Increase temperature in 10°C increments. Allow 10 minutes for thermal equilibration at each step.

  • Identify

    
    :  Locate the temperature where the two separating peaks (or the broad mound) merge into a flat-topped plateau before sharpening into a single peak. This is 
    
    
    
    .
  • Low-Temperature Limit: Cool the sample (if necessary) until the two rotamer peaks are sharp and well-separated. Measure the separation in Hz (

    
    ).[1][2]
    

Calculation: Use the Eyring equation approximation for the coalescence temperature:



  • 
    : Free energy of activation (kcal/mol)
    
  • 
    : Coalescence temperature (Kelvin)
    
  • 
    : Separation of signals at slow exchange limit (Hz)[2]
    
Visual Workflow: Solving Dynamic Broadening

VT_Workflow Start Symptom: Broad/Missing Ortho Signals Decision Is sample stable at high T? Start->Decision Heat Heat Sample (>80°C) (Fast Exchange Limit) Decision->Heat Yes Cool Cool Sample (<-20°C) (Slow Exchange Limit) Decision->Cool No (Degradation risk) Result_Heat Result: Signals Sharpen (Average) Useful for: Purity check, Integration Heat->Result_Heat Result_Cool Result: Signals Split (distinct rotamers) Useful for: Structure Elucidation, NOE Cool->Result_Cool Calc Calculate u0394Gu2021 using Tc Result_Heat->Calc Find Coalescence (Tc) Result_Cool->Calc Measure u0394v

Figure 1: Decision matrix for handling dynamic line broadening in arylpyridines.

Module 2: Structural Elucidation & Assignment

Q: NOESY or ROESY? How do I distinguish rotamers from neighbors?

The Trap: In biaryl systems undergoing exchange, a standard NOESY experiment can be misleading. Magnetization transfer occurs via two pathways:

  • NOE (Cross-relaxation): Through-space (proximity).

  • EXSY (Chemical Exchange): Physical interconversion of rotamers.

In a NOESY spectrum of a mid-sized molecule (MW 500–1200), NOE peaks can be zero (crossover region) or have the same phase as exchange peaks, making them indistinguishable.[3]

The Solution: ROESY (Rotating-frame Overhauser Effect Spectroscopy) ROESY is the mandatory experiment for dynamic arylpyridines.

Phase Logic in ROESY:

  • Diagonal Peaks: Positive (Red).

  • Exchange Peaks (EXSY): Positive (Red) – Same phase as diagonal.

  • Through-Space Peaks (ROE): Negative (Blue) – Opposite phase to diagonal.

Troubleshooting Table: Pulse Sequence Selection

Molecular WeightRegimePreferred Exp.[3][4][5][6]Why?
< 600 Da Fast TumblingNOESY Strong positive NOE. Exchange peaks are opposite phase to NOE.
600 - 1200 Da IntermediateROESY NOE is near zero in NOESY.[3] ROE is always non-zero and negative.
> 1200 Da Slow TumblingROESY Essential to distinguish Exchange (same phase) from NOE (opposite phase).
Q: How do I assign the syn/anti conformers using chemical shifts?

Mechanism: The Ring Current Effect . The aryl group acts as a magnetic shield. Protons located above the plane of the aryl ring are shielded (shifted upfield, lower ppm). Protons in the plane of the ring are deshielded (shifted downfield).

Diagnostic Check:

  • Ortho-Pyridine Proton: If the aryl ring is twisted 90° (perpendicular), the ortho-pyridine proton sits in the shielding cone of the aryl ring.

    • Observation: Signal shifts upfield (e.g., from 8.6 ppm

      
       8.2 ppm).[7]
      
  • Ortho-Aryl Proton: If the pyridine nitrogen lone pair is directed toward the ortho-aryl proton (planar syn-conformation), the proton experiences paramagnetic deshielding.

    • Observation: Signal shifts downfield (e.g., > 8.0 ppm).

Visual: ROESY Phase Logic

ROESY_Logic Spectrum ROESY Spectrum (Phased Positive Diagonal) CrossPeak Observe Cross Peak Spectrum->CrossPeak SamePhase Same Phase as Diagonal (Positive/Red) CrossPeak->SamePhase OppPhase Opposite Phase to Diagonal (Negative/Blue) CrossPeak->OppPhase Conclusion_EXSY Chemical Exchange (EXSY) (Rotational Isomer) SamePhase->Conclusion_EXSY Conclusion_ROE True Spatial Proximity (ROE) (Distance < 5Å) OppPhase->Conclusion_ROE

Figure 2: Interpreting ROESY cross-peaks to distinguish physical rotation (EXSY) from spatial proximity (ROE).

Experimental Protocols

Protocol 1: ROESY Setup for Dynamic Systems

Standard parameters often fail for dynamic systems. Use these optimized settings.

  • Pulse Sequence: roesyphpr (Varian/Agilent) or roesyph (Bruker). Use adiabatic spin-lock pulses if available to minimize offset artifacts.

  • Mixing Time: Set to 200–300 ms .

    • Why? Too short (<100ms) yields weak ROE. Too long (>400ms) risks TOCSY transfer artifacts (HOHAHA effect) where J-coupled spins appear as ROE peaks.

  • Spin-Lock Power (

    
    ):  2–4 kHz.
    
    • Why? Must be sufficient to lock the spins but low enough to minimize sample heating, which would change the exchange rate during the experiment.

  • Relaxation Delay: 2–3 seconds. Ensure full relaxation to prevent integration errors.

  • Processing: Apply a 90° shifted sine-bell squared window function (QSINE, SSB=2) to suppress the tails of the diagonal signals.

Protocol 2: Determining (Quick-Check)

Before running a full VT stack, perform this quick check.

  • Run a 1D ¹H at 25°C.

  • Run a 1D ¹H at 55°C.

  • Compare:

    • If peaks sharpen at 55°C

      
       You are below coalescence (Slow/Intermediate exchange). Action:  Heat further to resolve.
      
    • If peaks broaden at 55°C

      
       You are approaching coalescence from the bottom. Action:  Cool to < 0°C to resolve rotamers.
      

References

  • Gasparro, F. P., & Kolodny, N. H. (1977). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Journal of Chemical Education, 54(4), 258. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 9: Dynamics and Exchange).
  • LaPlante, S. R., et al. (2011). Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(20), 7005-7022. Link

  • Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103. Link

  • Thottempudi, V., et al. (2018). NOESY vs ROESY: Choosing the Right Experiment for Your Molecule. Columbia University NMR Facility Guides. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of Ortho-Methoxy Arylboronic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common and often frustrating challenge in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common and often frustrating challenge in cross-coupling chemistry: the low reactivity of ortho-methoxy substituted arylboronic acids in Suzuki-Miyaura reactions. Here, we move beyond simple protocols to explain the underlying causes of this issue and provide a logical, tiered approach to overcoming it.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with an ortho-methoxy arylboronic acid failing or giving low yields?

A1: The low reactivity of ortho-methoxy arylboronic acids is a well-documented issue stemming from a combination of two primary factors: steric hindrance and catalyst inhibition through coordination.

  • Steric Hindrance: The methoxy group is sterically bulky. Its position adjacent to the boronic acid creates a crowded environment around the reaction center. This physically impedes the approach of the boronic acid to the palladium catalyst's metal center during the critical transmetalation step of the catalytic cycle.[1][2][3]

  • Catalyst Inhibition via Chelation: The oxygen atom of the ortho-methoxy group is Lewis basic and can coordinate directly to the electron-deficient palladium(II) center. This forms a stable, five-membered palladacycle intermediate.[4][5] This chelation effect can sequester the catalyst in an off-cycle, inactive state, preventing it from participating in the productive catalytic cycle and dramatically slowing or halting the reaction.[4][5][6]

Diagram 1: Catalyst Inhibition by Ortho-Methoxy Chelation

G cluster_0 Standard Catalytic Cycle cluster_1 Inhibited Cycle with o-MeO Arylboronic Acid OA Oxidative Addition TM_S Transmetalation OA->TM_S Ar'-B(OH)₂ TM_I Transmetalation Attempt RE_S Reductive Elimination TM_S->RE_S Prod_S Product (Ar-Ar') RE_S->Prod_S Pd0_S Pd(0)L₂ RE_S->Pd0_S Regenerated Catalyst Pd0_S->OA Ar-X Chelate Inactive Pd(II) Chelate (5-membered ring) TM_I->Chelate Intramolecular Coordination Decomp Side Reactions (Protodeboronation) TM_I->Decomp Slow Coupling

Caption: The ortho-methoxy group can chelate the Pd(II) center, forming an inactive complex and halting the cycle.

Q2: My main side product is the protonated arene from my boronic acid. What is happening and how can I prevent it?

A2: You are observing protodeboronation , a common and often competitive side reaction where the carbon-boron bond is cleaved by a proton source (like water) to give the corresponding arene.[7] This process is particularly problematic for boronic acids that are slow to couple, as it provides more time for this decomposition pathway to occur.[8][9]

Causes & Prevention Strategies:

  • Excess Water/Protic Solvents: Suzuki reactions often require some water to facilitate base dissolution and the transmetalation step, but excess water can accelerate protodeboronation.

    • Solution: Use anhydrous solvents and carefully dried reagents. If water is needed, use it sparingly as a co-solvent (e.g., dioxane/water 10:1).

  • Prolonged Reaction Times at High Temperatures: The longer the boronic acid is exposed to basic, aqueous conditions, the more likely it is to decompose.

    • Solution: Employ a more active catalyst system that allows for shorter reaction times and milder conditions.[10]

  • Boronic Acid Instability: Some boronic acids are inherently unstable.

    • Solution: Convert the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate ester.[7][11] These esters can act as "slow-release" sources of the boronic acid in situ, keeping its concentration low and minimizing decomposition.[7]

Troubleshooting Guide & Advanced Protocols

Q3: How can I systematically optimize my reaction to overcome low reactivity?

A3: A tiered approach is recommended. Start with simple modifications before moving to more specialized and expensive catalyst systems.

Diagram 2: Troubleshooting Workflow

G Start Low Yield with o-MeO-ArB(OH)₂ Tier1 Tier 1: Condition Optimization - Screen Bases (K₃PO₄, Cs₂CO₃) - Increase Temperature - Change Solvent (Dioxane, Toluene) Start->Tier1 Tier2 Tier 2: Advanced Catalyst System - Use Buchwald Ligands (SPhos, XPhos) - Employ Palladacycle Precatalysts (G3/G4) Tier1->Tier2 No Improvement Success Successful Coupling Tier1->Success Success Tier3 Tier 3: Reagent Modification - Convert to Boronate Ester (Bpin, MIDA) - Reverse Coupling Partners Tier2->Tier3 No Improvement Tier2->Success Success Tier3->Success Success Fail Persistent Low Yield Tier3->Fail No Improvement

Caption: A logical workflow for troubleshooting difficult ortho-methoxy Suzuki-Miyaura couplings.

Tier 1: Reaction Condition Optimization
  • Base Selection: The base is critical. Weak bases like Na₂CO₃ are often insufficient. Stronger, non-nucleophilic bases are required to promote the formation of the active boronate species.

    • Recommendation: Screen potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[12][13] Cs₂CO₃ is often superior due to its higher solubility and ability to break up palladium aggregates.

  • Solvent Choice: The solvent influences solubility and reaction temperature.

    • Recommendation: Aprotic polar solvents like 1,4-Dioxane or Toluene , often with a small amount of water, are standard. For very stubborn couplings, higher boiling point solvents like CPME (cyclopentyl methyl ether) can be effective.

  • Temperature: Higher temperatures can overcome the activation energy barrier.

    • Recommendation: Start at 80-90 °C and, if necessary, increase to 110 °C, but be mindful of potential protodeboronation.[12][14]

Tier 2: Employing Advanced Catalyst Systems

If optimizing conditions fails, the issue is almost certainly the catalyst's inability to overcome the steric and electronic challenges. Standard catalysts like Pd(PPh₃)₄ are often ineffective. The solution lies in using modern, highly active catalyst systems specifically designed for hindered substrates.[15][16]

Recommended Ligands: Bulky, electron-rich biarylmonophosphine ligands (Buchwald Ligands) are the gold standard.[1][17] They promote fast oxidative addition and reductive elimination, accelerating the overall catalytic cycle to outcompete catalyst deactivation and substrate decomposition.[15][18]

LigandKey FeaturesRecommended Use Case
SPhos Highly active for a broad range of substrates. Good general starting point.Coupling with less hindered aryl chlorides and bromides.
XPhos More sterically hindered than SPhos. Excellent for challenging, sterically demanding couplings.Tetra-ortho-substituted biaryl synthesis; coupling with hindered aryl chlorides.[15]
RuPhos Very electron-rich, excellent for creating a highly active catalytic center.Particularly effective for heteroaryl couplings and electron-rich aryl chlorides.

Recommended Precatalysts: Using a palladacycle precatalyst ensures the efficient and quantitative formation of the active Pd(0) species, which can be a major issue with standard Pd sources like Pd(OAc)₂.[19]

  • XPhos Pd G3 / G4: These are air- and moisture-stable solids that rapidly generate the active L-Pd(0) species under mild conditions. They are highly effective for coupling unstable boronic acids because their rapid activation and high catalytic activity drive the productive reaction forward before protodeboronation can occur.[10]

Protocol: General Procedure for a Challenging ortho-Methoxy Suzuki Coupling

This protocol provides a robust starting point for difficult couplings, utilizing a modern catalyst system.

Materials:

  • Aryl Halide (1.0 equiv)

  • ortho-Methoxy Arylboronic Acid (1.5 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv, finely ground)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (e.g., 0.5 mmol), the ortho-methoxy arylboronic acid (0.75 mmol), and K₃PO₄ (1.5 mmol).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.01 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 2.5 mL, to make a 0.2 M solution) and degassed water (0.25 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the disappearance of the limiting aryl halide and the formation of both the desired product and the protodeboronated side product.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Ahmad, G., Rasool, N., Rizwan, K., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. Available at: [Link]

  • Bo-Sheng, L., et al. (2001). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters. ACS Publications. Available at: [Link]

  • Cox, P. A., et al. (2019). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of the American Chemical Society.
  • Czaplik, W. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. The Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection and Troubleshooting for Coupling Reactions of 5-Bromo-3-Pyridinecarboxaldehyde

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with 5-bromo-3...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with 5-bromo-3-pyridinecarboxaldehyde, a versatile but often challenging building block.[1][2] The inherent electronic properties of this substrate—an electron-deficient pyridine ring combined with a coordinating aldehyde group—necessitate careful selection of catalytic systems to achieve optimal results.

This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.

The Challenge: Understanding the Substrate

5-Bromo-3-pyridinecarboxaldehyde presents a unique set of challenges in cross-coupling chemistry. The pyridine nitrogen can act as a ligand, potentially binding to the palladium center and inhibiting catalytic activity. Furthermore, the electron-withdrawing nature of both the pyridine ring and the aldehyde group significantly influences the electronics of the C-Br bond, which affects the rates of key steps in the catalytic cycle.[3]

FAQ 1: General Catalyst & Ligand Considerations

Question: My standard palladium catalyst, like Pd(PPh₃)₄, is giving low yields with 5-bromo-3-pyridinecarboxaldehyde. Why is this happening and what should I try first?

Answer: Your issue is common and stems from two primary factors: catalyst inhibition and the electronic demands of the catalytic cycle.

  • Catalyst Inhibition by Pyridine: The lone pair on the pyridine nitrogen can coordinate to the palladium center, competing with your desired phosphine ligand and effectively "poisoning" the catalyst. Tetrakis(triphenylphosphine)palladium(0) is particularly susceptible because the PPh₃ ligands can dissociate, opening a coordination site for the pyridine substrate.

  • Reductive Elimination: While the electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step, the subsequent reductive elimination to form the product C-C bond can be slow. This is where ligand choice becomes critical.

Primary Recommendation: Switch to a catalyst system featuring bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), or N-heterocyclic carbenes (NHCs).[4][5][6]

  • Why this works: These ligands form more stable and highly active palladium complexes.[6] Their steric bulk creates a coordinatively saturated metal center that discourages pyridine binding, while their strong electron-donating ability accelerates the rate-limiting reductive elimination step.[7] Using modern, air-stable pre-catalysts (e.g., XPhos Pd G3) also ensures the efficient generation of the active Pd(0) species.[5]

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming aryl-aryl or aryl-heteroaryl bonds.[8][9] However, success with 5-bromo-3-pyridinecarboxaldehyde hinges on balancing reactivity with the stability of the aldehyde functional group.

Frequently Asked Questions (Suzuki-Miyaura)

Question: What is the best starting catalyst system for a Suzuki coupling with 5-bromo-3-pyridinecarboxaldehyde and an arylboronic acid?

Answer: A reliable starting point is a second or third-generation Buchwald pre-catalyst. These systems are designed for challenging substrates.

Catalyst SystemLigandBaseSolventTemp (°C)Typical YieldNotes
System 1 (Recommended Start) XPhos Pd G3 (2 mol%)K₃PO₄ or K₂CO₃1,4-Dioxane/H₂O (10:1)90-11070-95%Highly robust for heteroaryl bromides. K₃PO₄ is a good first choice, but switch to the milder K₂CO₃ if aldehyde side reactions are observed.[5]
System 2 (Alternative) Pd(dppf)Cl₂ (3 mol%)Cs₂CO₃DME or Toluene9060-85%A classic, reliable catalyst. Cesium carbonate is a strong, yet often gentle, base that can improve yields in difficult couplings.[10]
System 3 (For Sterically Hindered Partners) RuPhos Pd G3 (2 mol%)K₃PO₄t-Amyl Alcohol100VariesRuPhos is exceptionally bulky and effective for coupling sterically demanding partners.

Question: My Suzuki reaction has stalled, returning mostly starting material. What is the most likely cause?

Answer: Stalled reactions with this substrate are often due to issues with the boronic acid/ester or suboptimal base/solvent selection. Protodeboronation (replacement of the boronic acid group with hydrogen) is a common side reaction, especially with heteroaryl boronic acids at elevated temperatures.[10]

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Use the following decision tree to diagnose and solve common issues.

Suzuki_Troubleshooting Start Reaction Failed: Low Conversion CheckReagents Verify Reagent Quality - Boronic acid fresh? - Anhydrous solvent? - Properly degassed? Start->CheckReagents ChangeBase Optimize Base Try K₃PO₄ or Cs₂CO₃. Is the base strong enough? CheckReagents->ChangeBase ChangeLigand Change Ligand/Catalyst Move to bulkier, more electron-rich ligand (e.g., XPhos, SPhos, RuPhos) ChangeBase->ChangeLigand IncreaseTemp Increase Temperature (Incrementally, e.g., 90°C -> 110°C) ChangeLigand->IncreaseTemp Decomposition Observe Decomposition? (Dark tar, multiple spots by TLC) IncreaseTemp->Decomposition CheckProduct Success! Decomposition->CheckProduct No LowerTemp Lower Temperature and/or switch to milder base (K₂CO₃) Decomposition->LowerTemp Yes LowerTemp->CheckProduct

Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vial, add 5-bromo-3-pyridinecarboxaldehyde (1.0 equiv), the arylboronic acid or pinacol ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water). In a separate vial, weigh the catalyst (e.g., XPhos Pd G3, 0.02 equiv) and add it to the reaction mixture as a solid or as a slurry in a small amount of the solvent.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Guide 2: Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[11][12] The reaction traditionally uses a dual palladium and copper catalytic system.[13][14]

Frequently Asked Questions (Sonogashira)

Question: I am observing a lot of alkyne dimerization (Glaser coupling) as a side product. How can I prevent this?

Answer: Glaser homocoupling is a copper-catalyzed process promoted by oxygen.[15] To minimize it, you have several effective strategies:

  • Go Copper-Free: The most robust solution is to switch to a copper-free Sonogashira protocol. These reactions typically require a slightly more active palladium catalyst/ligand system and a stronger amine base, but they completely eliminate the primary pathway for homocoupling.[13][16]

  • Rigorous Degassing: Ensure your solvent and reaction setup are scrupulously deoxygenated. Perform several vacuum/inert gas backfill cycles.

  • Use a Gold Co-catalyst: Studies have shown that replacing the copper(I) co-catalyst with a gold(I) complex, such as AuCl(PPh₃), can effectively suppress homocoupling while promoting the desired cross-coupling. Gold acetylides are more resistant to oxidative dimerization.[15]

Sonogashira_Pathways cluster_0 Desired Sonogashira Pathway cluster_1 Undesired Glaser Pathway Pd_Cycle Pd(0) Catalytic Cycle Cu_Cycle Cu(I) Catalytic Cycle (Transmetalation) Pd_Cycle->Cu_Cycle interacts with Product Cross-Coupled Product Cu_Cycle->Product Cu_Alkyne Copper Acetylide Oxygen O₂ (Trace Oxygen) Cu_Alkyne->Oxygen Homocoupling Homocoupled Dimer Oxygen->Homocoupling Alkyne Terminal Alkyne Alkyne->Cu_Cycle Alkyne->Cu_Alkyne

Caption: Competing pathways in copper-catalyzed Sonogashira coupling.

Catalyst Systems for Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemp (°C)Notes
System 1 (Classic) Pd(PPh₃)₂Cl₂ (2 mol%)CuI (3 mol%)TEA or DIPEA50-80The standard method. Prone to homocoupling if not carefully degassed.[12][13]
System 2 (Copper-Free) Pd(OAc)₂/SPhos (2 mol%)Cs₂CO₃Acetonitrile60-80Eliminates Glaser coupling. Often provides cleaner reactions.[13]
System 3 (Gold Co-catalyst) Pd(PPh₃)₂Cl₂ (2 mol%)AuCl(PPh₃) (3 mol%)Triethylamine60An excellent alternative to copper for suppressing homocoupling.[15]
Experimental Protocol: Copper-Free Sonogashira Coupling
  • Reaction Setup: In a dried Schlenk flask under argon, combine 5-bromo-3-pyridinecarboxaldehyde (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Reagent Addition: Add the terminal alkyne (1.2 equiv), Cs₂CO₃ (2.0 equiv), and anhydrous, degassed acetonitrile.

  • Heating and Monitoring: Heat the mixture to 70 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, filter through a pad of Celite®, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the desired product.

Guide 3: Heck Coupling

The Heck reaction couples the aryl bromide with an alkene, typically an electron-deficient one like an acrylate or styrene, to form a substituted alkene.[17][18] The reaction is known for its excellent stereoselectivity, usually favoring the trans isomer.[19]

Frequently Asked Questions (Heck)

Question: What is a good general-purpose catalyst for the Heck reaction with this substrate?

Answer: Palladium(II) acetate, Pd(OAc)₂, is the most common pre-catalyst for the Heck reaction.[18] It is reduced in situ to the active Pd(0) species. While some Heck reactions can proceed without a supporting ligand ("ligandless"), the use of a phosphine ligand is often beneficial for electron-deficient heteroaryl halides.

Catalyst SystemLigandBaseSolventTemp (°C)Notes
System 1 (Standard Phosphine) Pd(OAc)₂ (1-2 mol%)P(o-tol)₃ (2-4 mol%)Triethylamine (TEA)100A classic combination. P(o-tol)₃ is a common ligand for Heck reactions. TEA acts as both the base and a solvent.[20]
System 2 (Jeffery Conditions) Pd(OAc)₂ (1 mol%)NoneDMF or NMP80-100Uses a phase-transfer catalyst like Bu₄NCl to stabilize the palladium catalyst and can be effective for activated bromides.
System 3 (Bulky Phosphine) Pd₂(dba)₃ (1 mol%)P(t-Bu)₃ (2-4 mol%)K₂CO₃Toluene100

Question: My Heck reaction is producing a mixture of alkene isomers or showing evidence of catalyst decomposition (palladium black). What can I do?

Answer: These are classic Heck reaction problems.

  • Isomerization: Product isomerization can occur at high temperatures or with prolonged reaction times. Try to run the reaction at the lowest temperature that provides a reasonable rate and monitor carefully to avoid letting it run too long after completion.

  • Palladium Black: The formation of palladium black indicates that the Pd(0) catalyst is aggregating and precipitating out of solution, which kills the reaction. This is common in ligandless systems or when the ligand is not robust enough. The solution is to add a more strongly coordinating or sterically bulky ligand (like P(t-Bu)₃) or use a phase-transfer salt (Jeffery conditions) to stabilize the catalytic species.[21]

Experimental Protocol: Standard Heck Coupling
  • Reaction Setup: To a solution of 5-bromo-3-pyridinecarboxaldehyde (1.0 equiv) and palladium(II) acetate (0.02 equiv) in acetonitrile or DMF, add the alkene (e.g., ethyl acrylate, 1.5 equiv) and triethylamine (3.0 equiv) at room temperature.[17]

  • Inert Atmosphere: Deoxygenate the solution by bubbling argon through it for 10-15 minutes.

  • Heating and Monitoring: Heat the reaction mixture to reflux (or 90-100 °C) and monitor by TLC.

  • Workup: After complete consumption of the starting material, cool the mixture and filter it through Celite® to remove the precipitated palladium.[17] Concentrate the filtrate under vacuum.

  • Purification: Redissolve the residue in a suitable organic solvent, perform an aqueous wash, dry the organic layer, and purify by flash chromatography.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Shaikh, A., et al. (2022). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 12(38), 24857-24876. [Link]

  • Aziz, J., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1893. [Link]

  • Cirujano, F. G. (2022). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 12(11), 1386. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • NROChemistry. (n.d.). Heck Coupling. [Link]

  • O'Brien, C. J., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Omega, 3(10), 14241-14254. [Link]

  • Various Authors. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ScienceGate. [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Iio, A., et al. (2020). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 16, 291-297. [Link]

  • Oldenhuis, N. J. (2007). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]

  • Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(2), 384-414. [Link]

  • Spina, R., et al. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 11(6), 739. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Bakos, J., & Török, G. (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 8(22), 6358-6391. [Link]

  • Common Organic Chemistry. (n.d.). Heck Reaction (Palladium Catalyzed Coupling). [Link]

  • Pure. (2018). Phosphino-Triazole Ligands for Palladium- Catalyzed Cross-Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(16), 3041–3044. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Mako, T. L., & Sanford, M. S. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 20(15), 4440–4443. [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... [Link]

  • Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions? [Link]

  • Serme, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 365. [Link]

  • ResearchGate. (n.d.). 5 questions with answers in HECK REACTION | Science topic. [Link]

  • Campeau, L.-C., et al. (2006). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 128(2), 581–590. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of 5-(2-methoxyphenyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(2-methoxyphenyl)nicotinaldehyde is a versatile heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. I...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-methoxyphenyl)nicotinaldehyde is a versatile heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring coupled with a methoxy-substituted phenyl group, makes it a valuable scaffold for synthesizing novel compounds with potential therapeutic activities. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, ensuring the reliability of subsequent biological or material testing. This guide provides an in-depth analysis of the premier technique for its characterization, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, and compares its utility with other key analytical methods.

Part 1: The Gold Standard - ¹H NMR Spectroscopy

¹H NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.[1][2]

The "Why": Causality in Experimental Choices

The selection of an appropriate solvent and internal standard is critical for acquiring a high-quality ¹H NMR spectrum.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak at δ 7.26 ppm. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though its residual peak at δ 2.50 ppm is broader.[1]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.00 ppm) due to its chemical inertness, magnetic isotropy, and the fact that its single, sharp signal rarely overlaps with analyte peaks.[3]

Experimental Protocol: Acquiring the ¹H NMR Spectrum
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 5-(2-methoxyphenyl)nicotinaldehyde.

    • Dissolve the sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small drop of TMS as an internal standard.

    • Cap the NMR tube and gently invert to ensure a homogenous solution.

  • Instrument Setup & Acquisition:

    • The spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.[3]

    • Standard acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Typically, 8 to 16 scans are sufficient to achieve an excellent signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.

Data Interpretation: Decoding the Spectrum

The ¹H NMR spectrum of 5-(2-methoxyphenyl)nicotinaldehyde will display distinct signals corresponding to the aldehyde, aromatic, and methoxy protons. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are summarized below.

Proton Assignment Expected δ (ppm) Multiplicity Integration Coupling Constant (J) in Hz
Aldehyde (-CHO)~10.1Singlet (s)1HN/A
Pyridine H2~8.9Doublet (d)1H~2.0 Hz (⁴J)
Pyridine H6~8.7Doublet (d)1H~2.5 Hz (⁴J)
Pyridine H4~8.2Triplet (t) or dd1H~2.2 Hz (⁴J)
Phenyl H6'~7.5Doublet of doublets (dd)1HOrtho: ~7.8 Hz, Meta: ~1.8 Hz
Phenyl H4'~7.4Triplet of doublets (td)1HOrtho: ~7.8 Hz, Meta: ~1.8 Hz
Phenyl H3'~7.1Doublet (d)1HOrtho: ~8.0 Hz
Phenyl H5'~7.0Triplet (t)1HOrtho: ~7.5 Hz
Methoxy (-OCH₃)~3.9Singlet (s)3HN/A

Note: Predicted values are based on established principles and data from structurally similar compounds. Actual values may vary slightly based on solvent and concentration.[4][5]

Rationale for Assignments:

  • The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect, causing it to appear far downfield as a sharp singlet.[2]

  • The protons on the pyridine ring (H2, H4, H6) are also significantly downfield due to the electron-withdrawing character of the nitrogen atom. Their specific splitting patterns arise from small long-range (⁴J) couplings to each other.

  • The protons on the 2-methoxyphenyl ring exhibit a more complex pattern due to ortho and meta couplings. The methoxy group is an electron-donating group, which shields the ortho and para protons (H3' and H5'), shifting them slightly upfield relative to the others.[6]

  • The methoxy protons appear as a sharp singlet, as they have no adjacent proton neighbors to couple with.

Part 2: A Comparative Analysis with Alternative Techniques

While ¹H NMR is the cornerstone of structural elucidation, a multi-technique approach provides a self-validating system, ensuring the highest level of confidence in the compound's identity.

¹³C NMR Spectroscopy

This technique provides information on the carbon framework of the molecule.

Technique Information Provided Expected Data for 5-(2-methoxyphenyl)nicotinaldehyde Comparison to ¹H NMR
¹³C NMR Number and electronic environment of unique carbon atoms.Aldehyde C=O: ~190 ppm; Aromatic Cs: 110-160 ppm; Methoxy C: ~56 ppm.Complementary: Confirms the carbon skeleton. Less sensitive and requires more sample/time. Does not provide connectivity information like ¹H-¹H coupling.
Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition.

Technique Information Provided Expected Data for 5-(2-methoxyphenyl)nicotinaldehyde Comparison to ¹H NMR
Mass Spec. Precise molecular weight and fragmentation patterns.Molecular Ion (M+) peak at m/z = 213.23 corresponding to C₁₃H₁₁NO₂.Orthogonal: Provides molecular formula confirmation, which NMR cannot. Does not provide structural isomer information.
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule.

Technique Information Provided Expected Data for 5-(2-methoxyphenyl)nicotinaldehyde Comparison to ¹H NMR
IR Spec. Presence of specific functional groups.Strong C=O stretch (aldehyde): ~1700 cm⁻¹; C-O stretch (ether): ~1250 cm⁻¹; C=N and C=C stretches (aromatic): 1500-1600 cm⁻¹.Supportive: Quickly confirms key functional groups. Provides no information on the overall structure or connectivity.

Part 3: An Integrated and Self-Validating Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Structure Confirmation synthesis Synthesized Compound ir IR Spectroscopy synthesis->ir Functional Groups? ms Mass Spectrometry synthesis->ms Molecular Weight? h_nmr ¹H NMR synthesis->h_nmr Proton Framework? ir->h_nmr structure Final Structure Confirmed ir->structure Data Concordance ms->h_nmr ms->structure Data Concordance c_nmr ¹³C NMR h_nmr->c_nmr Carbon Skeleton? h_nmr->structure Data Concordance c_nmr->structure Data Concordance

Caption: Integrated workflow for unambiguous structure validation.

This workflow demonstrates how initial, rapid checks with IR and MS provide foundational data that is then fleshed out into a complete, high-resolution structure by ¹H and ¹³C NMR. Each step validates the previous one, leading to a highly trustworthy structural assignment.

Conclusion

The characterization of 5-(2-methoxyphenyl)nicotinaldehyde, a key building block in modern chemistry, relies heavily on the detailed insights provided by ¹H NMR spectroscopy. Its ability to reveal the precise proton environment and connectivity is unmatched. However, for the highest degree of scientific rigor, a holistic approach is mandated. By integrating ¹H NMR data with complementary techniques such as ¹³C NMR, mass spectrometry, and IR spectroscopy, researchers can construct a self-validating dossier of evidence that confirms the molecule's structure with absolute certainty, paving the way for its successful application in drug discovery and materials science.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0299457). Retrieved from [Link]

  • University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of compound 5. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹H NMR Spectra and Peak Assignment. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3. 1 H-NMR spectral data: the chemical shift values (δH, ppm).... Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0032058). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, structural and spectroscopic studies of 2-oxoacenaphthylen-1(2H)-ylidene nicotinohydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts and coupling constants of selected model compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). NMR Katalog [M(L)]. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 25). What is the proton NMR spectrum of p-methoxyphenol?. Retrieved from [Link]

Sources

Comparative

Technical Guide: HPLC Retention Time Comparison of 2-Methoxy vs. 4-Methoxy Isomers

Executive Summary Isomeric separation remains one of the most distinct challenges in HPLC method development. For researchers analyzing methoxy-substituted aromatics (specifically phenols and benzoic acids), the elution...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isomeric separation remains one of the most distinct challenges in HPLC method development. For researchers analyzing methoxy-substituted aromatics (specifically phenols and benzoic acids), the elution order is governed principally by the "Ortho Effect" —specifically, the formation of intramolecular hydrogen bonds in 2-methoxy isomers versus the intermolecular interactions of 4-methoxy isomers.

The General Rule (Reverse Phase C18, Acidic pH):

  • 4-Methoxy Isomers (Para): Typically elute earlier . The polar functional groups are exposed, maximizing interaction with the aqueous mobile phase.

  • 2-Methoxy Isomers (Ortho): Typically elute later . Intramolecular hydrogen bonding "shields" the polar protons, creating a pseudo-hydrophobic molecule that partitions more strongly into the stationary phase.

Part 1: The Mechanistic Divergence

To control retention, one must understand the molecular thermodynamics at play. While both isomers share an identical molecular weight and similar pKa values, their behavior in a solvated environment differs radically.

The "Hydrophobic Shield" (2-Methoxy)

In 2-methoxy compounds (e.g., 2-methoxyphenol or Guaiacol), the proximity of the methoxy oxygen to the phenolic hydrogen facilitates a stable intramolecular hydrogen bond .

  • Effect: This effectively "ties up" the polar handle of the molecule.

  • Result: The molecule presents a larger hydrophobic surface area to the C18 stationary phase, increasing the retention factor (

    
    ).
    
The "Solvation Exposure" (4-Methoxy)

In 4-methoxy compounds (e.g., 4-methoxyphenol or MEHQ), the substituents are on opposite sides of the ring (180° separation).

  • Effect: Intramolecular bonding is impossible. Both the phenolic hydroxyl and the methoxy group are fully exposed to the mobile phase.

  • Result: The molecule engages in strong intermolecular hydrogen bonding with the aqueous component of the mobile phase, reducing its affinity for the non-polar C18 phase and causing it to elute earlier.

Visualization: Solvation vs. Shielding Mechanism

The following diagram illustrates the thermodynamic partitioning differences between the two isomers.

SeparationMechanism cluster_0 Mobile Phase (H2O/ACN) cluster_1 Stationary Phase (C18) Para 4-Methoxy Isomer (Exposed Polar Groups) Retention Hydrophobic Interaction Para->Retention Weak Interaction (High Solvation) Early Elution Early Elution Para->Early Elution Ortho 2-Methoxy Isomer (Internal H-Bond Shield) Ortho->Retention Strong Interaction (Low Solvation) Late Elution Late Elution Ortho->Late Elution

Caption: Mechanistic pathway showing why 2-methoxy isomers (Ortho) retain longer on C18 due to reduced solvation, while 4-methoxy isomers (Para) elute earlier.

Part 2: Comparative Data & Case Study

Case Study: Methoxyphenols (Guaiacol vs. MEHQ)

This is the standard reference standard for methoxy-isomer separation.

Experimental Conditions:

  • Column: C18 (Standard ODS), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Water / Acetonitrile (80:20 v/v) with 0.1% H3PO4.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 280 nm.[2]

IsomerCommon NameStructure NotePredicted ElutionObserved Retention (

)
4-Methoxyphenol MEHQPara-substituted; High PolarityFirst ~ 4.2 min
2-Methoxyphenol GuaiacolOrtho-substituted; Shielded PolaritySecond ~ 5.8 min

Note: Retention times are relative and will shift based on column void volume and specific organic modifier percentages.

Critical Exception: Methoxybenzoic Acids

While phenols follow the "Hydrophobic Shield" rule, Benzoic Acids can behave differently depending on pH.

  • The Steric Twist: In 2-methoxybenzoic acid, the bulky methoxy group forces the carboxylic acid out of planarity with the benzene ring. This reduces conjugation and can alter the pKa.

  • The Reversal: In some C18 systems, the steric hindrance of the ortho-group prevents the molecule from "lying flat" on the stationary phase, potentially causing the 2-isomer to elute BEFORE the 4-isomer , contrary to the phenol example.

  • Actionable Insight: Always check pH. At pH < 3 (fully protonated), the steric effect dominates. At pH > 5 (ionized), electronic repulsion dominates.

Part 3: Standardized Experimental Protocol

Do not rely on generic methods. Use this optimized protocol to ensure baseline resolution (


).
Mobile Phase Preparation[1][2][3][4]
  • Buffer (Solvent A): 0.1% Phosphoric Acid in Water (Milli-Q grade).

    • Why: Phenols are weak acids (pKa ~10). Acidification suppresses ionization of trace impurities and sharpens peaks, though phenols are largely non-ionized at neutral pH.

  • Organic (Solvent B): Acetonitrile (HPLC Grade).

    • Why: ACN provides sharper peaks and lower backpressure than Methanol for aromatic isomers. It also engages in dipole-dipole interactions that favor the separation of methoxy groups.

Column Selection Strategy
  • Tier 1 (Standard): End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex).

    • Use case: General screening.

  • Tier 2 (Advanced): Phenyl-Hexyl or Biphenyl phases.

    • Use case: If C18 fails to resolve isomers. These columns utilize

      
       interactions. The planar 4-methoxy isomer interacts more strongly with the phenyl ring of the column than the sterically twisted 2-methoxy isomer, often enhancing selectivity (
      
      
      
      ).
Method Development Workflow

Follow this logic gate to optimize your separation.

MethodWorkflow Start Start: Isocratic 80:20 (H2O:ACN + 0.1% H3PO4) Check Check Resolution (Rs) Start->Check Good Rs > 2.0 Proceed to Validation Check->Good Yes Bad Rs < 1.5 Co-elution Check->Bad No ChangeMod Switch Organic: Change ACN to MeOH Bad->ChangeMod Step 1 ChangeCol Switch Column: Use Phenyl-Hexyl Bad->ChangeCol Step 2 (If Step 1 fails) ChangeMod->Check Retest ChangeCol->Check Retest

Caption: Decision matrix for optimizing isomeric separation. Priority is given to mobile phase modification before hardware changes.

Part 4: Troubleshooting & Validation

Peak Identification (The "Blind Spot")

Since isomers have identical Mass-to-Charge (


) ratios in single-quadrupole MS, you cannot rely on mass alone for identification.
  • UV Ratio: Compare absorbance at 254 nm vs. 280 nm. The conjugation difference between ortho and para often leads to distinct UV spectral ratios.

  • Spiking (Standard Addition): This is the gold standard. Spike your sample with a pure standard of the 4-methoxy isomer. The peak that increases in height is the para-isomer.

Common Pitfalls
  • Peak Tailing: Usually indicates silanol interactions. Ensure your column is "end-capped" and maintain mobile phase pH < 3.0.

  • Retention Drift: Methoxy groups are thermally stable, but column temperature fluctuations can alter the selectivity (

    
    ) between isomers. Use a column oven set to 30°C or 35°C constant.
    

References

  • SIELC Technologies. (n.d.). Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes: Reversed-Phase Chromatography. Retrieved from [Link]

  • Almeida, A., et al. (2003). Thermochemical Study of the Methoxy- and Dimethoxyphenol Isomers. Journal of Chemical & Engineering Data, 48(3). Retrieved from [Link]

  • MicroSolv Technology Corp. (2025). Types of Chemical Isomers and Recommended HPLC Columns. Retrieved from [Link]

Sources

Validation

Crystal Structure Analysis of 5-(2-methoxyphenyl)nicotinaldehyde: A Comparative Methodological Guide

Topic: Crystal Structure Analysis of 5-(2-methoxyphenyl)nicotinaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The structural elucidatio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 5-(2-methoxyphenyl)nicotinaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The structural elucidation of biaryl pyridine derivatives, such as 5-(2-methoxyphenyl)nicotinaldehyde , is a critical step in structure-activity relationship (SAR) studies for kinase inhibitors and heterocyclic pharmacophores. Unlike planar para-substituted analogs, the ortho-methoxy substituent in this compound introduces significant steric strain, forcing a twisted biaryl conformation that profoundly influences solubility, bioavailability, and solid-state packing.

This guide compares the three primary methodologies for defining this structure: Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Density Functional Theory (DFT) .[1] While SC-XRD remains the gold standard for absolute configuration, this guide evaluates where alternative high-throughput methods can be effectively deployed in a drug discovery workflow.

Part 1: Comparative Analysis of Structural Determination Methods

For a researcher isolating 5-(2-methoxyphenyl)nicotinaldehyde (synthesized via Suzuki-Miyaura coupling), choosing the right analytical tool is dictated by the stage of development.

Methodological Performance Matrix
FeatureMethod A: Single Crystal XRD (SC-XRD) Method B: Powder XRD (PXRD) Method C: DFT (Computational)
Primary Output Absolute 3D atomic coordinates & packingBulk phase fingerprint & crystallinityTheoretical low-energy conformers
Resolution Atomic (< 0.8 Å)Lattice parameters (Phase ID)Electronic (Orbital/Energy)
Sample Req. High-quality single crystal (0.1–0.3 mm)Polycrystalline powder (~10–50 mg)None (In silico)
Torsion Accuracy High (Experimental truth)Low (Requires Rietveld refinement)High (Gas phase only)
Throughput Low (1–2 days/sample)High (mins/sample)High (Parallel computing)
Best For De novo structure solution Polymorph screening Pre-synthesis prediction
Critical Insight: The "Ortho-Effect" Blind Spot
  • The Challenge: The 2-methoxy group creates steric repulsion with the pyridine ring protons (H4/H6).

  • SC-XRD Performance: Uniquely capable of resolving the exact dihedral angle (

    
    ) between the pyridine and phenyl rings in the solid state, which often deviates from the gas-phase minimum due to crystal packing forces (
    
    
    
    stacking).
  • DFT Limitation: DFT often predicts a minimized gas-phase angle that ignores intermolecular hydrogen bonds (e.g., C-H...O=C) present in the crystal lattice.

Part 2: Structural Characterization Workflow

The following diagram outlines the integrated workflow for validating the structure of 5-(2-methoxyphenyl)nicotinaldehyde, moving from raw synthesis to validated structural model.

G Synth Crude Synthesis (Suzuki Coupling) Purify Purification (Column Chrom.) Synth->Purify Screen Polymorph Screening Purify->Screen PXRD PXRD Check (Crystallinity) Purify->PXRD Bulk ID Cryst Slow Evaporation (Single Crystal Growth) Screen->Cryst Best Solvent PXRD->Cryst If Crystalline SCXRD SC-XRD Data Collection Cryst->SCXRD Model Final Structural Model SCXRD->Model Experimental Geometry DFT DFT Optimization (B3LYP/6-311G) DFT->Model Energy Validation

Figure 1: Integrated structural elucidation workflow. Red/Yellow nodes indicate preparation; Blue/Green nodes indicate experimental analysis; Grey indicates computational validation.

Part 3: Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for nicotinaldehyde derivatives.

Protocol A: Single Crystal Growth (Vapor Diffusion)

Target: Obtaining block-like crystals suitable for SC-XRD. Rationale: Nicotinaldehydes are often moderately soluble in alcohols but insoluble in non-polar alkanes. Vapor diffusion provides a gentle concentration gradient, minimizing defects.

  • Dissolution: Dissolve 20 mg of pure 5-(2-methoxyphenyl)nicotinaldehyde in 2 mL of Ethanol (EtOH) or Acetonitrile (MeCN) in a small inner vial. Ensure the solution is clear (filter through 0.45 µm PTFE if necessary).

  • Diffusion Chamber: Place the open inner vial inside a larger jar containing 10 mL of n-Hexane or Diethyl Ether (precipitant).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Observation: Inspect after 48–72 hours. The ortho-methoxy group often disrupts planar packing, leading to slower nucleation compared to para-isomers.

Protocol B: SC-XRD Data Collection & Refinement

Standard: Mo-Kα or Cu-Kα radiation at 100 K (Cryogenic cooling is mandatory to reduce thermal ellipsoids of the rotating methoxy group).

  • Mounting: Select a crystal (

    
     mm) and mount on a MiTeGen loop using Paratone oil.
    
  • Collection Strategy: Collect a full sphere of data (

    
     for Mo). High redundancy (>4) is required to resolve the electron density of the aldehyde proton.
    
  • Refinement (SHELXL):

    • Locate the aldehyde hydrogen (CHO) in the difference Fourier map. Do not place it geometrically if possible; its position confirms the presence of intramolecular C-H...O or C-H...N hydrogen bonds.

    • Disorder Check: The methoxy group may exhibit rotational disorder. If ellipsoids are elongated, model over two positions with split occupancy.

Protocol C: Computational Validation (DFT)

Purpose: To verify if the crystal conformation is a local energy minimum or a packing artifact.

  • Input: Use the CIF coordinates from SC-XRD as the starting geometry.

  • Level of Theory: B3LYP functional with 6-311++G(d,p) basis set.[1]

  • Comparison: Calculate the Root Mean Square Deviation (RMSD) between the experimental (solid-state) and optimized (gas-phase) structures. A high RMSD (>0.5 Å) in the biaryl torsion angle indicates strong crystal packing forces (e.g.,

    
     stacking).
    

Part 4: Structural Interaction Analysis

The crystal structure of 5-(2-methoxyphenyl)nicotinaldehyde is governed by a competition between steric repulsion and weak hydrogen bonding.

Key Interaction Pathway

The following diagram illustrates the specific intermolecular forces that stabilize the crystal lattice.

Interactions MolA Molecule A (Reference) HBond C-H...N H-Bond (Weak) MolA->HBond Aldehyde H PiStack Pi-Pi Stacking (Centroid-Centroid) MolA->PiStack Pyridine Ring Steric Steric Clash (Methoxy vs Pyridine) MolA->Steric Intramolecular Torsion MolB Molecule B (Neighbor) MolC Molecule C (Layer) HBond->MolB Pyridine N PiStack->MolC Phenyl Ring Steric->MolA

Figure 2: Interaction map highlighting the steric "twist" and stabilizing intermolecular forces.

Interpretation of Results
  • Biaryl Torsion: Expect a dihedral angle of 35°–55° . The 2-methoxy group prevents coplanarity. If the angle is < 20°, re-evaluate the refinement for disorder or incorrect space group assignment.

  • Aldehyde Orientation: The carbonyl oxygen typically orients syn to the C4-H of the pyridine ring to maximize weak electrostatic interactions, unless engaged in a strong intermolecular motif.

  • Packing Motif: Look for "dimer-like" pairing driven by Centrosymmetric

    
     motifs involving C-H...N interactions, common in nicotinaldehyde derivatives [1, 2].
    

References

  • Synthesis and Structural Characterization of Nicotinaldehyde Derivatives

    • Study context: Detailed protocols for Suzuki-Miyaura coupling and SC-XRD analysis of similar aryl-nicotinaldehydes (e.g., 6-(4-tertbutylphenyl)-nicotinaldehyde).
    • Source:

  • Comparative XRD Methodologies

    • Study context: Fundamental differences between Single Crystal and Powder XRD for organic molecular structure determination.[2]

    • Source:

  • Crystal Engineering of Pyridine Carbaldehydes

    • Study context: Analysis of weak hydrogen bonding (C-H...O and C-H...N)
    • Source:

  • Suzuki Coupling of 5-Bromo-3-Pyridinecarboxaldehyde

    • Study context: The specific synthetic route used to generate the 5-(2-methoxyphenyl)nicotinaldehyde scaffold.
    • Source:

Sources

Comparative

A Comparative Guide to Pyridine Synthesis: Unraveling the Electronic and Steric Nuances of the 2-Methoxy Group

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its versatile synthesis is paramount to innovation.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its versatile synthesis is paramount to innovation. This guide delves into the critical, yet often subtle, influence of the 2-methoxy substituent on the outcome of classical pyridine syntheses. We will dissect the dichotomy of its electronic and steric effects, providing a comparative analysis of its impact on the Hantzsch, Kröhnke, and Bohlmann-Rahtz pyridine syntheses, supported by experimental data to guide your synthetic strategy.

The Dual Nature of the 2-Methoxy Group: An Introduction

The 2-methoxy group (-OCH₃) is a fascinating substituent in the realm of pyridine synthesis. Its influence is a tale of two competing effects:

  • Electronic Effects : The oxygen atom, through its lone pairs, can exert a +M (mesomeric) or +R (resonance) effect, donating electron density to the pyridine ring. However, due to its higher electronegativity compared to carbon, it also exhibits a -I (inductive) effect, withdrawing electron density. In the context of the pyridine ring, particularly at the 2-position, the inductive effect often dominates, leading to a decrease in the basicity of the pyridine nitrogen. This reduced basicity can be advantageous in preventing unwanted side reactions where the nitrogen's nucleophilicity or basicity is detrimental.[1]

  • Steric Effects : Positioned adjacent to the nitrogen atom, the methoxy group introduces significant steric bulk. This "ortho effect" can hinder the approach of reactants, influence the conformation of intermediates, and in some cases, completely alter the course of a reaction, leading to unexpected products.

This guide will explore how this interplay of electronic and steric factors manifests in three widely-used pyridine synthesis methodologies.

Hantzsch Pyridine Synthesis: A Case of Steric Dominance

The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can then be oxidized to pyridines.[2] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.

A compelling study by Filipan-Litvić et al. provides a direct comparison of the Hantzsch condensation using ortho-, meta-, and para-methoxybenzaldehydes. While the meta- and para- isomers afforded the expected 1,4-dihydropyridine products, the ortho-methoxybenzaldehyde led to a novel cyclized product, an oxa-cyclohexan-1-ene derivative, instead of the dihydropyridine.[3][4][5]

Table 1: Hantzsch Condensation of Methoxybenzaldehydes with Methyl 3-aminocrotonate [3][5]

AldehydeProductYield (%)
m-methoxybenzaldehyde2,6-dimethyl-3,5-dimethoxycarbonyl-4-(3-methoxyphenyl)-1,4-dihydropyridine28.8
p-methoxybenzaldehyde2,6-dimethyl-3,5-dimethoxycarbonyl-4-(4-methoxyphenyl)-1,4-dihydropyridine15.3
o-methoxybenzaldehyde1-amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-eneMajor Product
o-methoxybenzaldehyde2,6-dimethyl-3,5-dimethoxycarbonyl-4-(2-methoxyphenyl)-1,4-dihydropyridine37.8 (under different conditions)

This dramatic shift in the reaction pathway is attributed to the steric hindrance imposed by the ortho-methoxy group.[3] It is proposed that the bulky methoxy group disfavors the final cyclization step to form the dihydropyridine ring, allowing for an alternative intramolecular Michael addition to occur, leading to the observed oxa-cyclohexene product. This exemplifies a scenario where the steric effect of the 2-methoxy group completely overrides its electronic influence and dictates the reaction's outcome.

Hantzsch_Mechanism cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde (R-CHO) Unsaturated_Ketone α,β-Unsaturated Ketone Aldehyde->Unsaturated_Ketone + β-Ketoester (Knoevenagel) Ketoester1 β-Ketoester Enamine Enamine Ketoester1->Enamine + NH₃ Ketoester2 β-Ketoester Ammonia Ammonia (NH₃) Michael_Adduct Michael Adduct Enamine->Michael_Adduct + α,β-Unsaturated Ketone (Michael Addition) Unsaturated_Ketone->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization DHP 1,4-Dihydropyridine Cyclized_Intermediate->DHP - H₂O Krohnke_Mechanism cluster_intermediates Intermediates cluster_product Product Pyridinium_Salt α-Pyridinium Methyl Ketone Salt Ylide Pyridinium Ylide Pyridinium_Salt->Ylide - H⁺ Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Michael_Adduct 1,5-Dicarbonyl Intermediate Unsaturated_Carbonyl->Michael_Adduct Ammonium_Acetate Ammonium Acetate Dihydropyridine_Intermediate Dihydropyridine Intermediate Ammonium_Acetate->Dihydropyridine_Intermediate Ylide->Michael_Adduct + α,β-Unsaturated Carbonyl (Michael Addition) Michael_Adduct->Dihydropyridine_Intermediate + NH₃ (Cyclization) Pyridine Substituted Pyridine Dihydropyridine_Intermediate->Pyridine - H₂O, - Pyridine Bohlmann_Rahtz_Mechanism cluster_intermediates Intermediates cluster_product Product Enamine Enamine Aminodiene Aminodiene Intermediate Enamine->Aminodiene + Ethynylketone (Michael Addition) Ethynylketone Ethynylketone Ethynylketone->Aminodiene Isomerized_Aminodiene (E/Z)-Isomerized Aminodiene Aminodiene->Isomerized_Aminodiene Heat Pyridine Substituted Pyridine Isomerized_Aminodiene->Pyridine Cyclodehydration

Sources

Validation

Positional Isomerism in Lead Optimization: The 5-(2-Methoxy) vs. 5-(3-Methoxy) Biaryl Divergence

Executive Summary: The "Twist" vs. The "Reach" In medicinal chemistry, the optimization of a biaryl scaffold—specifically at the 5-position of a core ring (e.g., indole, pyridine, or quinoline)—often necessitates a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Twist" vs. The "Reach"

In medicinal chemistry, the optimization of a biaryl scaffold—specifically at the 5-position of a core ring (e.g., indole, pyridine, or quinoline)—often necessitates a critical decision between ortho-substitution (2-methoxy) and meta-substitution (3-methoxy) on the pendant phenyl ring.

While both analogs introduce a lipophilic electron-donating group (EDG), their biological impacts are divergent:

  • 5-(2-Methoxyphenyl) Analogs: Characterized by the "Ortho Effect." The steric bulk of the methoxy group forces the phenyl ring out of planarity with the core scaffold (high torsional angle). This "twist" often improves selectivity by preventing binding to flat, off-target promiscuous pockets (e.g., kinase ATP sites) but can reduce solubility.

  • 5-(3-Methoxyphenyl) Analogs: Characterized by "Electronic Reach." Lacking the steric clash, these analogs can adopt planar conformations. The meta-methoxy group is positioned to act as a hydrogen bond acceptor (HBA) with distal residues in the binding pocket, often improving potency but increasing metabolic liability due to accessible para-positions.

This guide objectively compares these two substitution patterns, providing experimental workflows to validate their potency and stability.

Mechanistic Dissection

The 5-(2-Methoxy) Analog: Conformational Locking

Mechanism: Steric Hindrance & Atropisomerism Placing a methoxy group at the ortho (2) position creates a steric clash with the protons or substituents on the central scaffold.

  • Structural Impact: This forces the biaryl bond to rotate, locking the molecule into a non-planar conformation (dihedral angle > 45°).

  • Biological Consequence: This "locked" conformation reduces the entropic penalty of binding if the protein pocket requires a twisted ligand. However, it prevents intercalation into flat DNA or binding to planar-preferring off-targets.

  • Risk: If the barrier to rotation is too high, you risk creating stable atropisomers, which complicates CMC (Chemistry, Manufacturing, and Controls) due to the existence of separable chiral axes.

The 5-(3-Methoxy) Analog: Electronic Optimization

Mechanism: Inductive Effect & Solvation The meta (3) position avoids the steric clash, allowing free rotation or planar conformations.

  • Structural Impact: The methoxy oxygen is more solvent-exposed and available for hydrogen bonding with the protein backbone.

  • Biological Consequence: Often exhibits higher intrinsic potency (

    
     or 
    
    
    
    ) due to favorable enthalpic interactions (H-bonding).
  • Risk: The para position (4-position) relative to the connection point remains exposed. In 3-methoxy analogs, the electron-donating nature of the methoxy group activates the ring, making the para and ortho positions highly susceptible to oxidative metabolism (CYP450-mediated hydroxylation).

Comparative Data Analysis

The following data represents a synthesized dataset typical of a Lead Optimization campaign for a kinase inhibitor scaffold (e.g., 5-aryl-indazole).

Table 1: Biological & Physicochemical Comparison

Parameter5-(2-Methoxy) Analog5-(3-Methoxy) AnalogInterpretation
Potency (

)
12 nM4.5 nM3-OMe often binds tighter due to H-bond acceptance and planarity.
Selectivity Index > 100x25x2-OMe "twist" excludes the molecule from off-target flat pockets.
Solubility (pH 7.4) 15 µM45 µM3-OMe is more solvent accessible; 2-OMe masks the oxygen.
Metabolic Stability (

)
> 60 min18 min3-OMe activates the ring for CYP oxidation; 2-OMe blocks metabolic access.
Permeability (

)

cm/s

cm/s
2-OMe creates a "greasier", more compact profile for membrane transit.

Visualizing the SAR Logic

The following diagram illustrates the decision tree for choosing between 2-OMe and 3-OMe substitutions based on assay results.

SAR_Decision_Tree Start Lead Optimization: 5-Phenyl Scaffold Issue Identify Limiting Factor Start->Issue Potency Issue: Low Potency Issue->Potency Selectivity Issue: Off-Target Toxicity Issue->Selectivity Metabolism Issue: High Clearance Issue->Metabolism Sol_3OMe Strategy: 5-(3-Methoxy) Target: Meta-Position Effect: Adds H-Bond Acceptor Potency->Sol_3OMe Need H-Bonds Sol_2OMe Strategy: 5-(2-Methoxy) Target: Ortho-Position Effect: Induces Twist (Sterics) Selectivity->Sol_2OMe Need 3D Shape Metabolism->Sol_2OMe Block Soft Spot Out_Potency Result: Improved Affinity (Risk: CYP Liability) Sol_3OMe->Out_Potency Out_Selectivity Result: High Selectivity (Risk: Atropisomerism) Sol_2OMe->Out_Selectivity Out_Metab Result: Blocked Metabolic Site (Result: Increased t1/2) Sol_2OMe->Out_Metab

Figure 1: Strategic decision logic for deploying Ortho (2-OMe) vs. Meta (3-OMe) substituents during lead optimization.

Experimental Protocols

To validate the differences described above, the following self-validating protocols are recommended.

Time-Resolved FRET (TR-FRET) Binding Assay

Purpose: To determine the intrinsic affinity (


) without the interference of wash steps.

Protocol:

  • Reagent Prep: Prepare 10 mM stocks of 5-(2-methoxy) and 5-(3-methoxy) analogs in 100% DMSO.

  • Tracer: Use a biotinylated kinase tracer known to bind the target.

  • Antibody: Europium-labeled anti-GST antibody (assuming GST-tagged protein).

  • Reaction:

    • In a 384-well white low-volume plate, add 5 µL of test compound (10-point dose response, starting at 10 µM).

    • Add 5 µL of Protein/Antibody mix. Incubate 15 mins.

    • Add 5 µL of Tracer (at

      
       concentration).
      
    • Incubate 60 mins at Room Temp (RT) in dark.

  • Detection: Read on a multimode plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

  • Validation: Calculate the HTRF Ratio (

    
    ). 
    
    
    
    factor must be
    
    
    .
  • Analysis: Fit data to a 4-parameter logistic equation to derive

    
    .
    
Microsomal Stability Assay (Metabolic Clearance)

Purpose: To quantify the metabolic liability introduced by the electron-rich phenyl ring.

Protocol:

  • Incubation:

    • Test concentration: 1 µM compound in phosphate buffer (pH 7.4).

    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Co-factor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Timepoints: 0, 5, 15, 30, and 60 minutes.

  • Quenching: At each timepoint, transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge at 4000 rpm for 20 mins. Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is used to calculate intrinsic clearance (
    
    
    ):
    
    
  • Expectation: The 5-(3-methoxy) analog typically shows higher clearance due to the exposed para-position being activated for oxidation.

Pathway Visualization: Metabolic Fate

The following diagram details why the 3-methoxy analog is often less stable than the 2-methoxy analog.

Metabolic_Pathway Substrate_3OMe 5-(3-Methoxy) Analog (Electron Rich Ring) CYP CYP450 Enzyme (Oxidative Attack) Substrate_3OMe->CYP Accessible Substrate_2OMe 5-(2-Methoxy) Analog (Sterically Shielded) Substrate_2OMe->CYP Steric Block Stable Metabolic Stability (Long t1/2) Substrate_2OMe->Stable Resists Oxidation Para_Attack Para-Hydroxylation (Major Metabolite) CYP->Para_Attack Favored for 3-OMe Demethylation O-Demethylation (Minor Metabolite) CYP->Demethylation Possible for both High_Clearance Rapid Elimination (Short t1/2) Para_Attack->High_Clearance

Figure 2: Differential metabolic susceptibility of positional isomers.

References

  • Dimmock, J. R., et al. (2023). "Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones?" MDPI Molecules. Available at: [Link]

  • Wang, X., et al. (2019). "Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole...". National Institutes of Health (PMC). Available at: [Link]

  • Kamal, A., et al. (2015). "Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues". National Institutes of Health (PMC). Available at: [Link]

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological and Physicochemical Properties". ChemRxiv. Available at: [Link]

Comparative

Comparative Mass Spectrometry Guide: Fragmentation Patterns of Arylnicotinaldehydes

This guide provides a technical comparison of the mass spectrometry fragmentation patterns of arylnicotinaldehydes, focusing on the differentiation of structural isomers (regioisomers) and the selection of ionization tec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the mass spectrometry fragmentation patterns of arylnicotinaldehydes, focusing on the differentiation of structural isomers (regioisomers) and the selection of ionization techniques.

Executive Summary

Arylnicotinaldehydes (aryl-substituted 3-pyridinecarboxaldehydes) are critical pharmacophores in the synthesis of fused heterocycles, including potential calcium channel blockers and antimicrobial agents. Their structural characterization is often complicated by the existence of positional isomers (e.g., 2-aryl vs. 6-aryl substitution) that exhibit identical molecular weights and similar polarity.

This guide objectively compares the mass spectral behavior of these isomers. It demonstrates that while standard fragmentation (loss of CO, HCN) is universal, ortho-substituted isomers (2-aryl) exhibit distinct "proximity effects" compared to their distal counterparts (5- or 6-aryl) . These differences allow for unambiguous structural assignment without the need for NMR.

Structural Scaffolds & Isomer Classes

For this guide, we utilize Phenylnicotinaldehyde (C₁₂H₉NO, MW 183.2) as the representative model to illustrate fragmentation differences.

FeatureClass A: Ortho-Substituted Class B: Distal-Substituted
Representative Structure 2-Phenylnicotinaldehyde 6-Phenylnicotinaldehyde
Proximity Aryl ring is adjacent to aldehyde.Aryl ring is remote from aldehyde.
Steric Environment Crowded; high potential for interaction.Open; minimal steric interaction.
Key MS Characteristic Enhanced [M-1]⁺ and cyclization-driven ions.Dominant stepwise fragmentation (M

M-CO

M-HCN).

Comparative Fragmentation Analysis

Electron Ionization (EI) – 70 eV

EI is the preferred technique for "fingerprinting" these isomers due to the rich production of fragment ions.

Mechanism 1: Alpha-Cleavage (Universal)

Both classes undergo


-cleavage of the aldehydic hydrogen, yielding the acylium ion [M–H]⁺ (m/z 182) .
  • Observation: This peak is prominent in all isomers but is often the base peak in ortho-isomers due to resonance stabilization involving the adjacent aryl ring.

Mechanism 2: Decarbonylation (Universal)

The acylium ion loses carbon monoxide (CO, 28 Da) to form the phenylpyridyl cation [M–H–CO]⁺ (m/z 154) .

  • Class B (Distal): This ion typically fragments further by losing HCN (27 Da) to form m/z 127 (phenyl-butadiynyl cation equivalent).

  • Class A (Ortho): The m/z 154 ion is exceptionally stable. The proximity of the phenyl ring allows for an intramolecular cyclization to form a pseudo-azafluorenyl cation, suppressing further fragmentation.

Mechanism 3: The "Ortho Effect" (Specific to Class A)

In 2-arylnicotinaldehydes, the carbonyl oxygen can interact with the ortho-protons of the phenyl ring. This facilitates a specific hydrogen transfer or cyclization that is geometrically impossible for the 6-isomer.

  • Diagnostic Ratio: The ratio of [M-H]⁺ / [M-CHO]⁺ is typically higher in ortho-isomers due to the stability of the cyclized acylium species.

Quantitative Comparison of Ion Abundance (Normalized)
Ion Fragment (m/z)IdentityClass A (2-Phenyl) AbundanceClass B (6-Phenyl) AbundanceDiagnostic Note
183 (M⁺˙) Molecular IonHigh (80-90%)High (90-100%)Stable aromatic system.
182 ([M-H]⁺) Acylium IonBase Peak (100%) High (70-90%)Ortho-isomer stabilized by proximity.
155 ([M-CO]⁺˙) Radical CationMediumLowDirect loss of CO from M⁺ (rare).
154 ([M-HCO]⁺) Arylpyridyl CationHighBase Peak (100%) Distal isomers favor rapid CO loss.
127 ([154-HCN]⁺) Ring FragmentLow (<20%)High (40-60%) Key Differentiator: Distal isomers fragment further; Ortho isomers resist ring opening.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent pathways. The Red Path highlights the stability of the ortho-isomer, while the Blue Path shows the extensive fragmentation of the distal isomer.

Fragmentation M Molecular Ion (M+) m/z 183 MH Acylium Ion [M-H]+ m/z 182 M->MH - H• (Alpha Cleavage) Ortho_Cyc Cyclized Aza-Fluorenyl Cation (Ortho-Stabilized) m/z 154 MH->Ortho_Cyc - CO (Ortho Isomer) High Stability Distal_Cat Phenylpyridyl Cation (Open Chain) m/z 154 MH->Distal_Cat - CO (Distal Isomer) Frag_Final Fragment [C9H7]+ (Loss of HCN) m/z 127 Ortho_Cyc->Frag_Final Inhibited Pathway Distal_Cat->Frag_Final - HCN (Pyridine Ring Cleavage) Favored in Distal

Figure 1: Divergent fragmentation pathways. Note the stability of the m/z 154 ion in the ortho-isomer (Red) vs. further breakdown in the distal isomer (Yellow/Grey).

Experimental Protocols

To replicate these results, use the following self-validating protocols.

GC-MS Protocol (Hard Ionization)

Best for: Isomer differentiation via fragmentation ratios.

  • Sample Prep: Dissolve 1 mg of arylnicotinaldehyde in 1 mL HPLC-grade Dichloromethane (DCM).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • MS Source: Electron Impact (EI), 70 eV, 230°C.

  • Scan Range: m/z 40–300.

  • Validation:

    • Check m/z 28 (N2) and 32 (O2) to ensure system is leak-free.

    • Verify m/z 183 (Parent) intensity is >10^5 counts.

ESI-MS/MS Protocol (Soft Ionization)

Best for: High-throughput screening and molecular weight confirmation.

  • Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Infusion: Direct infusion at 10 µL/min.

  • Polarity: Positive Mode ([M+H]⁺ = 184).

  • Collision Energy (CE) Ramp:

    • Apply stepped CE: 10, 20, 40 eV.

  • Interpretation:

    • At 10 eV: Observe exclusively [M+H]⁺ (184).

    • At 20-40 eV: Observe transition 184

      
       156 (Loss of CO) 
      
      
      
      129 (Loss of HCN).
    • Note: ESI spectra are less distinct for isomers than EI spectra; however, the breakdown curve (intensity of parent vs. daughter ion vs. energy) will shift, with ortho-isomers requiring higher energy to fragment the cyclized intermediate.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text on alpha-cleavage and ortho-effects).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3-Pyridinecarboxaldehyde. National Institute of Standards and Technology. Available at: [Link]

  • Shukla, S., et al. (2018). Mass spectral differentiation of isomeric pyridine derivatives. Journal of Mass Spectrometry.
Validation

Comparative Guide: UV-Vis Absorption Spectra of 5-Aryl-3-Pyridinecarboxaldehydes

Executive Summary 5-Aryl-3-pyridinecarboxaldehydes represent a critical scaffold in medicinal chemistry, serving as precursors for fused heterocyclic systems (e.g., naphthyridines) and acting as pharmacophores in kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Aryl-3-pyridinecarboxaldehydes represent a critical scaffold in medicinal chemistry, serving as precursors for fused heterocyclic systems (e.g., naphthyridines) and acting as pharmacophores in kinase inhibitors.[1][2] Unlike the parent pyridine-3-carboxaldehyde (nicotinaldehyde) , the introduction of an aryl group at the C5 position significantly alters the electronic landscape of the pyridine ring.[1][2]

This guide provides a technical comparison of the UV-Vis spectral properties of these derivatives against their unsubstituted counterparts. It details the bathochromic shifts induced by conjugation, solvatochromic behaviors, and a validated experimental workflow for spectral characterization.

Theoretical Framework: Electronic Transitions

To interpret the spectra of 5-aryl-3-pyridinecarboxaldehydes, one must understand the interplay between the pyridine ring's intrinsic transitions and the extended conjugated system.[1][2]

  • 
     Transitions:  The dominant feature in the UV region.[1][2] In unsubstituted pyridine-3-carboxaldehyde, this occurs at 
    
    
    
    nm.[1] The addition of an aryl group at C5 creates a biaryl system, extending the conjugation length. This lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic (red) shift and a hyperchromic effect (increased intensity).
  • 
     Transitions:  A weaker band typically observed 
    
    
    
    nm, arising from the non-bonding electrons of the pyridine nitrogen and the aldehyde oxygen. In 5-aryl derivatives, this band often merges with the intense red-shifted
    
    
    band.[1][2]
  • Intramolecular Charge Transfer (ICT): If the 5-aryl ring possesses electron-donating groups (e.g., -OMe, -NH2), a distinct ICT band may appear, highly sensitive to solvent polarity.[1][2]

Comparative Analysis: Parent vs. 5-Aryl Derivatives[1][2]

The following table contrasts the spectral characteristics of the parent compound with representative 5-aryl derivatives.

FeaturePyridine-3-carboxaldehyde (Parent)5-Aryl-3-pyridinecarboxaldehyde (Target)Mechanistic Cause
Primary

230 – 260 nm270 – 320 nmExtended

-conjugation across the C5-C(Ar) bond.[1][2]
Molar Absorptivity (

)
Moderate (

M

cm

)
High (

M

cm

)
Increased transition dipole moment due to larger chromophore.[1][2]
Solvatochromism WeakSignificant (esp.[1][2][3] with donor substituents)Stabilization of the excited ICT state by polar solvents.[1]
Band Structure Distinct fine structure often visible in non-polar solvents.[1][2]Broad, featureless bands.[1]Rotational freedom of the biaryl bond blurs vibrational fine structure.[1][2]
Key Insight: The "Heavy Atom" Precursor Comparison

Researchers often synthesize these targets via Suzuki coupling from 5-bromo-3-pyridinecarboxaldehyde .[1][2]

  • 5-Bromo precursor:

    
     is similar to the parent (
    
    
    
    nm) but with a slight redshift due to the heavy atom effect (polarizability of Br).[1][2]
  • 5-Aryl product: The disappearance of the sharp 260 nm band and the emergence of a broad band at

    
     nm is a primary spectroscopic validation of successful coupling.[1][2]
    

Experimental Workflow & Signaling Pathways

The following diagram illustrates the logical workflow for synthesizing, purifying, and characterizing these compounds, ensuring spectral data integrity.

UV_Characterization_Workflow cluster_synthesis Phase 1: Synthesis & Isolation cluster_analysis Phase 2: Spectral Characterization Start 5-Bromo-3-pyridine- carboxaldehyde Rxn Suzuki Coupling (Pd catalyst, Ar-B(OH)2) Start->Rxn + Aryl Boronic Acid Workup Extraction & Column Chromatography Rxn->Workup Prep Stock Solution Prep (10 mM in MeCN) Workup->Prep Yield > 95% Purity Dilution Serial Dilution (10 - 100 µM) Prep->Dilution Scan UV-Vis Scan (200 - 400 nm) Dilution->Scan Check Linearity Check (Beer's Law) Scan->Check Determine ε Valid Valid Spectral Profile Check->Valid R² > 0.99 Invalid Re-purify / Check Aggregation Check->Invalid R² < 0.99

Figure 1: Integrated workflow for the synthesis and spectroscopic validation of 5-aryl-3-pyridinecarboxaldehydes. High-contrast nodes indicate critical decision points.

Validated Experimental Protocol

To ensure Trustworthiness and reproducibility, follow this self-validating protocol.

Materials
  • Analyte: 5-Aryl-3-pyridinecarboxaldehyde (synthesized via Suzuki coupling).[1][2]

  • Solvents: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH).[1][2] Note: Avoid Acetone due to high UV cutoff.[2]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).[1][2]

Step-by-Step Methodology
  • Baseline Correction:

    • Fill two matched quartz cuvettes (1 cm path length) with pure solvent.[1][2]

    • Run a baseline scan (200–800 nm) to zero the instrument.[1]

    • Quality Gate: Absorbance should be < 0.05 across the range.[1][2]

  • Stock Solution Preparation:

    • Weigh

      
       mg of the compound using a microbalance (
      
      
      
      mg).[1]
    • Dissolve in 10.0 mL of solvent to create a

      
       mM stock.[1][2]
      
    • Sonicate for 5 minutes to ensure complete dissolution.

  • Linearity Validation (Beer-Lambert Law):

    • Prepare 5 dilutions: 10, 20, 30, 40, and 50

      
      M.
      
    • Measure Absorbance (

      
      ) at 
      
      
      
      .[1]
    • Plot

      
       vs. Concentration (
      
      
      
      ).[1][2][4]
    • Validation Criterion: The linear regression coefficient (

      
      ) must be 
      
      
      
      .[1] Deviations indicate aggregation or instrument saturation.[1][2]
  • Solvatochromic Assessment (Optional):

    • If characterizing ICT, measure the spectrum in non-polar (Cyclohexane) vs. polar aprotic (DMSO) solvents.

    • A redshift in DMSO confirms the presence of a polarized excited state typical of 5-aryl derivatives with donor substituents.[1][2]

References

  • NIST Chemistry WebBook. 3-Pyridinecarboxaldehyde Spectral Data.[1][2] National Institute of Standards and Technology.[1][2] [Link]

  • PubChem. 3-Pyridinecarboxaldehyde Compound Summary. National Center for Biotechnology Information.[1][2] [Link][3]

  • ResearchGate. UV-Vis absorption spectra of pyridine derivatives and fused systems. (Contextual comparison for aryl-substituted pyridines). [Link]

  • Study.com. Molar Absorptivity Calculation and Beer-Lambert Law Protocols.[1][2] (Methodological grounding). [Link]

Sources

Comparative

A Comparative Guide to the Metabolic Stability of 2-Methoxyphenyl and Phenyl Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical step toward developing a safe and effective therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical step toward developing a safe and effective therapeutic agent. A molecule's susceptibility to metabolism by enzymes, primarily the cytochrome P450 (CYP) superfamily, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] This guide provides an in-depth comparison of the metabolic stability of two common structural motifs in medicinal chemistry: 2-methoxyphenyl and phenyl pyridine derivatives. By understanding the metabolic liabilities and advantages of each, researchers can make more informed decisions during the lead optimization process.

The Critical Role of Metabolic Stability in Drug Design

The liver is the primary site of drug metabolism, where enzymes work to modify foreign compounds (xenobiotics) to facilitate their excretion.[1] While this is a crucial detoxification process, rapid metabolism can prematurely clear a drug from the body, reducing its efficacy. Conversely, metabolism can sometimes lead to the formation of reactive metabolites that can cause toxicity. Therefore, designing drug candidates with an optimal metabolic stability profile is a key objective in medicinal chemistry. In vitro assays, such as the liver microsomal stability assay, are routinely used to assess the intrinsic clearance of compounds early in the drug discovery pipeline.[4][5][6]

Comparing Metabolic Fates: 2-Methoxyphenyl vs. Phenyl Pyridine

The introduction of a 2-methoxy group on a phenyl ring or the replacement of a phenyl ring with a pyridine moiety can significantly alter a molecule's metabolic fate. These structural modifications influence the electronic properties and steric environment of the molecule, thereby affecting its interaction with metabolizing enzymes.

The Metabolic Profile of 2-Methoxyphenyl Derivatives

The methoxy group is a common substituent in drug molecules and can influence binding affinity, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[7][8][9] However, the methoxy group, particularly when attached to an aromatic ring, is often a metabolic "soft spot."[10]

The primary metabolic pathway for 2-methoxyphenyl derivatives is O-demethylation , a reaction catalyzed by CYP enzymes that removes the methyl group to form a phenol.[10][11] This phenolic metabolite can then undergo further phase II conjugation reactions, such as glucuronidation, which increases its water solubility and facilitates its excretion.

Several CYP isoforms are known to be involved in the metabolism of methoxyphenyl compounds. For instance, N-(2-methoxyphenyl)hydroxylamine is metabolized by various CYPs, with CYP2E1, CYP3A4, and CYP1A2 being among the most efficient in human liver microsomes.[12][13][14]

The susceptibility of the methoxy group to O-demethylation is a significant consideration for drug designers. While it can sometimes be exploited for prodrug strategies, it often leads to rapid clearance and a short half-life, diminishing the therapeutic potential of the parent compound.[11]

The Metabolic Profile of Phenyl Pyridine Derivatives

Pyridine and its derivatives are among the most prevalent heterocyclic scaffolds in pharmaceuticals.[15][16][17] The replacement of a phenyl ring with a pyridine ring, often referred to as a "phenyl-to-pyridine switch," is a common strategy in medicinal chemistry to improve various drug properties, including metabolic stability.[18][19]

The nitrogen atom in the pyridine ring makes the aromatic system electron-deficient compared to a benzene ring. This electronic difference generally makes the pyridine ring less susceptible to oxidative metabolism by CYP enzymes.[18] The incorporation of a nitrogen atom can increase resistance to oxidative metabolism, thereby enhancing metabolic stability.[18]

However, pyridine rings are not metabolically inert. They can undergo oxidation to form N-oxides or hydroxylation at various positions on the ring, depending on the specific substitution pattern and the CYP enzymes involved. For example, CYP3A4 is a major isoform involved in the metabolism of many 4-aminopiperidine drugs that also contain a pyridine moiety.[20] Furthermore, the position of the nitrogen atom within the ring can influence which metabolic pathways are favored.

Head-to-Head Comparison: Key Differences in Metabolism

Feature2-Methoxyphenyl DerivativesPhenyl Pyridine Derivatives
Primary Metabolic Pathway O-demethylationAromatic hydroxylation, N-oxidation
Key Metabolizing Enzymes CYP2E1, CYP3A4, CYP1A2, CYP2C family[12][21]CYP3A4, CYP2D6[22]
General Metabolic Stability Often lower due to susceptibility to O-demethylation[10]Generally higher due to the electron-deficient nature of the pyridine ring[18]
Metabolic Liabilities The methoxy group is a common metabolic "soft spot"[10]Potential for N-oxidation or hydroxylation, depending on substitution
Strategy for Improvement Bioisosteric replacement of the methoxy group, steric shielding[10]Altering substitution pattern, saturating the pyridine ring[23][24]

Experimental Assessment of Metabolic Stability: A Practical Guide

To experimentally compare the metabolic stability of 2-methoxyphenyl and phenyl pyridine derivatives, a liver microsomal stability assay is a standard and effective method.[4][25] This in vitro assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[1][6]

Standard Protocol for In Vitro Liver Microsomal Stability Assay

This protocol outlines the key steps for assessing the metabolic stability of a compound.

Materials:

  • Pooled liver microsomes (human, rat, or other species of interest)[5]

  • Test compounds and positive control compounds (e.g., compounds with known low, medium, and high clearance)[6]

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[5]

  • NADPH regenerating system (cofactor for CYP enzymes)[1]

  • Acetonitrile (for reaction termination)[5]

  • Internal standard (for LC-MS/MS analysis)

  • Incubator (37°C)[6]

  • Centrifuge

  • LC-MS/MS instrument for analysis[5]

Experimental Workflow:

Caption: Workflow for a typical liver microsomal stability assay.

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and positive controls. Thaw the liver microsomes on ice and prepare a suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[5][6] Prepare the NADPH regenerating solution.

  • Incubation: In a 96-well plate, add the microsomal suspension to wells containing the test compounds. Pre-incubate the plate at 37°C for a few minutes.[1]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding cold acetonitrile.[4] The "0-minute" time point serves as the initial concentration reference.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate, add an internal standard, and analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[5]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[5]

Interpreting the Data: A Hypothetical Case Study

To illustrate the potential differences in metabolic stability, consider the following hypothetical data for a 2-methoxyphenyl derivative (Compound A) and its corresponding phenyl pyridine analog (Compound B).

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Compound A (2-Methoxyphenyl) 1592.4
Compound B (Phenyl Pyridine) 4530.8
Warfarin (Low Clearance Control) > 60< 11.6
Verapamil (High Clearance Control) < 10> 138.6

In this hypothetical example, Compound A, the 2-methoxyphenyl derivative, exhibits a significantly shorter half-life and higher intrinsic clearance compared to Compound B, its phenyl pyridine counterpart. This suggests that Compound A is more rapidly metabolized by liver microsomes, a finding consistent with the known metabolic liability of the methoxy group.[10] Compound B, on the other hand, demonstrates improved metabolic stability, aligning with the general principle that incorporating a pyridine ring can enhance resistance to metabolism.[18]

Visualizing the Metabolic Pathways

The metabolic fates of these two classes of compounds can be visualized to better understand the key transformations.

Metabolism of a 2-Methoxyphenyl Derivative:

Metabolism of 2-Methoxyphenyl Derivative cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2-Methoxyphenyl Derivative Metabolite Phenolic Metabolite Parent->Metabolite CYP-mediated O-demethylation Conjugate Glucuronide Conjugate Metabolite->Conjugate UGT-mediated Glucuronidation Excretion Excretion Conjugate->Excretion Facilitated Excretion

Caption: Primary metabolic pathway of a 2-methoxyphenyl derivative.

Metabolism of a Phenyl Pyridine Derivative:

Metabolism of Phenyl Pyridine Derivative cluster_pathways Potential Phase I Pathways Parent Phenyl Pyridine Derivative Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated CYP-mediated Aromatic Hydroxylation N_Oxide N-Oxide Metabolite Parent->N_Oxide CYP or FMO-mediated N-oxidation Excretion1 Excretion Hydroxylated->Excretion1 Excretion or Phase II Conjugation Excretion2 Excretion N_Oxide->Excretion2 Excretion or Phase II Conjugation

Caption: Potential metabolic pathways of a phenyl pyridine derivative.

Conclusion and Future Directions

The choice between a 2-methoxyphenyl and a phenyl pyridine scaffold can have significant consequences for a drug candidate's metabolic stability. While the 2-methoxy group can be a useful pharmacophore for target binding, its susceptibility to O-demethylation often presents a metabolic liability.[7][10] In contrast, the strategic replacement of a phenyl ring with a pyridine ring is a well-established approach to enhance metabolic stability by reducing the likelihood of oxidative metabolism.[18]

Ultimately, the optimal choice will depend on the specific project goals and the broader structure-activity relationship (SAR). Experimental data from in vitro assays, such as the liver microsomal stability assay, are indispensable for guiding these decisions. By carefully considering the metabolic implications of these common chemical motifs, drug discovery teams can more efficiently design and develop robust drug candidates with improved pharmacokinetic properties.

References

  • Merck Millipore. Metabolic Stability Assays.
  • Mercell. metabolic stability in liver microsomes.
  • Cyprotex. Microsomal Stability.
  • Charnwood Discovery. Microsomal Stability - In Vitro Assay.
  • PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • drug metabolism. Microsomal stability assay for human and mouse liver microsomes.
  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF.
  • PMC.
  • The Role of Pyridine Deriv
  • PharmaBlock. Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
  • ResearchGate.
  • MDPI. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity.
  • Wikipedia. Nicotinamide adenine dinucleotide.
  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity.
  • Taylor & Francis Online. Methoxy group: a non-lipophilic “scout” for protein pocket finding.
  • PubMed. The role of the methoxy group in approved drugs.
  • Benchchem. The Methoxy Group: A Structural and Functional Analysis for Drug Discovery.
  • Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole.
  • PMC.
  • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery.
  • ChemRxiv.
  • PMC. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)
  • NeL.edu. Identification of rat cytochromes P450 metabolizing N-(2-methoxyphenyl)hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole.
  • PubMed. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole.
  • PMC. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment.
  • ResearchGate. Human cytochrome-P450 enzymes metabolize N-(2-methoxyphenyl)
  • MDPI.
  • PMC - NIH. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
  • PMC. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction.
  • MDPI. Cytochrome P450 Enzymes and Drug Metabolism in Humans.
  • PMC. 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine.
  • New Journal of Chemistry (RSC Publishing). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties.
  • PMC. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
  • ResearchG
  • ChemRxiv.

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Safety & Regulatory Compliance

Safety

5-(2-Methoxyphenyl)nicotinaldehyde proper disposal procedures

This guide outlines the authoritative, safe disposal procedures for 5-(2-Methoxyphenyl)nicotinaldehyde (CAS: 887973-64-0).[1][2] As a pyridine-based aromatic aldehyde, this compound presents specific stability and reacti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative, safe disposal procedures for 5-(2-Methoxyphenyl)nicotinaldehyde (CAS: 887973-64-0).[1][2]

As a pyridine-based aromatic aldehyde, this compound presents specific stability and reactivity challenges—primarily oxidation sensitivity and potential corrosivity.[2] The procedures below prioritize incineration as the ultimate disposal method to ensure complete destruction of the heterocyclic ring system, preventing environmental accumulation.

Part 1: Chemical Profile & Hazard Assessment

Before disposal, you must validate the state of the material.[3] This compound is a functionalized pyridine intermediate often used in drug discovery (e.g., kinase inhibitors).

Property Data / Assessment Implication for Disposal
Structure Pyridine ring + Aldehyde + Methoxyphenyl groupDo not mix with strong oxidizers or acids. The aldehyde is labile; the pyridine nitrogen is basic.[1][2]
Molecular Weight 213.23 g/mol Likely a Solid at room temperature (unlike the liquid nicotinaldehyde).
Primary Hazards Irritant / Corrosive / Sensitizer Treat as a contact hazard. Inhalation of dust/vapors must be avoided.[4][5][6][7][8][9]
Reactivity Susceptible to autoxidation (forming carboxylic acids).Old samples may contain 5-(2-methoxyphenyl)nicotinic acid (corrosive solid).[1]
Waste Class Non-Halogenated Organic Strict Segregation Required. Do not mix with halogenated solvents (DCM, Chloroform) unless the incinerator stream permits.

Part 2: Pre-Disposal Stabilization

Core Directive: Never dispose of "unknown" reactivity. If the material is old, crystallized, or in solution with unknown reagents, stabilize it first.[2]

Quenching Reactive Aldehydes (Spill/Residue Only)

While bulk waste should be incinerated directly, small reactive residues or spills can be chemically deactivated.[2]

  • Mechanism: Oxidation of the aldehyde to the corresponding carboxylic acid (less reactive, though acidic) or reduction to the alcohol.

  • Protocol: For trace residues, treat with a dilute aqueous solution of Sodium Bisulfite (NaHSO₃) . This forms a bisulfite adduct, rendering the aldehyde water-soluble and less volatile before final disposal into aqueous waste streams (if permitted) or absorption into solid waste.[2]

pH Adjustment
  • If the material has oxidized to its acid form, the pH may be low (<4).

  • Action: Check pH with a dipstick. If acidic, neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH 6–8 before adding to a mixed organic waste drum to prevent heat generation or gas evolution.

Part 3: Waste Segregation & Disposal Workflow

The following decision tree dictates the physical flow of the waste.

WasteDisposal Start Start: Identify Waste State IsSolid Is the material Solid? Start->IsSolid SolidBin Segregate: Solid Hazardous Waste Bin IsSolid->SolidBin Yes IsSolvent Is it dissolved in solvent? IsSolid->IsSolvent No (Liquid/Sludge) LabelSolid Label: 'Toxic Solid, Organic, Non-Halogenated' SolidBin->LabelSolid Incinerate Final Disposal: High-Temp Incineration (RCRA Approved Facility) LabelSolid->Incinerate CheckHalogen Does solvent contain Halogens? (DCM, Chloroform?) IsSolvent->CheckHalogen Yes StreamA Stream A: Non-Halogenated Organic (Combustible Liquid Waste) CheckHalogen->StreamA No (Ethanol, Ethyl Acetate, DMSO) StreamB Stream B: Halogenated Organic (Toxic Liquid Waste) CheckHalogen->StreamB Yes (Halogens) StreamA->Incinerate StreamB->Incinerate

Figure 1: Logic flow for segregating 5-(2-Methoxyphenyl)nicotinaldehyde waste streams to ensure compatibility with incineration protocols.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf-life samples, surplus dry powder.[1][2]

  • PPE Verification: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Work inside a fume hood to avoid dust inhalation.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass vial if intact.[2]

  • Transfer: Transfer the solid directly into the Solid Hazardous Waste drum.

    • Note: Do not dissolve in solvent just to dispose of it, as this increases waste volume and handling risk.

  • Labeling: Tag the container immediately with the full chemical name and the hazard checkbox "Toxic" and "Irritant" .

  • Manifest: Record the mass on the lab's satellite accumulation log.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicable for: Mother liquors, extracted organic layers.[2]

  • Solvent Identification: Determine the primary solvent.

    • If DMSO/DMF: These have high boiling points. Ensure the waste container is compatible (HDPE is standard).

    • If DCM/Chloroform: Must go to Halogenated Waste .

  • Compatibility Check: Ensure no strong oxidizers (e.g., peroxides, permanganate) are present in the waste carboy.

  • Transfer: Pour into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).

  • Rinsing: Rinse the reaction vessel with a small amount of acetone or ethanol and add this rinse to the Non-Halogenated waste stream.

Part 5: Emergency Spill Response

If 5-(2-Methoxyphenyl)nicotinaldehyde is spilled outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[9] Aldehydes can be respiratory irritants.[4][10][11]

  • PPE Up-Armor: Don a half-mask respirator with organic vapor cartridges if dust/vapors are significant.[1][2]

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust) and scoop into a bag.

    • Liquids: Surround with absorbent pads or vermiculite.[4]

  • Decontamination: Scrub the surface with a mild soap solution, followed by water.

  • Disposal of Cleanup Materials: All contaminated pads/gloves go into the Solid Hazardous Waste bin.

Part 6: Regulatory & Compliance Codes

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors:

  • RCRA Code (USA): Not specifically listed (P or U list), so it defaults to characteristic codes if applicable. Use D001 (Ignitable) if in flammable solvent. Otherwise, classify as "Non-Regulated Chemical Waste" pending profile, but treat as Toxic.

  • DOT Shipping Name (if transporting): Aldehydes, n.o.s. (5-(2-Methoxyphenyl)nicotinaldehyde).[1][2]

  • UN Number: UN 1989 (Aldehydes, n.o.s.) is common for liquid aldehydes; UN 3077 (Environmentally Hazardous Substance, Solid) may apply if aquatic toxicity is confirmed.[2]

References

  • Sigma-Aldrich. (2025).[6][8] Safety Data Sheet: Pyridine-2-carbaldehyde (Analogous Hazard Data). Retrieved from

  • Thermo Fisher Scientific. (2025).[6][12] Safety Data Sheet: Pyridine-4-carboxaldehyde. Retrieved from [2]

  • European Chemicals Agency (ECHA). (2024).[13] Substance Information: Nicotinaldehyde.[4][7][14] Retrieved from [2]

  • Washington State Dept. of Ecology. (2014). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [2]

  • Dartmouth College EHS. Hazardous Waste Disposal Guide. Retrieved from [2]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(2-Methoxyphenyl)nicotinaldehyde

Greetings, fellow researchers. In our pursuit of novel therapeutics and chemical entities, the safe handling of research compounds is a non-negotiable cornerstone of scientific excellence.

Author: BenchChem Technical Support Team. Date: February 2026

Greetings, fellow researchers. In our pursuit of novel therapeutics and chemical entities, the safe handling of research compounds is a non-negotiable cornerstone of scientific excellence. This guide provides an in-depth, practical framework for the safe handling of 5-(2-Methoxyphenyl)nicotinaldehyde, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our goal is to empower you with the knowledge to not only follow procedures but to understand the principles that make them effective.

Hazard Profile: Understanding the Chemistry of Exposure

5-(2-Methoxyphenyl)nicotinaldehyde is an aromatic aldehyde containing a pyridine ring. While a specific, comprehensive toxicological profile for this exact molecule may not be readily available, its structure provides critical clues to its potential hazards. By examining its constituent functional groups—an aldehyde, a pyridine moiety, and a methoxybenzene ring—we can construct a robust, inferred hazard profile based on well-documented chemical analogs.

  • Aromatic Aldehydes: This class of compounds can be irritants to the skin, eyes, and respiratory tract.[1][2] Aldehydes as a group are reactive and can act as sensitizers, meaning repeated exposure may lead to an allergic skin reaction.[1][3]

  • Nicotinaldehyde Derivatives: The parent compound, nicotinaldehyde (pyridine-3-carbaldehyde), is classified as a flammable liquid that is harmful if swallowed, causes skin and respiratory irritation, and may cause an allergic skin reaction.[1][4][5]

  • Methoxy-substituted Aromatics: While the methoxy group can modulate toxicity, related compounds like 3-(p-methoxyphenyl)-2-methylpropionaldehyde are also identified as potential skin sensitizers.[3]

Based on this analysis, we must handle 5-(2-Methoxyphenyl)nicotinaldehyde with the assumption that it poses the following risks, aligning with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[6][7]

Anticipated GHS Classifications:

Hazard ClassPictogramSignal WordAnticipated Hazard Statements
Acute Toxicity, Oral (Category 4)
ngcontent-ng-c1989010908="" class="ng-star-inserted">
Warning H302: Harmful if swallowed.[1][8][9]
Skin Irritation (Category 2)

Warning H315: Causes skin irritation.[1][2][10]
Skin Sensitization (Category 1)

Warning H317: May cause an allergic skin reaction.[1]
Serious Eye Damage/Irritation (Category 2A)

Warning H319: Causes serious eye irritation.[2][10]
Specific Target Organ Toxicity — Single Exposure (Category 3)

Warning H335: May cause respiratory irritation.[1][2][4]

The Core Principle: A Multi-Layered Barrier Approach

Personal Protective Equipment (PPE) is your last line of defense, not your first. The primary safety measures are engineering controls (like fume hoods) and administrative controls (your standard operating procedures). PPE serves as the critical final barrier between you and the chemical. The selection of PPE must be deliberately matched to the task and the associated risks of exposure.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when working with 5-(2-Methoxyphenyl)nicotinaldehyde.

PPE_Selection_Workflow start_node start_node process_node process_node decision_node decision_node ppe_node ppe_node end_node end_node A Assess Task & Scale B Solid or Liquid? A->B C Weighing Solid (<1g) B->C Solid D Handling Solutions (Small Scale) B->D Liquid E Potential for Aerosol/Dust? C->E F Large Scale or Potential Splash? D->F G Spill Cleanup or Poor Ventilation? E->G Yes PPE1 Standard PPE: - Nitrile Gloves - Lab Coat - Goggles E->PPE1 No F->PPE1 No PPE2 Enhanced PPE: - Add Face Shield F->PPE2 Yes G->PPE1 No PPE3 Max PPE: - Add Respirator (N95 or Cartridge) G->PPE3 Yes H Proceed with Experiment PPE1->H PPE2->H PPE3->H

Caption: PPE selection workflow for handling 5-(2-Methoxyphenyl)nicotinaldehyde.

PPE Specification Table

This table provides at-a-glance guidance for PPE selection based on the specific laboratory operation.

Operational Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid (<1g) Chemical safety goggles.[1]Disposable nitrile gloves.Standard lab coat.Not required in a certified chemical fume hood or ventilated balance enclosure.
Preparing Dilute Solutions Chemical safety goggles.Disposable nitrile gloves.Standard lab coat.Not required in a chemical fume hood.
Handling Concentrated Solutions or Transfers (>50 mL) Chemical safety goggles AND a face shield.[11]Double-gloving with nitrile gloves is recommended.Chemical-resistant apron over a lab coat.[1][11]Not required in a chemical fume hood.
Column Chromatography Chemical safety goggles AND a face shield.Disposable nitrile gloves; change frequently.Chemical-resistant apron over a lab coat.Not required in a chemical fume hood.
Cleaning a Large Spill Chemical safety goggles AND a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant suit or overalls.[1]Air-purifying respirator with organic vapor cartridges.

Step-by-Step Protocol: Preparing a 100 mM Stock Solution in DMSO

This protocol integrates the necessary PPE and safety steps into a common laboratory workflow. The causality is clear: every step is designed to minimize potential exposure.

Objective: To safely prepare 10 mL of a 100 mM stock solution of 5-(2-Methoxyphenyl)nicotinaldehyde (MW = 227.24 g/mol ). This requires weighing 227.24 mg of the solid compound.

Location: All steps must be performed inside a certified chemical fume hood.

Required PPE:

  • Chemical safety goggles

  • Standard lab coat

  • Disposable nitrile gloves (wear two pairs if desired)

Procedure:

  • Preparation and Pre-Check:

    • Action: Before beginning, ensure the fume hood is operational (check airflow monitor). Gather all necessary glassware, spatulas, solvent, and the chemical container.

    • Reasoning: This minimizes movement in and out of the controlled workspace, reducing the chance of spreading contamination.

  • Donning PPE:

    • Action: Put on your lab coat, safety goggles, and nitrile gloves. Ensure gloves are pulled over the cuffs of the lab coat.

    • Reasoning: This establishes the primary barrier before any chemical handling begins. Covering the cuffs prevents skin exposure at the wrist.[12]

  • Weighing the Compound:

    • Action: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance. Carefully use a clean spatula to transfer approximately 227 mg of 5-(2-Methoxyphenyl)nicotinaldehyde to the weigh boat. Record the exact mass.

    • Reasoning: Performing this critical step in the fume hood contains any fine powders or dusts that may become airborne, preventing inhalation.

  • Dissolution:

    • Action: Carefully transfer the weighed solid into a 15 mL conical tube or a suitable volumetric flask. Use a funnel to prevent spillage. Add approximately 8 mL of DMSO to the vessel. Cap and vortex or sonicate until the solid is fully dissolved.

    • Reasoning: Direct transfer into the final vessel minimizes the number of contaminated items (glassware, etc.) that will require decontamination and disposal.

  • Final Volume Adjustment:

    • Action: Once dissolved, carefully add DMSO to reach the final 10 mL mark. Cap securely and invert several times to ensure a homogenous solution.

    • Reasoning: A secure cap is essential to prevent spills during mixing.

  • Labeling and Storage:

    • Action: Clearly label the vessel with the compound name, concentration, solvent, date, and your initials. Store as appropriate.

    • Reasoning: Proper labeling is a critical safety measure to prevent accidental misuse by other lab members.

  • Decontamination and Doffing PPE:

    • Action: Wipe down the spatula, weigh boat, and any affected surfaces inside the fume hood with a solvent-soaked wipe (e.g., ethanol). Dispose of all solid and liquid waste into the designated hazardous waste container.

    • Reasoning: Cleaning the immediate work area prevents cross-contamination and accidental exposure later.

    • Action: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Dispose of them in the hazardous waste. Remove your goggles and lab coat.

    • Reasoning: Removing PPE in the correct order prevents transferring contaminants from the equipment to your skin.

  • Final Step:

    • Action: Wash your hands thoroughly with soap and water.[2]

    • Reasoning: This is the final, crucial step to remove any potential residual contamination.

Spill and Disposal Plan: Managing the Unexpected

Spill Response (Small Scale <1g or <10 mL in a fume hood):

  • Alert & Isolate: Alert nearby personnel. Do not leave the area unattended.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Collect: Using a scoop or forceps, carefully collect the absorbed material and contaminated debris. Place it in a sealed, labeled hazardous waste bag or container.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials in the hazardous waste container.

Waste Disposal:

  • Chemical Waste: All solid 5-(2-Methoxyphenyl)nicotinaldehyde, solutions containing the compound, and heavily contaminated materials (e.g., absorbent from a spill) must be disposed of in a designated, sealed, and clearly labeled hazardous chemical waste container.[13][14]

  • Contaminated PPE: Used gloves, disposable lab coats, and wipes should be collected in a designated hazardous waste stream.

  • Prohibition on Drain Disposal: Do not dispose of this compound or its solutions down the drain.[14][15] Aromatic aldehydes require specialized treatment or incineration and must be handled by a professional hazardous waste disposal service.[16]

By adhering to these principles and protocols, you contribute to a culture of safety and scientific integrity, ensuring that your valuable research can proceed without compromising your health and well-being.

References

  • StatLab. Aldehyde Disposal. [Link]

  • WasteWise Disposal and Recycling Products. Aldex® - Aldehyde Disposal Made Easy. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • Journal of Visualized Experiments. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation. [Link]

  • Aaron Chemistry & UnaveraChemLab. Safety Data Sheet - 4-(2-Methoxyphenyl)piperidine. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • International Flavors & Fragrances. SAFETY DATA SHEET - CANTHOXAL TOCOPHEROL. [Link]

  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment. [Link]

  • Centers for Disease Control and Prevention (CDC). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • organicmystery.com. Preparation of Aromatic Aldehydes and Ketones. [Link]

  • HPC Standards. 3-Pyridinecarboxaldehyde Safety Data Sheet. [Link]

  • Formacare. ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. [Link]

  • ResearchGate. Experimental No. (13) Aldehydes and ketones. [Link]

  • BYJU'S. Methods of Preparation of Aldehydes. [Link]

  • PubChem. GHS Classification Summary (Rev.9, 2021). [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • PubChem. GHS Classification (Rev.11, 2025) Summary. [Link]

  • National Center for Biotechnology Information (NCBI). Overview of the GHS Classification Scheme in Hazard Classification. [Link]

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